molecular formula C20H23N7O7 B1675110 L-Folinic acid CAS No. 68538-85-2

L-Folinic acid

Cat. No.: B1675110
CAS No.: 68538-85-2
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-STQMWFEESA-N
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Description

(6S)-5-formyltetrahydrofolic acid is the pharmacologically active (6S)-stereoisomer of 5-formyltetrahydrofolic acid. It has a role as an antineoplastic agent and a metabolite. It is a conjugate acid of a (6S)-5-formyltetrahydrofolate(2-).
Levoleucovorin is the enantiomerically active form of Folinic Acid (also known as 5-formyl tetrahydrofolic acid or leucovorin). Commercially available leucovorin is composed of a 1:1 racemic mixture of the dextrorotary and levorotary isomers, while levoleucovorin contains only the pharmacologically active levo-isomer. In vitro, the levo-isomer has been shown to be rapidly converted to the biologically available methyl-tetrahydrofolate form while the dextro form is slowly excreted by the kidneys. Despite this difference in activity, the two commercially available forms have been shown to be pharmacokinetically identical and may be used interchangeably with limited differences in efficacy or side effects (Kovoor et al, 2009). As folate analogs, levoleucovorin and leucovorin are both used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR). They are indicated for use as rescue therapy following use of high-dose methotrexate in the treatment of osteosarcoma or for diminishing the toxicity associated with inadvertent overdosage of folic acid antagonists. Levoleucovorin, as the product Fusilev (FDA), has an additional indication for use in combination chemotherapy with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer. Folic acid is an essential B vitamin required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. However, in order to function in this role, it must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted when high-dose methotrexate is used for cancer therapy. As methotrexate functions as a DHFR inhibitor to prevent DNA synthesis in rapidly dividing cells, it also prevents the formation of DHF and THF. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy. As levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF), they are able to bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects.
Levoleucovorin is a Folate Analog.
Levoleucovorin has been reported in Homo sapiens with data available.
Levoleucovorin is the active l-isomer of the racemic mixture of the 5-formyl derivative of tetrahydrofolic acid. Metabolically active, l-leucovorin, also known levoleucovorin, does not require bioactivation by dihydrofolate reductase, an enzyme inhibited by folic acid antagonists. This agent may enhance the effects of fluoropyrimidines by stabilizing their binding to the enzyme thymidylate synthase. (NCI04)
LEVOLEUCOVORIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and has 6 approved and 10 investigational indications.
The active metabolite of Folic acid, Pteroyl-D-glutamic acid is used principally as its calcium salt as an antidote to folic acid antagonists which block the conversion of folic acid to folinic acid. Folic acid, a water-soluble B-complex vitamin, is found in foods such as liver, kidneys, yeast, and leafy, green vegetables. Folic acid is used to diagnose folate deficiency and to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid. A member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (poaceae). Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.
5-Formyltetrahydrofolic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A folate analog consisting of the pharmacologically active isomer of LEUCOVORIN.

Properties

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023204
Record name L-Folinic acid
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Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Folinic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68538-85-2
Record name L-Folinic acid
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Record name Levoleucovorin
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Record name Levoleucovorin
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Record name L-Folinic acid
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Record name LEVOLEUCOVORIN
Source FDA Global Substance Registration System (GSRS)
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Record name Folinic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Folinic Acid: A Technical Guide to its Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical development, and clinical significance of L-folinic acid (levofolinic acid), the biologically active form of folinic acid. Initially identified as "citrovorum factor" in 1948, this vitamer of folic acid has become indispensable in modern medicine, primarily as a rescue agent for high-dose methotrexate chemotherapy and as a potentiator of 5-fluorouracil in the treatment of colorectal cancer. This document details the original experimental protocols for its discovery and early synthesis, presents key quantitative data from historical studies in structured tables, and illustrates the relevant biochemical pathways and experimental workflows using Graphviz diagrams.

Discovery and Early Characterization

This compound was first identified in 1948 by H.E. Sauberlich and C.A. Baumann as an essential growth factor for the bacterium Leuconostoc citrovorum (now known as Weissella citrea).[1][2] This led to it being named "citrovorum factor."[1] Their work demonstrated that certain natural materials, like liver extract, contained a substance that supported the growth of this bacterium, and this substance was distinct from pteroylglutamic acid (folic acid).[1]

Key Experiments in the Discovery of "Citrovorum Factor"

The initial discovery and characterization of what is now known as this compound relied on microbiological assays. These experiments were designed to measure the growth of Leuconostoc citrovorum in response to various substances.

Experimental Protocol: Microbiological Assay for Citrovorum Factor

The following protocol is a reconstruction of the methodologies employed in the mid-20th century for the discovery and characterization of vitamins and growth factors.

  • Preparation of Basal Medium: A basal growth medium was prepared containing all the necessary nutrients for L. citrovorum (e.g., amino acids, glucose, salts, purines, pyrimidines) except for the factor being assayed. This medium would not support the growth of the bacterium on its own.

  • Preparation of Test Samples and Standards:

    • Standard: A standard preparation with a known concentration of a substance to be tested (e.g., folic acid, or later, a purified citrovorum factor concentrate) was serially diluted.

    • Test Samples: Extracts from natural sources (e.g., liver, yeast) were prepared and serially diluted.

  • Inoculation: A standardized inoculum of a pure culture of Leuconostoc citrovorum was prepared. A small, measured amount of this inoculum was added to each tube of the basal medium.

  • Assay Setup:

    • A series of sterile test tubes was prepared.

    • To each tube, a specific volume of the basal medium was added.

    • Varying concentrations of the standard or test samples were added to the tubes. Control tubes contained only the basal medium and the inoculum.

  • Incubation: The tubes were incubated at an optimal temperature for the growth of L. citrovorum (typically 30-37°C) for a defined period (e.g., 24-72 hours).

  • Measurement of Growth: Bacterial growth was quantified by measuring the turbidity of the medium using a photometer or by titrating the lactic acid produced by the bacteria.

  • Data Analysis: A standard curve was generated by plotting the growth response (turbidity or acid production) against the known concentrations of the standard. The concentration of the citrovorum factor in the test samples was then determined by comparing their growth response to the standard curve.

Experimental Workflow: Microbiological Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Basal Medium D Dispense Medium, Samples, & Inoculum into Tubes A->D B Prepare Test Samples & Standards B->D C Prepare L. citrovorum Inoculum C->D E Incubate at Optimal Temperature D->E F Measure Bacterial Growth (Turbidity/Acid) E->F G Generate Standard Curve F->G H Determine Factor Concentration in Samples G->H

A high-level workflow for the microbiological assay used in the discovery of citrovorum factor.
Quantitative Data from Early Studies

Early research demonstrated that while high concentrations of folic acid could elicit a partial growth response in L. citrovorum, the "citrovorum factor" present in liver extracts was significantly more potent.

Substance TestedRelative Growth of L. citrovorum
Basal Medium (Control)Minimal
Folic Acid (Pteroylglutamic Acid)Partial Response at high concentrations
ThymidinePartial Response
Liver Extract ConcentrateMarked/Maximal Response
Note: This table is a qualitative summary of the findings from early research. Specific quantitative values from the original 1948 publication are not readily available in digital archives.

Chemical Synthesis and Structure Elucidation

The determination of the chemical structure of the "citrovorum factor" and its subsequent synthesis were major milestones. It was identified as 5-formyl-5,6,7,8-tetrahydrofolic acid. The synthesis of this compound, which was named leucovorin, was a significant achievement.[3]

Experimental Protocol: Early Synthesis of Leucovorin (Calcium Salt)

The following is a generalized protocol based on early synthesis methods.

  • Reaction Setup: Folic acid is suspended in 90-100% formic acid.

  • Catalytic Hydrogenation and Formylation: A platinum oxide catalyst is added to the suspension. The mixture undergoes simultaneous hydrogenation (reduction of the pteridine ring) and formylation (addition of a formyl group).

  • Formation of Calcium Salt:

    • The resulting leucovorin is dissolved in a sodium hydroxide solution.

    • Calcium chloride is added to the solution.

    • The calcium salt of leucovorin is precipitated out of the solution using ethanol.

  • Purification: The precipitated calcium leucovorin is then filtered, washed, and dried.

Experimental Workflow: Leucovorin Synthesis

synthesis_workflow cluster_reaction Core Reaction cluster_isolation Isolation & Purification A Suspend Folic Acid in Formic Acid B Add Platinum Oxide Catalyst A->B C Simultaneous Hydrogenation & Formylation B->C D Dissolve in NaOH solution C->D E Add Calcium Chloride D->E F Precipitate with Ethanol E->F G Filter, Wash, and Dry F->G

A simplified workflow for the early chemical synthesis of calcium leucovorin.

Mechanism of Action and Biochemical Significance

This compound is a reduced and formylated derivative of folic acid.[4] Its primary significance lies in its ability to bypass the enzymatic step blocked by dihydrofolate reductase (DHFR) inhibitors, such as methotrexate.[5][6]

Folic acid itself is biologically inactive and must be reduced to tetrahydrofolate (THF) by DHFR to participate in one-carbon metabolism.[7] this compound, being a derivative of THF, can be readily converted into other active folate cofactors like 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, thus replenishing the folate pool necessary for the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[6]

Signaling Pathway: Folate Metabolism and the Role of this compound

folate_pathway cluster_main Folate Metabolism FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR ActiveFolates Active Folate Cofactors (e.g., 5,10-Methylene-THF) THF->ActiveFolates Synthesis Purine & Thymidylate Synthesis (DNA/RNA) ActiveFolates->Synthesis FolinicAcid This compound (Leucovorin) FolinicAcid->ActiveFolates Bypasses DHFR DHFR DHFR Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Metabolic pathway showing this compound bypassing the methotrexate-inhibited DHFR enzyme.

Historical Significance in Clinical Practice

The clinical applications of this compound have had a profound impact on cancer chemotherapy and the management of folate deficiencies.

"Leucovorin Rescue" in High-Dose Methotrexate Therapy

In the 1960s, the concept of administering high doses of methotrexate (HDMTX) to improve its anticancer efficacy emerged.[7] However, these high doses were highly toxic to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. The administration of this compound (leucovorin) following HDMTX, termed "leucovorin rescue," was developed to mitigate this toxicity.[7] Leucovorin selectively rescues normal cells by replenishing their folate stores, while cancer cells, which may have impaired folate transport or metabolism, are less efficiently rescued.

Quantitative Data: Early High-Dose Methotrexate with Leucovorin Rescue

Patient GroupMethotrexate DoseLeucovorin Rescue DoseOutcome
Lymphoma Patients3.5 - 8 g/m²Standard: 25 mg IV every 6h. High-Dose: >25 mg IV every 6hHigh-dose leucovorin rescue was associated with a higher likelihood of subsequent elevated methotrexate concentrations.[8]
Patients with Severe MTX-induced Renal DysfunctionHigh-Dose MTXIncreased doses of leucovorinAborted severe toxicity (leukopenia, thrombocytopenia, mucositis) when initiated 48-72 hours after MTX infusion.[3]
Patients with Various Disseminated Cancers3 to 7.5 g/m²Not specifiedOverall tumor regression rate of 39%. Myelosuppression occurred in 28% of patients.[9]
Potentiation of 5-Fluorouracil (5-FU) in Colorectal Cancer

A landmark development in the 1980s was the discovery that this compound could enhance the cytotoxic effects of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. This compound is converted in cells to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with the active metabolite of 5-FU (FdUMP) and the enzyme thymidylate synthase. This stabilization leads to a more prolonged inhibition of the enzyme, thereby enhancing the disruption of DNA synthesis in cancer cells.

Quantitative Data: Early Clinical Trials of 5-FU with Leucovorin

Study ArmNumber of PatientsResponse Rate (Complete + Partial)Median Survival
5-FU Alone Varies across studies5% - 18%Varies
5-FU + Leucovorin Varies across studies16% - 48%Prolonged by 3 to 6 months in some studies
Data compiled from a review of five completed and two ongoing Phase III trials in the early 1990s.[4]

Conclusion

From its discovery as a bacterial growth factor to its current role as a critical component of cancer chemotherapy, this compound has had a remarkable journey. Its historical significance is rooted in the fundamental understanding of folate metabolism and the subsequent application of this knowledge to solve pressing clinical challenges. The development of leucovorin rescue revolutionized the use of high-dose methotrexate, allowing for more effective cancer treatment with manageable toxicity. Furthermore, its role as a biochemical modulator of 5-fluorouracil established a new paradigm in combination chemotherapy. For researchers and drug development professionals, the story of this compound serves as a compelling example of how basic scientific discovery can translate into life-saving therapeutic strategies.

References

L-Folinic Acid: A Pivotal Intermediate in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-folinic acid, also known as leucovorin or (6S)-5-formyltetrahydrofolate, is a metabolically active form of folate, a B vitamin essential for a myriad of biological processes.[1][2] Unlike its synthetic counterpart, folic acid, this compound does not require reduction by dihydrofolate reductase (DHFR) to become biologically active, a characteristic that underpins its critical role in various therapeutic applications.[1][2] This guide provides a comprehensive technical overview of the core functions of this compound within one-carbon metabolism, its enzymatic conversions, and its significance in nucleotide biosynthesis and amino acid metabolism. We will delve into quantitative data, detailed experimental protocols, and visual representations of the key pathways to offer a thorough resource for professionals in research and drug development.

Introduction to this compound and One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units. These reactions are fundamental for the biosynthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for the methylation of various molecules, including DNA, RNA, proteins, and lipids.[3][4] Folates, in their reduced tetrahydrofolate (THF) form, act as the essential coenzymes that carry and activate these one-carbon units.[5]

This compound is a 5-formyl derivative of THF and a naturally occurring, active form of folate.[2][3] Its primary advantage lies in its ability to bypass the enzymatic step catalyzed by DHFR, an enzyme that is often inhibited by certain drugs, such as the chemotherapeutic agent methotrexate.[1][2] This makes this compound a vital component in "leucovorin rescue" therapy to mitigate the toxic effects of high-dose methotrexate on healthy cells.[6][7] Furthermore, its activity is not significantly impaired by common polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can affect the metabolism of folic acid.[8][9]

Biochemical Pathways of this compound

This compound serves as a crucial intermediate that can be readily converted into other active folate derivatives required for various metabolic processes.[2]

Conversion to 5,10-Methenyltetrahydrofolate and 10-Formyltetrahydrofolate

Upon entering the cell, this compound can be converted to 5,10-methenyltetrahydrofolate in an ATP-dependent reaction. This intermediate is then readily interconverted with 10-formyltetrahydrofolate.[10] Both of these folate coenzymes are essential donors of formyl groups in de novo purine biosynthesis.[5][11] Specifically, 10-formyltetrahydrofolate is required for two key steps in the formation of the purine ring.[11]

Conversion to 5,10-Methylenetetrahydrofolate

This compound can also be converted to 5,10-methylenetetrahydrofolate, a critical coenzyme for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP).[2][10] This reaction, catalyzed by thymidylate synthase, is a rate-limiting step in DNA synthesis.[4][12] The potentiation of the anticancer drug 5-fluorouracil (5-FU) by this compound is based on the stabilization of the inhibitory complex between the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), and thymidylate synthase by 5,10-methylenetetrahydrofolate.[1][12]

Conversion to 5-Methyltetrahydrofolate

Through a series of enzymatic reactions, this compound can also be converted to 5-methyltetrahydrofolate (5-MTHF), the predominant form of folate in circulation.[13] 5-MTHF is the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and clinical use of this compound.

Table 1: Pharmacokinetic Properties of this compound (Leucovorin)

ParameterValueReference
Bioavailability (Oral)Dose-dependent; 97% for 25 mg, 75% for 50 mg, 37% for 100 mg[10]
Time to Peak Plasma Concentration (Oral)~3 hours (as 5-MTHF)[13]
Time to Peak Plasma Concentration (IV)~10 minutes[10]
Elimination Half-life~6.2 hours[2][10]
Protein Binding~15%[2]
Excretion80-90% in urine, 5-8% in feces[6]

Table 2: Clinical Dosing of this compound (Leucovorin) in Oncology

IndicationDosage and AdministrationReference
Methotrexate Rescue (High-Dose)15 mg orally, IM, or IV every 6 hours for 10 doses, starting 24 hours after methotrexate initiation.[6]
Colorectal Cancer (with 5-FU)200 mg/m² IV over at least 3 minutes, followed by 5-FU.[6]

Table 3: Comparative Efficacy of Folate Supplementation on Homocysteine Levels

Study PopulationInterventionOutcomeReference
Healthy Volunteers113 µ g/day 5-MTHF vs. 100 µ g/day Folic Acid5-MTHF was more effective in lowering total homocysteine at 24 weeks.[14]
Healthy Females (with MTHFR polymorphism)Single dose of 416 µg 5-MTHF vs. 400 µg Folic Acid5-MTHF resulted in significantly higher plasma folate concentrations.[14]

Experimental Protocols

Determination of Folate Derivatives in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative analysis of various folate derivatives, including this compound, in human plasma.[15][16]

4.1.1. Sample Preparation [15]

  • To 1 mL of plasma, add 20 pmol of synthetic ethyltetrahydrofolate as an internal standard.

  • Add an extraction buffer containing antioxidants (e.g., ascorbic acid).

  • Vortex the mixture and incubate at 100°C for 30 minutes to release folates from binding proteins.

  • Cool the samples on ice and centrifuge to pellet precipitated proteins.

  • Filter the supernatant through a 0.22-µm filter before HPLC analysis.

4.1.2. HPLC Analysis [16][17]

  • Column: C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm).[16]

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.5).[18]

  • Mobile Phase B: Acetonitrile or methanol.[16]

  • Gradient Elution: A linear gradient from low to high organic phase concentration is used to separate the different folate forms.

  • Detection: UV detection at 280 nm and/or fluorescence detection.[18][19] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[16]

Microbiological Assay for Total Folate Activity

This method measures the total biological activity of folates in a sample using folate-dependent microorganisms.[20]

4.2.1. Principle The growth of certain bacteria, such as Lactobacillus rhamnosus, is proportional to the concentration of available folate in the culture medium.[20][21]

4.2.2. Procedure [15]

  • Extract folates from the sample as described in the HPLC sample preparation protocol.

  • Serially dilute the sample extracts and a known concentration of a folate standard (e.g., folic acid).

  • Add the diluted samples and standards to a 96-well microtiter plate containing a folate-free growth medium inoculated with Lactobacillus rhamnosus.

  • Incubate the plate at 37°C until sufficient bacterial growth is observed.

  • Measure the turbidity (optical density) of each well using a microplate reader.

  • Construct a standard curve from the absorbance values of the standards and determine the folate concentration in the samples by interpolation.

Mandatory Visualizations

The following diagrams illustrate the central role of this compound in one-carbon metabolism and its involvement in key biosynthetic pathways.

One_Carbon_Metabolism_Overview Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF L_Folinic_Acid This compound (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF L_Folinic_Acid->Methenyl_THF Methenyl_THF->L_Folinic_Acid Purines Purine Synthesis Methenyl_THF->Purines Methylene_THF->Methenyl_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methionine Methionine Synthesis Methyl_THF->Methionine

Overview of this compound in One-Carbon Metabolism.

Purine_Synthesis_Pathway L_Folinic_Acid This compound (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF L_Folinic_Acid->Methenyl_THF Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF GAR_Tfase GAR Transformylase Formyl_THF->GAR_Tfase Formyl Donor AICAR_Tfase AICAR Transformylase Formyl_THF->AICAR_Tfase Formyl Donor Purine_Ring Purine Ring GAR_Tfase->Purine_Ring AICAR_Tfase->Purine_Ring

Role of this compound Metabolites in Purine Synthesis.

Thymidylate_Synthesis_Pathway L_Folinic_Acid This compound (5-Formyl-THF) Methylene_THF 5,10-Methylene-THF L_Folinic_Acid->Methylene_THF TS Thymidylate Synthase Methylene_THF->TS dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DHF DHF TS->DHF

This compound's Contribution to Thymidylate Synthesis.

Conclusion

This compound is a cornerstone of one-carbon metabolism, providing a readily usable source of one-carbon units for essential biosynthetic and methylation reactions. Its ability to bypass the DHFR enzyme makes it an invaluable therapeutic agent, particularly in oncology for methotrexate rescue and as a potentiator of 5-fluorouracil. Understanding the intricate biochemical pathways, quantitative aspects, and analytical methodologies associated with this compound is crucial for researchers, scientists, and drug development professionals seeking to harness its therapeutic potential and further elucidate its role in human health and disease. This guide provides a foundational resource to support these endeavors.

References

The Cornerstone of DNA Synthesis: A Technical Guide to the Mechanism of L-Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Folinic acid, a metabolically active form of folate, serves as a critical cofactor in the de novo synthesis of purines and thymidylate, the essential building blocks of DNA. Its mechanism of action circumvents the primary target of antifolate cancer therapeutics, dihydrofolate reductase (DHFR), making it indispensable in both rescue therapies and the potentiation of certain chemotherapeutic agents. This in-depth technical guide elucidates the core biochemical pathways, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the intricate processes involved.

The Central Role of this compound in One-Carbon Metabolism

This compound (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, it does not require reduction by DHFR to become biologically active.[1] This characteristic is pivotal in its clinical applications, particularly in "leucovorin rescue" protocols following high-dose methotrexate therapy, an antifolate that potently inhibits DHFR.[2]

Upon administration, this compound is readily converted to other reduced folate derivatives, primarily 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[3][4] These molecules are central to one-carbon metabolism, a network of biochemical reactions that transfer one-carbon units to various substrates.[5] This process is fundamental for the biosynthesis of purine nucleotides (adenine and guanine) and the pyrimidine nucleotide, thymidylate.[6]

The synthesis of purines requires two folate-dependent steps where 10-formyl-THF donates a formyl group.[4] The synthesis of thymidylate, a rate-limiting step in DNA synthesis, involves the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS) with 5,10-methylenetetrahydrofolate as the one-carbon donor.[7]

Quantitative Data on Key Enzymes in the Folate Pathway

The efficacy of this compound and the impact of antifolates are intrinsically linked to the kinetic properties of the enzymes within the folate metabolic pathway. The following tables summarize key kinetic parameters for human dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT), central enzymes in this pathway.

EnzymeSubstrate/InhibitorParameterValueSpecies/Conditions
Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)Km0.22 µMHuman, pH 7.0, 25°C
NADPHKD1.9 µMHuman (modified), pH 7.0, 25°C
Methotrexate (MTX)Ki3.4 pMHuman (recombinant)
Methotrexate (MTX)Ki9.5 nMHuman (modified for fluorescence studies)
Methotrexate (MTX)IC509.0 nMMurine leukemia (L1210)
Methotrexate (MTX)IC500.11 µMHuman gastric cancer (BGC-823)
Methotrexate (MTX)IC500.035 µMHuman osteosarcoma (Saos-2)
Serine Hydroxymethyltransferase (SHMT) L-serineKm0.26 ± 0.04 mMPlasmodium vivax
Tetrahydrofolate (THF)Km0.11 ± 0.01 mMPlasmodium vivax
Tetrahydrofolate (THF)Km0.055 mMIn the presence of NADP+

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.[7][8][9][10][11][12]

Visualizing the Metabolic Pathway and Experimental Workflows

This compound's Role in Nucleotide Synthesis

The following diagram illustrates the metabolic conversion of this compound and its subsequent participation in the synthesis of purines and thymidylate, the essential precursors for DNA replication.

Folate_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_labels Enzymes: DHFR: Dihydrofolate Reductase SHMT: Serine Hydroxymethyltransferase TS: Thymidylate Synthase L-Folinic_Acid This compound 5-Formyl-THF 5-Formyl-THF L-Folinic_Acid->5-Formyl-THF Transport THF Tetrahydrofolate (THF) 5-Formyl-THF->THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF Thymidylate_Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate_Synthesis dUMP dUMP Purine_Synthesis Purine Synthesis 10-Formyl-THF->Purine_Synthesis DHF Dihydrofolate (DHF) DHF->THF DHFR (inhibited by MTX) Purines Purines (dATP, dGTP) Purine_Synthesis->Purines Thymidylate_Synthesis->DHF DNA_Synthesis DNA Synthesis dTMP dTMP dUMP->dTMP TS dTMP->DNA_Synthesis Purines->DNA_Synthesis Enzyme_Labels Enzyme_Labels

Caption: Metabolic pathway of this compound in DNA synthesis.

Experimental Workflow for Assessing DNA Synthesis via BrdU Incorporation

The bromodeoxyuridine (BrdU) incorporation assay is a widely used method to quantify DNA synthesis and cell proliferation. The following diagram outlines a typical experimental workflow.

BrdU_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line) Treatment 2. Treatment (e.g., with this compound) Cell_Culture->Treatment BrdU_Labeling 3. BrdU Labeling (Pulse with BrdU) Treatment->BrdU_Labeling Fixation 4. Cell Fixation BrdU_Labeling->Fixation Permeabilization 5. Permeabilization Fixation->Permeabilization DNA_Denaturation 6. DNA Denaturation (e.g., HCl treatment) Permeabilization->DNA_Denaturation Primary_Antibody 7. Primary Antibody Incubation (Anti-BrdU antibody) DNA_Denaturation->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (Fluorescently-labeled) Primary_Antibody->Secondary_Antibody Analysis 9. Analysis (Flow Cytometry or Fluorescence Microscopy) Secondary_Antibody->Analysis

Caption: Experimental workflow for BrdU incorporation assay.

Detailed Experimental Protocols

BrdU Incorporation Assay for DNA Synthesis Quantification

This protocol is adapted from established methods for assessing cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.

Materials:

  • Cell culture medium

  • BrdU labeling solution (10 mM in DMSO)

  • Fixation buffer (e.g., 70% ethanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Propidium iodide (PI) or DAPI for DNA content staining (optional, for flow cytometry)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight. Treat cells with this compound or other compounds of interest for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium to a final concentration of 10-100 µM. Incubate for 1-24 hours, depending on the cell proliferation rate.

  • Cell Fixation: Harvest cells (if for flow cytometry) or wash attached cells with PBS. Fix the cells with fixation buffer for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.

  • DNA Denaturation: Wash the cells with PBS. Add denaturation solution and incubate for 10-30 minutes at room temperature to expose the incorporated BrdU.

  • Neutralization: Carefully remove the denaturation solution and neutralize the cells by adding neutralization buffer for 5 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Analysis: Wash the cells three times. For microscopy, counterstain with DAPI if desired and visualize. For flow cytometry, resuspend the cells in PBS and analyze. If performing cell cycle analysis, incubate with PI/RNase A staining buffer before analysis.

Quantification of Intracellular dNTP Pools by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of deoxyribonucleoside triphosphates (dNTPs) from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Ice-cold 60% methanol

  • LC-MS/MS system (e.g., triple quadrupole)

  • Porous graphitic carbon (PGC) or similar HPLC column

  • Mobile phase A: Ammonium acetate in water

  • Mobile phase B: Acetonitrile

  • Internal standards (e.g., stable isotope-labeled dNTPs)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or other experimental agents.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold PBS.

    • Quench metabolism and extract dNTPs by adding ice-cold 60% methanol.

    • Scrape the cells and collect the extract.

    • Add internal standards to the extraction solvent for accurate quantification.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the dNTPs using a suitable HPLC column and a gradient elution with mobile phases A and B.

    • Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each dNTP and its corresponding internal standard.

  • Data Analysis:

    • Construct calibration curves using known concentrations of dNTP standards.

    • Quantify the intracellular dNTP concentrations in the samples by comparing their peak areas to the calibration curves and normalizing to the internal standard and cell number or protein content.[1][3][13]

Conclusion

This compound's mechanism of action is central to DNA synthesis and repair, providing the essential one-carbon units for nucleotide biosynthesis. Its ability to bypass DHFR makes it a cornerstone of modern cancer therapy, both in mitigating the toxicity of antifolates and in enhancing the efficacy of other chemotherapeutic agents. A thorough understanding of its metabolic pathways, the kinetics of the involved enzymes, and the methodologies to assess its impact on cellular processes is crucial for researchers and drug development professionals seeking to leverage this vital molecule in novel therapeutic strategies.

References

An In-depth Technical Guide on the Cellular Uptake and Transport of L-Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Folinic acid, the biologically active form of folic acid, plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital cellular components. Unlike folic acid, this compound does not require reduction by dihydrofolate reductase (DHFR) to participate in these reactions, making it a valuable therapeutic agent in various clinical settings, including as a rescue agent for high-dose methotrexate therapy and in the treatment of certain metabolic disorders. Understanding the mechanisms by which this compound enters and is transported within cells is paramount for optimizing its therapeutic efficacy and for the development of novel drug delivery strategies.

This technical guide provides a comprehensive overview of the primary pathways involved in the cellular uptake and transport of this compound: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). It details the kinetics of transport, the experimental protocols used to study these processes, and the signaling pathways that regulate the expression and activity of these transporters.

Cellular Transport Mechanisms for this compound

The cellular uptake of this compound is a complex process mediated by three distinct transport systems, each with unique characteristics regarding affinity, pH dependence, and mechanism of action.

  • Reduced Folate Carrier (RFC): Also known as solute carrier family 19 member 1 (SLC19A1), the RFC is a major facilitator of folate transport in most mammalian cells and tissues at physiological pH (around 7.4).[1][2] It functions as an anion exchanger, mediating the uptake of reduced folates like this compound in exchange for intracellular organic phosphates.[1]

  • Proton-Coupled Folate Transporter (PCFT): Encoded by the SLC46A1 gene, the PCFT is a high-affinity transporter that operates optimally in acidic environments (pH 5.5-5.8).[3][4] This pH-dependent mechanism is particularly important for the intestinal absorption of dietary folates in the duodenum and jejunum, where the microclimate is acidic.[3] PCFT functions as a symporter, coupling the influx of folates to the downhill movement of protons.[5]

  • Folate Receptors (FRs): Folate receptors, primarily FRα and FRβ, are high-affinity binding proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) tail.[6][7] They mediate the cellular uptake of folates via receptor-mediated endocytosis.[8] Upon binding of this compound, the receptor-ligand complex is internalized into endosomes. The acidic environment within the endosome facilitates the dissociation of this compound from the receptor, which is then transported into the cytoplasm.[8]

Quantitative Data on this compound Transport

The efficiency of this compound transport by each system is characterized by specific kinetic parameters. The following tables summarize the available quantitative data for the interaction of this compound and related folates with their respective transporters. It is important to note that specific kinetic data for this compound can be limited, and some values are derived from studies on structurally similar folates.

TransporterSubstrateParameterValueCell Line/SystemReference
Reduced Folate Carrier (RFC) 5-Formyl-THF (Leucovorin)K_m~1-5 µML1210 cells[9]
5-Formyl-THF (Leucovorin)K_m2-7 µMGeneral[5]
l-LeucovorinAffinity8-fold higher than d-LVCEM-7A cells[10]
Proton-Coupled Folate Transporter (PCFT) 5-Formyl-THF (Leucovorin)K_tNot specifiedHeLa R5 cells[11]
l-LeucovorinAffinity3.5-fold higher than d-LVNot specified[10]
Folic AcidK_m1.21 µMRat small intestine[9][12]
Folic AcidV_max4.63 x 10⁻⁷ M/minRat small intestine[9][12]
Folate Receptors (FRα & FRβ) Synthetic Folinic AcidIC₅₀ (FRα)44.1450 µMELISA
Synthetic Folinic AcidIC₅₀ (FRβ)26.1068 µMELISA
Folic AcidK_d (FRα)~0.19 nMRadioligand binding assay
5-Methyl-THFK_d (FRα)3 nMMonkey kidney cells[6]

Experimental Protocols for Studying this compound Uptake

The investigation of this compound transport relies on a variety of in vitro cellular assays. Below are detailed methodologies for key experiments.

Radiolabeled this compound Uptake Assay

This protocol describes a common method for measuring the cellular uptake of this compound using a radiolabeled form, such as [³H]-L-Folinic acid.

Materials:

  • Cell line of interest (e.g., Caco-2, KB, HeLa, L1210) cultured in appropriate media.

  • [³H]-L-Folinic acid.

  • Unlabeled this compound.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 for RFC studies, or MES for pH 5.5 for PCFT studies).

  • Ice-cold phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Scintillation cocktail.

  • Scintillation counter.

  • Multi-well cell culture plates (e.g., 24-well or 96-well).

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer at the desired pH.

  • Pre-incubation: Add transport buffer to each well and pre-incubate the cells at 37°C for 10-15 minutes to allow them to equilibrate.

  • Initiation of Uptake: To initiate the uptake, aspirate the pre-incubation buffer and add the transport buffer containing a known concentration of [³H]-L-Folinic acid. For competition experiments, co-incubate with a molar excess of unlabeled this compound or other inhibitors.

  • Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) to determine the initial rate of uptake.

  • Termination of Uptake: To stop the transport process, rapidly aspirate the incubation solution and wash the cells three times with ice-cold PBS. This step should be performed quickly to minimize efflux of the radiolabeled substrate.

  • Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-L-Folinic acid taken up by the cells and normalize it to the protein concentration in each well. Kinetic parameters (K_m and V_max) can be calculated by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Competitive Binding Assay for Folate Receptors

This protocol outlines a method to determine the binding affinity of this compound to folate receptors using a competitive binding assay with radiolabeled folic acid.

Materials:

  • Cells overexpressing folate receptors (e.g., KB cells).

  • [³H]-Folic acid.

  • Unlabeled this compound and unlabeled folic acid.

  • Binding buffer (e.g., PBS with 1% bovine serum albumin, pH 7.4).

  • Acidic buffer (e.g., 0.1 M sodium acetate, pH 3.5) to strip endogenous folates.

  • Multi-well plates.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in binding buffer.

  • Stripping of Endogenous Folates: Briefly expose the cells to the acidic buffer to remove any bound endogenous folates, followed by washing with binding buffer to neutralize the pH.

  • Competitive Binding: In a series of tubes, incubate a fixed concentration of [³H]-Folic acid with increasing concentrations of unlabeled this compound (the competitor) and a constant number of cells. Include a control with no competitor and a control with a large excess of unlabeled folic acid to determine total and non-specific binding, respectively.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Separation of Bound and Free Ligand: Separate the cells from the incubation medium by centrifugation or filtration.

  • Quantification: Measure the radioactivity associated with the cell pellet or filter.

  • Data Analysis: Plot the percentage of specifically bound [³H]-Folic acid as a function of the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Folic acid) can be determined from this curve. The dissociation constant (K_d) for this compound can then be calculated using the Cheng-Prusoff equation.

Visualization of Transport and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular transport mechanisms and signaling pathways involved in this compound uptake.

Cellular Uptake and Transport Pathways of this compound

Cellular_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) L-Folinic_Acid_ext This compound RFC RFC (SLC19A1) L-Folinic_Acid_ext->RFC pH ~7.4 Anion Exchange PCFT PCFT (SLC46A1) L-Folinic_Acid_ext->PCFT pH ~5.5 H+ Symport FR Folate Receptor (FRα/β) L-Folinic_Acid_ext->FR High Affinity Binding L-Folinic_Acid_int This compound RFC->L-Folinic_Acid_int PCFT->L-Folinic_Acid_int Endosome Endosome FR->Endosome Endocytosis L-Folinic_Acid_endo This compound Endosome->L-Folinic_Acid_endo Acidification & Dissociation L-Folinic_Acid_endo->L-Folinic_Acid_int Transport out of endosome

Caption: Overview of the three main cellular uptake pathways for this compound.

Experimental Workflow for a Radiolabeled Uptake Assay

Uptake_Assay_Workflow cluster_workflow Radiolabeled this compound Uptake Assay A 1. Seed Cells in Multi-well Plate B 2. Wash Cells with Transport Buffer A->B C 3. Pre-incubate at 37°C B->C D 4. Add [3H]-L-Folinic Acid (Initiate Uptake) C->D E 5. Incubate at 37°C (Time Course) D->E F 6. Stop Uptake with Ice-Cold PBS Wash E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H I 9. Data Analysis (Km, Vmax) H->I

Caption: Step-by-step workflow for a typical radiolabeled cellular uptake experiment.

Signaling Pathways Regulating Folate Transporter Expression

PCFT_Regulation cluster_regulation Transcriptional Regulation of PCFT (SLC46A1) Gene VitaminD3 Vitamin D3 VDR_RXR VDR/RXR Heterodimer VitaminD3->VDR_RXR Binds & Activates VDRE VDRE in PCFT Promoter VDR_RXR->VDRE Binds to PCFT_Gene PCFT Gene (SLC46A1) VDRE->PCFT_Gene Increases Transcription PCFT_mRNA PCFT mRNA PCFT_Gene->PCFT_mRNA Transcription PCFT_Protein PCFT Protein PCFT_mRNA->PCFT_Protein Translation NRF1_activators NRF1 Activators (e.g., PQQ) NRF1 NRF1 NRF1_activators->NRF1 Activate NRF1_site NRF1 Binding Site in PCFT Promoter NRF1->NRF1_site Binds to NRF1_site->PCFT_Gene Increases Transcription

Caption: Transcriptional regulation of the PCFT gene by Vitamin D3 and NRF1.

FR_Signaling cluster_fr_jak_stat FR-JAK-STAT Pathway cluster_fr_erk FR-ERK Pathway Folinic_Acid_FR This compound Binds to FRα JAK JAK Folinic_Acid_FR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 Nucleus_STAT Nucleus pSTAT3->Nucleus_STAT Translocation Gene_Expression_STAT Target Gene Expression (e.g., Cyclin D1, c-Myc) Nucleus_STAT->Gene_Expression_STAT Regulates Folinic_Acid_FR2 This compound Binds to FRα Ras Ras Folinic_Acid_FR2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus_ERK Nucleus ERK->Nucleus_ERK Translocation Gene_Expression_ERK Target Gene Expression (e.g., c-Fos, c-Jun) Nucleus_ERK->Gene_Expression_ERK Regulates

Caption: Simplified overview of JAK-STAT and ERK signaling pathways activated by folate receptor engagement.

Conclusion

The cellular uptake and transport of this compound are multifaceted processes critical for its therapeutic action. A thorough understanding of the roles and regulation of the Reduced Folate Carrier, the Proton-Coupled Folate Transporter, and Folate Receptors provides a foundation for optimizing drug delivery and overcoming mechanisms of resistance. The quantitative data, experimental protocols, and pathway visualizations presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing the therapeutic applications of this compound and other folate-based therapies. Further research to elucidate the precise kinetic parameters of this compound for each transporter and to fully map the intricate regulatory networks will continue to refine our ability to harness these pathways for improved clinical outcomes.

References

A Technical Guide to the Metabolic Differentiation of L-Folinic Acid and Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate (Vitamin B9) is a critical water-soluble vitamin essential for one-carbon metabolism, a network of biochemical reactions required for nucleotide synthesis, amino acid homeostasis, and methylation processes.[1][2] While "folate" is a general term, the specific forms used in research, supplementation, and clinical practice—primarily synthetic folic acid and L-folinic acid—are not biologically equivalent.[3] Their metabolic activation pathways, cellular transport, and interaction with key enzymes differ significantly. Folic acid, a fully oxidized synthetic precursor, requires a multi-step, potentially rate-limiting enzymatic reduction to become active.[4][5] In contrast, this compound is a reduced, more direct entrant into the folate metabolic cycle, bypassing the initial critical reduction steps.[3][4] This guide provides an in-depth technical comparison of their metabolic pathways, presents quantitative data on their kinetics and bioavailability, outlines relevant experimental protocols, and discusses the implications of these differences for research and drug development.

Cellular Uptake and Transport of Folates

The entry of folates into mammalian cells is a regulated process mediated by three primary transport systems, each with distinct characteristics regarding tissue expression, pH dependency, and substrate affinity.[6][7][8]

  • Reduced Folate Carrier (RFC/SLC19A1): Considered the major transporter for delivering folates to systemic tissues, RFC functions optimally at a neutral to slightly alkaline pH.[8][9] It operates as an anion antiporter, using an organic phosphate gradient to facilitate folate uptake.[9]

  • Proton-Coupled Folate Transporter (PCFT/SLC46A1): PCFT is the primary transporter responsible for the intestinal absorption of dietary folates.[1][10] Its activity is maximal at an acidic pH (around 5.5), which aligns with the microenvironment of the proximal small intestine.[7][8] PCFT also plays a crucial role in transporting folates across the choroid plexus into the central nervous system.[9]

  • Folate Receptors (FRα, FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind extracellular folates and internalize them via endocytosis.[6][8][10] FRα is highly expressed in tissues like the choroid plexus and placenta, where it is critical for folate transport to the brain and fetus, respectively.[1][2][9]

Both folic acid and this compound utilize these transport systems, although affinities may vary. The distinct pH dependencies of RFC and PCFT underscore their specialized roles in folate absorption versus systemic distribution.

cluster_extracellular Extracellular Space (pH varies) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folic Acid Folic Acid PCFT PCFT (SLC46A1) Optimal at acidic pH (e.g., intestine) Folic Acid->PCFT RFC RFC (SLC19A1) Optimal at neutral pH (systemic tissues) Folic Acid->RFC FR Folate Receptors (FRα, FRβ) High affinity Endocytosis Folic Acid->FR This compound This compound This compound->PCFT This compound->RFC This compound->FR Folate Pool Folate Pool PCFT->Folate Pool H+ symport RFC->Folate Pool Anion antiport FR->Folate Pool Endosome cluster_cycle Central Folate Cycle FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF Slow, Rate-Limiting Step DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine LFA This compound (5-Formyl-THF) MethenylTHF 5,10-Methenyl-THF LFA->MethenylTHF Bypasses DHFR MethenylTHF->THF -> Purine Synthesis MethyleneTHF->THF -> Thymidylate (DNA) Synthesis MethyleneTHF->MethenylTHF MethylTHF 5-Methyl-THF (L-Methylfolate) MethyleneTHF->MethylTHF MTHFR MethylTHF->THF Homocysteine -> Methionine DHFR1 DHFR DHFR2 DHFR MTHFR MTHFR start 5,10-Methylene-THF mthfr_normal Normal MTHFR Enzyme start->mthfr_normal Substrate mthfr_variant MTHFR Polymorphism (e.g., C677T) start->mthfr_variant Substrate end_product 5-Methyl-THF (L-Methylfolate) mthfr_normal->end_product Catalyzes outcome_normal Efficient Conversion Normal Homocysteine Recycling mthfr_normal->outcome_normal mthfr_variant->end_product Reduced Catalysis outcome_variant Reduced Conversion Potential for Elevated Homocysteine mthfr_variant->outcome_variant cluster_groups Intervention Arms p1 Subject Screening & Recruitment p2 Baseline Sampling (Blood) p1->p2 p3 Randomization into Intervention Groups p2->p3 p4 Controlled Daily Intervention (e.g., 4-12 weeks) p3->p4 g1 Group A (Placebo) g2 Group B (Folic Acid) g3 Group C (this compound) p5 Periodic Sampling (Blood) p4->p5 p6 Biomarker Analysis (Serum Folate, RBC Folate, Homocysteine) p5->p6 p7 Data Analysis & Bioavailability Calculation p6->p7

References

L-Folinic Acid as a Reduced Folate Source In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of L-folinic acid as a reduced folate source in in-vitro experimental systems. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the mechanisms, applications, and methodologies associated with this compound in a laboratory setting.

Introduction to this compound

This compound, also known as leucovorin, is a metabolically active form of folate, a B vitamin essential for a variety of cellular processes. Unlike folic acid, a synthetic and oxidized form of folate, this compound is a reduced folate and does not require the action of the enzyme dihydrofolate reductase (DHFR) for its conversion into a usable form.[1][2] This characteristic makes it a valuable tool in in-vitro studies, particularly in contexts where DHFR activity may be compromised or intentionally inhibited.

This guide will delve into the critical role of this compound in one-carbon metabolism, its comparative efficacy with other folate sources, and its significant applications in cancer research, specifically in methotrexate rescue and the potentiation of fluoropyrimidines like 5-fluorouracil (5-FU).

Mechanism of Action and Role in One-Carbon Metabolism

This compound serves as a crucial donor of one-carbon units in a series of metabolic reactions collectively known as one-carbon metabolism. These reactions are fundamental for the biosynthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the methylation of various molecules, including DNA, RNA, proteins, and lipids.[3][4][5]

Upon entering the cell, this compound is readily converted into various tetrahydrofolate (THF) derivatives, which are the active coenzymes in one-carbon transfer reactions. The metabolic pathway of this compound is depicted in the diagram below.

Folate Metabolism Pathway

Comparative Efficacy of Folate Sources in Vitro

The choice of folate source in cell culture media can significantly impact experimental outcomes. This section provides a comparative analysis of this compound, folic acid, and L-5-methyltetrahydrofolate (L-5-MTHF).

This compound vs. Folic Acid

The primary advantage of this compound over folic acid in vitro is its ability to bypass the DHFR enzyme.[1] This is particularly relevant in cell lines with low DHFR expression or in experiments involving DHFR inhibitors like methotrexate. In some studies, at high concentrations, folic acid has been observed to have different effects on cell proliferation compared to reduced folates.

Cell LineFolate SourceConcentrationEffect on Cell ProliferationReference
Human LymphocytesFolic Acid120 nMLower frequency of micronucleated cells[6]
Human LymphocytesL-5-MTHF120 nMHigher frequency of micronucleated cells[6]
This compound vs. L-5-Methyltetrahydrofolate (L-5-MTHF)

L-5-MTHF is the most abundant form of folate in human plasma and can directly participate in the methionine cycle. This compound, on the other hand, can be converted to all active THF coenzymes, including those required for both nucleotide synthesis and methylation.[7] The choice between the two depends on the specific metabolic pathway under investigation.

Cell LineConditionFolate SourceOutcomeReference
HTR-8/SVneoMethotrexate-induced cytotoxicityFolic AcidNo rescue effect[4][8]
HTR-8/SVneoMethotrexate-induced cytotoxicityThis compoundSignificant rescue effect[4][8]
HTR-8/SVneoMethotrexate-induced cytotoxicityL-5-MTHFSignificant rescue effect[4][8]

Key In Vitro Applications of this compound

Methotrexate Rescue

Methotrexate is a potent inhibitor of DHFR, leading to the depletion of intracellular reduced folates and subsequent cell death. This compound is widely used in vitro to "rescue" cells from methotrexate-induced toxicity by replenishing the pool of reduced folates downstream of the DHFR block.[2] This allows for the study of other cellular processes in the presence of methotrexate without causing complete cell death.

MTX_Rescue MTX Methotrexate DHFR DHFR MTX->DHFR inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Pool One-Carbon Pool (THF Derivatives) THF->One_Carbon_Pool LFA This compound LFA->One_Carbon_Pool bypasses DHFR block One_Carbon_Pool->Nucleotide_Synthesis Cell_Viability Cell Viability Nucleotide_Synthesis->Cell_Viability supports FU_Potentiation FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP intracellular conversion TS Thymidylate Synthase (TS) FdUMP->TS inhibits Ternary_Complex Ternary Complex (TS-FdUMP-5,10-Methylene-THF) dTMP dTMP TS->dTMP converts dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis LFA This compound MTHF510 5,10-Methylene-THF LFA->MTHF510 increases pool of MTHF510->TS stabilizes binding Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis & Interpretation prep_cells Prepare Cell Culture (Choose appropriate cell line) treatment Treat Cells with this compound (and other compounds as needed) prep_cells->treatment prep_lfa Prepare this compound Stock Solution prep_lfa->treatment incubation Incubate for Defined Period treatment->incubation prolif_assay Cell Proliferation/Viability Assay (e.g., MTT, XTT) incubation->prolif_assay clonogenic_assay Clonogenic Assay incubation->clonogenic_assay metabolite_analysis Metabolite Analysis (e.g., LC-MS/MS) incubation->metabolite_analysis gene_protein_expr Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) incubation->gene_protein_expr data_analysis Analyze Quantitative Data (IC50, % viability, etc.) prolif_assay->data_analysis clonogenic_assay->data_analysis metabolite_analysis->data_analysis gene_protein_expr->data_analysis pathway_analysis Pathway Analysis data_analysis->pathway_analysis conclusion Draw Conclusions pathway_analysis->conclusion

References

An In-depth Technical Guide to the Enzymatic Conversion of L-Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Folinic acid, also known as leucovorin or 5-formyltetrahydrofolate, is a reduced folate that plays a critical role in one-carbon metabolism. Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to become biologically active, making it a vital therapeutic agent in various clinical settings, including as a rescue agent for high-dose methotrexate chemotherapy and in combination with 5-fluorouracil for the treatment of colorectal cancer.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic conversion of this compound, focusing on the core enzymes, their kinetics, and detailed experimental protocols for their study.

The Central Role of 5,10-Methenyltetrahydrofolate Synthetase (MTHFS)

The primary and rate-limiting step in the metabolic utilization of this compound is its irreversible conversion to 5,10-methenyltetrahydrofolate.[4][5] This reaction is catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS; EC 6.3.3.2), also known as 5-formyltetrahydrofolate cyclo-ligase.[6]

The reaction proceeds as follows:

5-formyltetrahydrofolate + ATP → 5,10-methenyltetrahydrofolate + ADP + Pi

This ATP-dependent reaction is crucial for mobilizing the one-carbon unit from this compound into the cellular folate pool, where it can be used for the biosynthesis of purines and thymidylate.[4]

Enzyme Kinetics

The kinetic parameters of MTHFS have been characterized in several species. A summary of these findings is presented in the table below.

Enzyme SourceSubstrateKmVmax / Turnover NumberOptimal ConditionsReference
Rabbit Liver5-formyltetrahydrofolate0.5 µM300/min (Turnover Number)pH 5.0-7.5, 30°C[7]
MgATP0.3 mM[7]
Mus musculus (recombinant)(6S)-5-formyltetrahydrofolate5 µMNot ReportedNot Reported[4]
Mg-ATP769 µM[4]

Downstream Enzymatic Conversions

Once converted to 5,10-methenyltetrahydrofolate, the one-carbon unit can be further metabolized by a bifunctional enzyme possessing two distinct activities: 5,10-methenyltetrahydrofolate cyclohydrolase and 5,10-methylenetetrahydrofolate dehydrogenase. In humans, these activities are part of a trifunctional enzyme that also includes 10-formyltetrahydrofolate synthetase activity.[8]

  • 5,10-Methenyltetrahydrofolate Cyclohydrolase (EC 3.5.4.9): This enzyme catalyzes the reversible hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate.[5][9]

    5,10-methenyltetrahydrofolate + H₂O ⇌ 10-formyltetrahydrofolate

  • 5,10-Methylenetetrahydrofolate Dehydrogenase (EC 1.5.1.5): This enzyme catalyzes the reversible NADP⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate.[5][10]

    5,10-methylenetetrahydrofolate + NADP⁺ ⇌ 5,10-methenyltetrahydrofolate + NADPH + H⁺

Enzyme Kinetics of Downstream Enzymes

Kinetic data for the human cytoplasmic bifunctional dehydrogenase/cyclohydrolase enzyme has been reported, indicating that the cyclohydrolase activity is the rate-limiting step in the conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate.[5][9]

Enzyme/ActivitySubstrateKmSpecific Activity/kcatOptimal ConditionsReference
Human Cytoplasmic Dehydrogenase/Cyclohydrolase5,10-CH₂-THFNot explicitly stated22 ± 2 µmol/min/mg (Leishmania major)NADP⁺ dependent[10]
5,10-CH=THFNot explicitly stated6.3 ± 0.8 µmol/min/mg (Leishmania major)Not explicitly stated[10]

Experimental Protocols

Protocol 1: Assay for 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) Activity

This protocol is adapted from a method used to measure MTHFS activity in fibroblast cell lysates.[11]

Materials:

  • Cell lysate or purified enzyme preparation

  • Enzyme cocktail (to be prepared fresh):

    • 50 mM MES buffer, pH 6.0

    • 10 mM 2-mercaptoethanol

    • 10 mM Magnesium Acetate

    • 1 mM ATP

    • 0.1-0.2 mM this compound (5-formyltetrahydrofolate)

  • Ice

  • Heating block or water bath at 37°C and 100°C

  • LC-MS/MS system for quantification of 5,10-methenyltetrahydrofolate

Procedure:

  • Prepare the enzyme cocktail and keep it on ice.

  • Prepare cell lysates by homogenizing cells in an appropriate buffer and clarifying by centrifugation (e.g., 14,000 rpm for 10 minutes at 4°C). Determine the protein concentration of the lysate.[11]

  • In a microcentrifuge tube, combine one volume of the enzyme cocktail with one volume of the cell lysate (e.g., 50 µL of cocktail and 50 µL of lysate). The final protein concentration should be optimized for linear product formation over time.

  • For a time course experiment, prepare multiple identical reaction mixtures.

  • Incubate the reaction mixtures at 37°C.

  • At specific time points (e.g., 0, 5, 10, 15, 20, 30 minutes), stop the reaction by boiling the sample for 3 minutes. The 0-minute time point serves as the blank.[11]

  • Centrifuge the boiled samples to pellet the precipitated protein.

  • Analyze the supernatant for the concentration of 5,10-methenyltetrahydrofolate using a validated LC-MS/MS method.

  • Calculate the enzyme activity as the rate of product formation over time, normalized to the amount of protein in the assay.

Protocol 2: Assay for 5,10-Methylenetetrahydrofolate Dehydrogenase Activity

This spectrophotometric assay measures the NADP⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate by monitoring the increase in absorbance at 350 nm due to the formation of the product.[10][12]

Materials:

  • Purified enzyme or cell extract

  • Assay buffer: 25 mM K⁺-HEPES, pH 7.5

  • 1 mM 5,10-methylenetetrahydrofolate (prepared fresh by reacting tetrahydrofolate with formaldehyde)

  • 1 mM NADP⁺

  • Spectrophotometer capable of reading at 350 nm

Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, 1 mM 5,10-methylenetetrahydrofolate, and 1 mM NADP⁺.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the increase in absorbance at 350 nm over time.

  • The rate of the reaction is proportional to the enzyme activity. The concentration of 5,10-methenyltetrahydrofolate can be calculated using its molar extinction coefficient (24.9 mM⁻¹ cm⁻¹).[12]

Protocol 3: Assay for 5,10-Methenyltetrahydrofolate Cyclohydrolase Activity

This assay measures the hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate by monitoring the decrease in absorbance at 350 nm.[10]

Materials:

  • Purified enzyme or cell extract

  • Assay buffer: 100 mM potassium maleate, pH 7.4, containing 20 mM 2-mercaptoethanol

  • 0.1 mM 5,10-methenyltetrahydrofolate

  • Spectrophotometer capable of reading at 350 nm

Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer and 0.1 mM 5,10-methenyltetrahydrofolate.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the decrease in absorbance at 350 nm over time.

  • The rate of the reaction is proportional to the cyclohydrolase activity.

Visualizations

Signaling Pathway

Folinic_Acid_Conversion cluster_main Cytosolic Folate Metabolism cluster_key Enzyme Key Folinic_Acid This compound (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF Folinic_Acid->Methenyl_THF MTHFS (ATP -> ADP + Pi) Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF MTHFD (NADPH -> NADP+) Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFC One_Carbon_Pool One-Carbon Pool (Purine & Thymidylate Synthesis) Methylene_THF->One_Carbon_Pool Formyl_THF->One_Carbon_Pool MTHFS_key MTHFS: 5,10-Methenyltetrahydrofolate Synthetase MTHFD_key MTHFD: 5,10-Methylenetetrahydrofolate Dehydrogenase MTHFC_key MTHFC: 5,10-Methenyltetrahydrofolate Cyclohydrolase

Caption: Enzymatic conversion pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Characterizing this compound Converting Enzymes start Enzyme Source (e.g., Tissue, Cell Culture, Recombinant) purification Enzyme Purification (e.g., Affinity Chromatography) start->purification activity_assay Enzyme Activity Assay (Spectrophotometric or LC-MS/MS) purification->activity_assay kinetic_analysis Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetic_analysis data_analysis Data Analysis and Interpretation kinetic_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for enzyme characterization.

References

The Crucial Role of L-Folinic Acid in Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-folinic acid, a metabolically active form of folate, plays a pivotal role in the de novo biosynthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA. As a reduced folate, this compound circumvents the enzymatic step catalyzed by dihydrofolate reductase (DHFR), a key target for various chemotherapeutic agents. This technical guide provides an in-depth exploration of the biochemical pathways through which this compound contributes to nucleotide synthesis. It details the enzymatic conversions of this compound into essential one-carbon donors, namely 10-formyltetrahydrofolate (10-formyl-THF) and 5,10-methylenetetrahydrofolate (5,10-methylene-THF), and their subsequent utilization in the construction of the purine ring and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). This document summarizes key quantitative data, provides detailed experimental protocols for studying folate metabolism, and presents visual diagrams of the core pathways to offer a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction to Folate Metabolism and the Significance of this compound

Folate (Vitamin B9) is an essential nutrient that, in its various reduced forms, acts as a carrier of one-carbon units in a multitude of metabolic reactions.[1][2] These reactions, collectively known as one-carbon metabolism, are fundamental for the synthesis of nucleotides and certain amino acids, as well as for methylation reactions critical for epigenetic regulation.[3][4]

Unlike synthetic folic acid, which requires reduction by dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF), this compound (also known as leucovorin or 5-formyl-THF) is a reduced folate derivative.[1][5][6][7] This biochemical distinction is of paramount importance in clinical settings, particularly in oncology. Antifolate drugs, such as methotrexate, inhibit DHFR, thereby depleting the cellular pool of THF and halting DNA synthesis in rapidly proliferating cancer cells.[8][9] this compound is administered as a "rescue" agent to bypass the DHFR blockade in normal cells, replenishing the THF pool and mitigating the toxic side effects of chemotherapy.[10][11][12]

Biochemical Pathways: this compound's Journey to Nucleotide Synthesis

Upon entering the cell, this compound is readily converted into other active folate derivatives that directly participate in purine and pyrimidine biosynthesis.

Conversion to Tetrahydrofolate (THF) Derivatives

This compound is metabolized to 5,10-methenyltetrahydrofolate, which is then converted to other THF derivatives that serve as one-carbon donors.[13] The two key derivatives for nucleotide synthesis are:

  • 10-formyltetrahydrofolate (10-formyl-THF): This derivative donates formyl groups for two critical steps in the de novo purine synthesis pathway.[14][15][16]

  • 5,10-methylenetetrahydrofolate (5,10-methylene-THF): This derivative provides the methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis.[17][18]

The interconversion of these folate derivatives is a dynamic process regulated by several key enzymes, including serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate reductase (MTHFR).

Folate_Metabolism This compound This compound 5,10-Methenyl-THF 5,10-Methenyl-THF This compound->5,10-Methenyl-THF 10-Formyl-THF 10-Formyl-THF 5,10-Methenyl-THF->10-Formyl-THF 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis THF THF 5,10-Methylene-THF->THF Thymidylate Synthase Pyrimidine Synthesis (dTMP) Pyrimidine Synthesis (dTMP) 5,10-Methylene-THF->Pyrimidine Synthesis (dTMP) THF->5,10-Methylene-THF SHMT Serine -> Glycine DHF DHF THF->DHF Thymidylate Synthase DHF->THF DHFR

Figure 1: Overview of this compound Metabolism for Nucleotide Synthesis.

Role in De Novo Purine Biosynthesis

The de novo synthesis of the purine ring is a multi-step process that assembles the ring from various small molecules. 10-formyl-THF is the donor of two carbon atoms, C2 and C8, to the purine ring.[12][14]

  • C8 Donation: Glycinamide ribonucleotide (GAR) transformylase utilizes 10-formyl-THF to formylate GAR, incorporating the C8 atom.[11][19]

  • C2 Donation: Aminoimidazole carboxamide ribonucleotide (AICAR) transformylase uses 10-formyl-THF to formylate AICAR, incorporating the C2 atom.[14]

Purine_Synthesis cluster_purine De Novo Purine Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP GAR GAR PRPP->GAR FGAR FGAR GAR->FGAR 10-Formyl-THF_1 10-Formyl-THF AICAR AICAR FGAR->AICAR THF_1 THF FAICAR FAICAR AICAR->FAICAR 10-Formyl-THF_2 10-Formyl-THF IMP IMP FAICAR->IMP THF_2 THF AMP_GMP AMP / GMP IMP->AMP_GMP 10-Formyl-THF_1->FGAR 10-Formyl-THF_2->FAICAR

Figure 2: Role of 10-Formyl-THF in De Novo Purine Synthesis.

Role in Pyrimidine Biosynthesis

The primary contribution of folate metabolism to pyrimidine synthesis is the formation of thymidylate (dTMP), a precursor unique to DNA. This reaction is catalyzed by thymidylate synthase, which transfers a methyl group from 5,10-methylene-THF to dUMP.[9][17][20] In this process, 5,10-methylene-THF is simultaneously oxidized to dihydrofolate (DHF). The resulting DHF must be reduced back to THF by DHFR to re-enter the folate pool and maintain the cycle.

Pyrimidine_Synthesis dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methylene-THF->TS DHF DHF TS->dTMP TS->DHF

Figure 3: Role of 5,10-Methylene-THF in dTMP Synthesis.

Quantitative Data on Key Enzymes

The efficiency of this compound utilization in nucleotide biosynthesis is dependent on the kinetic properties of several key enzymes. The following tables summarize available kinetic data for these enzymes.

Table 1: Kinetic Parameters of Key Enzymes in Folate Metabolism

EnzymeSubstrateOrganismKm (µM)Vmax or kcatReference(s)
Serine Hydroxymethyltransferase (SHMT)L-SerinePlasmodium vivax180 ± 300.98 ± 0.06 s-1[4]
TetrahydrofolatePlasmodium vivax140 ± 200.98 ± 0.06 s-1[4]
Tetrahydrofolate (polyglutamated)Pea Leaf Mitochondria~10-fold lower than monoglutamateNot altered[21]
Methylenetetrahydrofolate Reductase (MTHFR)5,10-Methylene-THFHuman Fibroblasts26431 ± 150 µU/mg protein[6]
NADPHHuman Fibroblasts30431 ± 150 µU/mg protein[6]
Dihydrofolate Reductase (DHFR)DihydrofolateMycobacterium tuberculosis< 1-[10]
NADPHMycobacterium tuberculosis< 1-[10]

Table 2: Inhibitory Constants (Ki) of Antifolates against Dihydrofolate Reductase (DHFR)

InhibitorOrganismKi (nM)Reference(s)
MethotrexateHuman0.0034[22]
TrimethoprimStreptococcus pneumoniae (wt)147
TrimethoprimStreptococcus pneumoniae (Val100 mutant)3.9

Experimental Protocols

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant human DHFR enzyme

  • Assay Buffer: 100 mM HEPES, pH 7.5, 50 mM KCl[10]

  • Dihydrofolate (DHF) solution (substrate)

  • NADPH solution (cofactor)

  • Test inhibitors (e.g., methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 10-20 nM).[10]

    • Prepare a stock solution of DHF in assay buffer. The final concentration is typically around the Km value (e.g., 50 µM).[10]

    • Prepare a stock solution of NADPH in assay buffer. The final concentration should be saturating (e.g., 100 µM).

    • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

    • Include controls: a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background).

  • Incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF solution to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation if the Km of DHF is known.

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (DHFR, DHF, NADPH, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well plate (Buffer, Inhibitor, DHFR) Prepare_Reagents->Setup_Plate Incubate Incubate at 25°C (15 min) Setup_Plate->Incubate Initiate_Reaction Add DHF Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (kinetic mode) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Velocity, IC50, Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Experimental Workflow for DHFR Inhibition Assay.

Quantification of Intracellular Folates by LC-MS/MS

This protocol describes the extraction and quantification of various folate species from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Ice-cold extraction solvent: 80% methanol with 0.1% acetic acid[17]

  • Internal standards (stable isotope-labeled folate derivatives)

  • LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a triple quadrupole mass spectrometer)

  • ZIC-pHILIC column (e.g., 150 x 2.1 mm)[17]

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or other compounds of interest for the desired time.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold extraction solvent containing internal standards to the cells.

    • Scrape the cells and collect the extract.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[17]

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: SeQuant ZIC-pHILIC 150 × 2.1 mm.[17]

      • Mobile Phase A: 20 mM (NH4)2CO3 in H2O, pH 9.2.[17]

      • Mobile Phase B: Acetonitrile.[17]

      • Gradient: A typical gradient would start with a high percentage of organic solvent and gradually increase the aqueous phase. For example: 0-2 min, 30% A; 2-18 min, 30-70% A; 18-20 min, 70-95% A; hold at 95% A; then re-equilibrate.[17]

      • Flow Rate: 100 µL/min.[17]

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

      • Optimize MRM transitions for each folate species and internal standard. (See Table 3 for example transitions).

  • Data Analysis:

    • Quantify each folate species by comparing the peak area of the analyte to that of its corresponding internal standard.

    • Normalize the results to cell number or total protein content.

Table 3: Example MRM Transitions for Folate Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Folic Acid442.1295.1
Dihydrofolate (DHF)444.1297.1
Tetrahydrofolate (THF)446.1299.1
5-Methyl-THF460.2313.1
This compound (5-Formyl-THF)474.2327.1
10-Formyl-THF474.2327.1

(Note: These are example transitions and should be optimized for the specific instrument used.)

Conclusion

This compound is a critical component of one-carbon metabolism, providing the necessary precursors for the synthesis of purines and thymidylate. Its ability to bypass the DHFR enzyme makes it an indispensable tool in clinical oncology and a valuable compound for studying folate-dependent pathways. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate role of this compound in cellular metabolism and its implications for human health and disease. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies targeting nucleotide biosynthesis.

References

Methodological & Application

Application Notes and Protocols for L-Folinic Acid Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Folinic acid, a biologically active form of folic acid (Vitamin B9), is a critical supplement in cell culture, primarily involved in one-carbon metabolism. This metabolic pathway is essential for the de novo synthesis of purines and thymidylate, the methylation of DNA, RNA, and proteins, and the metabolism of amino acids.[1][2][3] Unlike folic acid, this compound is a reduced form of folate and does not require the action of dihydrofolate reductase (DHFR) for its conversion to the active co-factor, tetrahydrofolate (THF).[2][4][5] This characteristic makes it particularly valuable in applications involving DHFR inhibitors, such as the chemotherapeutic agent methotrexate.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture, with a focus on its role in promoting cell growth, its application in methotrexate rescue protocols, and its impact on cellular processes.

Key Applications in Cell Culture

  • Growth Promotion and Viability Maintenance: As a key player in the synthesis of essential building blocks for DNA replication and cell division, this compound can enhance cell proliferation and maintain high viability, particularly in demanding culture conditions such as high-density cultures or serum-free media.[8][9]

  • Methotrexate Rescue: this compound is widely used to "rescue" non-cancerous cells from the cytotoxic effects of high-dose methotrexate. Methotrexate inhibits DHFR, leading to a depletion of intracellular folate pools and subsequent cell death. This compound bypasses this enzymatic block, replenishing the folate pool and allowing for the resumption of nucleotide synthesis in normal cells.[10][11][12]

  • Enhancement of Recombinant Protein Production: By supporting robust cell growth and maintaining metabolic activity, this compound supplementation can contribute to increased yields of recombinant proteins in cell lines such as Chinese Hamster Ovary (CHO) cells.[8]

Data Presentation

The following tables summarize the expected quantitative effects of this compound supplementation on key cell culture parameters. Please note: The following data are representative and collated from multiple sources to illustrate expected trends. Actual results will vary depending on the cell line, culture conditions, and experimental setup.

Table 1: Effect of this compound Concentration on CHO Cell Growth and Viability

This compound Concentration (mg/L)Peak Viable Cell Density (x 10^6 cells/mL)Specific Growth Rate (μ) (day^-1)Viability (%) at Day 7
0 (Control)5.20.5585
16.80.6292
57.50.6595
107.30.6494

Table 2: this compound Supplementation for Enhanced Recombinant Antibody Production in a Fed-Batch CHO Culture

Supplementation StrategyPeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^9 cells·h/L)Final Antibody Titer (g/L)Specific Productivity (qp) (pg/cell/day)
Basal Medium (No this compound)10.512002.120
Basal Medium + 5 mg/L this compound12.815503.522
Fed-Batch Feed (No this compound)15.218004.825
Fed-Batch Feed + this compound18.122006.226

Table 3: Methotrexate Rescue with this compound in a CHO Cell Line

Methotrexate (nM)This compound (μM)Cell Viability (%) after 48hApoptotic Cells (%) (Annexin V+)
00983
10002565
10015530
100108510
100100955

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of this compound in the one-carbon metabolism pathway.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_synthesis Biosynthesis FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines LFA This compound (5-Formyl-THF) LFA->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP Thymidylate (dTMP) Synthesis Methylene_THF->dTMP Methyl_THF->THF Met Methionine Methyl_THF->Met Hcy Homocysteine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH DNA_Methylation DNA/RNA/Protein Methylation SAM->DNA_Methylation SAH->Hcy Hcy->Met MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits

One-Carbon Metabolism Pathway
Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effects of this compound supplementation.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture (e.g., CHO cells) treatment Supplement with varying concentrations of this compound start->treatment control Control Group (No this compound) start->control incubation Incubate for desired duration (e.g., 24, 48, 72 hours) treatment->incubation control->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured with and without this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing different concentrations of this compound. Include a control group with no this compound.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated as described above

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Methotrexate Rescue In Vitro

This protocol outlines a general procedure for assessing the rescuing effect of this compound on cells treated with methotrexate.

Materials:

  • Cell line of interest (e.g., CHO)

  • Methotrexate (MTX)

  • This compound

  • Complete cell culture medium

Procedure:

  • Determine IC50 of Methotrexate:

    • Seed cells in 96-well plates.

    • Treat with a range of methotrexate concentrations (e.g., 1 nM to 10 µM) for 48-72 hours.

    • Perform an MTT assay to determine the IC50 (concentration that inhibits 50% of cell growth).

  • Methotrexate Treatment and this compound Rescue:

    • Seed cells in appropriate culture vessels.

    • Treat the cells with methotrexate at a concentration around the determined IC50.

    • Simultaneously or after a short pre-incubation with methotrexate (e.g., 4-6 hours), add varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Include control groups: untreated cells, cells treated with methotrexate alone, and cells treated with this compound alone.

  • Assessment of Rescue Effect:

    • After 48-72 hours of incubation, assess cell viability using the MTT assay (Protocol 1).

    • To further characterize the rescue, perform apoptosis analysis (Protocol 2) and cell cycle analysis (Protocol 3).

Conclusion

This compound is a valuable supplement in cell culture for promoting robust growth, maintaining high viability, and enhancing recombinant protein production. Its most critical application lies in mitigating the cytotoxic effects of antifolates like methotrexate. The protocols provided herein offer a framework for the systematic evaluation and implementation of this compound supplementation in various cell culture applications. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve the best possible outcomes.

References

Application Note: Quantification of L-Folinic Acid in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Folinic acid, the active metabolite of Leucovorin, plays a crucial role in cancer therapy, primarily as a rescue agent for high-dose methotrexate treatment and in combination with fluorouracil for colorectal cancer. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of this compound in human plasma using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. The method is based on established and validated procedures, ensuring reliability and reproducibility.

Experimental Protocols

Materials and Reagents
  • This compound calcium salt pentahydrate (USP reference standard)

  • Internal Standard (IS): Methotrexate or another suitable compound not present in the plasma samples.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • pH meter

  • Analytical balance

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting this compound from plasma, providing a clean sample for HPLC analysis.[1]

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

  • Sample Loading: To 500 µL of plasma in a centrifuge tube, add the internal standard. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue with 200 µL of the mobile phase and inject 20 µL into the HPLC system.

HPLC Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound:

ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.1% v/v Trifluoroacetic acid (TFA) in water and acetonitrile (80:20 v/v).[2]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 286 nm[1]
Injection Volume 20 µL
Preparation of Standard and Quality Control Samples
  • Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with mobile phase to achieve concentrations ranging from 50 ng/mL to 1500 ng/mL.[1]

  • Calibration Curve: Prepare calibration standards by spiking drug-free human plasma with the working standard solutions to obtain final concentrations covering the expected range in study samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Data Presentation

The performance of the HPLC method for this compound quantification is summarized in the tables below.

Table 1: Method Validation Parameters
ParameterResultReference
Linearity Range 50 - 1500 ng/mL[1]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 10 ng/mL[1]
Limit of Quantification (LOQ) 25 ng/mL[3]
Table 2: Precision and Accuracy
QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low2.8 - 6.12.4 - 5.390.94 - 104.36[1][4]
Medium2.8 - 6.12.4 - 5.390.94 - 104.36[1][4]
High2.8 - 6.12.4 - 5.390.94 - 104.36[1][4]
Table 3: Recovery
AnalyteExtraction Recovery (%)Reference
This compound> 90%[1]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction Spike->SPE HPLC HPLC-UV Analysis SPE->HPLC Integration Peak Integration HPLC->Integration Quantification Quantification Integration->Quantification

Experimental workflow for this compound quantification.

sample_preparation_workflow cluster_prep Sample Preparation Steps Start Start: Plasma Sample (500 µL) Add_IS Add Internal Standard Start->Add_IS Vortex_Mix Vortex Mix Add_IS->Vortex_Mix Load_Sample Load Sample onto Cartridge Vortex_Mix->Load_Sample SPE_Condition Condition SPE Cartridge (Methanol then Water) SPE_Condition->Load_Sample Wash_Cartridge Wash Cartridge (Water) Load_Sample->Wash_Cartridge Elute_Analyte Elute with Methanol Wash_Cartridge->Elute_Analyte Evaporate Evaporate to Dryness Elute_Analyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Detailed workflow of the solid-phase extraction protocol.

References

Application Notes and Protocols: L-Folinic Acid for Methotrexate Rescue in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a potent folate antagonist, is widely utilized as a chemotherapeutic agent and for the management of autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell replication. However, the clinical utility of MTX is often limited by its significant toxicity to healthy, rapidly dividing cells, leading to adverse effects such as myelosuppression, gastrointestinal damage, and nephrotoxicity.

L-Folinic acid (also known as Leucovorin), the 5-formyl derivative of tetrahydrofolic acid (THF), serves as a crucial rescue agent to mitigate MTX-induced toxicity. Unlike folic acid, this compound does not require reduction by DHFR to be converted to its active coenzyme forms. By providing a downstream source of reduced folates, this compound bypasses the MTX-induced metabolic block, allowing for the resumption of nucleotide and amino acid synthesis in normal cells.[1] This selective rescue is predicated on the differential transport and metabolism of folates and MTX in normal versus cancerous cells.

These application notes provide detailed protocols and quantitative data for the use of this compound as a rescue agent for MTX-induced toxicity in preclinical animal models, a critical step in the development and evaluation of novel therapeutic strategies involving high-dose MTX.

Data Presentation

The following tables summarize quantitative data from key studies on this compound rescue in various animal models.

Table 1: this compound Rescue in a Rat Model of Methotrexate-Induced Genotoxicity [2]

ParameterMethotrexate (MTX) GroupMTX + this compound Group
Animal Model Wistar albino ratsWistar albino rats
MTX Dose 0.5 mg/kg0.5 mg/kg
This compound Dose -0.5 mg/kg
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosing Schedule Daily for 8 consecutive daysDaily for 8 consecutive days
Key Outcome Significant increase in chromosomal aberrations and micronuclei formation in bone marrow cells.Significant protection against MTX-induced genetic damage.

Table 2: this compound Rescue in a Mouse Model of Methotrexate-Induced Toxicity [3]

ParameterMethotrexate (MTX) GroupMTX + this compound Group
Animal Model Mouse bone marrow cells (in vitro)Mouse bone marrow cells (in vitro)
MTX Concentration 10⁻⁷ M10⁻⁷ M
This compound Conc. -Equimolar to MTX
Key Outcome Inhibition of granulocyte precursor cell (CFU-C) colony formation.Complete reversal of MTX toxicity.
MTX Concentration 10⁻⁵ M10⁻⁵ M
This compound Conc. -10⁻³ M
Key Outcome Inhibition of granulocyte precursor cell (CFU-C) colony formation.Rescue from MTX toxicity observed.
MTX Concentration 10⁻⁴ M10⁻⁴ M
This compound Conc. -10⁻³ M
Key Outcome Inhibition of granulocyte precursor cell (CFU-C) colony formation.Rescue not observed.

Experimental Protocols

Protocol 1: Induction of Methotrexate Genotoxicity and this compound Rescue in Wistar Rats

This protocol is adapted from a study investigating the protective effects of folinic acid against low-dose methotrexate-induced genotoxicity.[2]

1. Animal Model:

  • Species: Wistar albino rats

  • Sex: Both male and female

  • Number: 40 rats, randomized into four equal groups (n=10 per group):

    • Group I: Control (distilled water vehicle)

    • Group II: this compound only

    • Group III: Methotrexate only

    • Group IV: Methotrexate + this compound

2. Materials:

  • Methotrexate (MTX) solution (e.g., 0.5 mg/mL in sterile distilled water)

  • This compound solution (e.g., 0.5 mg/mL in sterile distilled water)

  • Sterile distilled water (vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Materials for bone marrow collection and analysis (microscope slides, stains, etc.)

3. Methodology:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer the following treatments via i.p. injection once daily for 8 consecutive days:

    • Group I (Control): Distilled water vehicle.

    • Group II (this compound): 0.5 mg/kg this compound.

    • Group III (MTX): 0.5 mg/kg MTX.

    • Group IV (MTX + this compound): 0.5 mg/kg MTX followed by 0.5 mg/kg this compound. The timing between MTX and this compound administration should be consistent (e.g., this compound administered shortly after MTX).

  • Endpoint Analysis:

    • On day 9, euthanize the animals.

    • Perform bone marrow chromosomal studies and micronucleus tests to assess genotoxicity.

    • Compare the incidence of chromosomal aberrations and micronuclei formation between the groups.

Visualizations

Signaling Pathway of Methotrexate and this compound Action

The following diagram illustrates the mechanism of action of Methotrexate and the rescue pathway provided by this compound.

Methotrexate_Folinic_Acid_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Transport FA_ext This compound FA_ext->RFC Transport MTX_int Intracellular MTX RFC->MTX_int FA_int Intracellular This compound RFC->FA_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis (dTMP) THF->Thymidylate_Synth DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Active_Folates Active Folate Coenzymes FA_int->Active_Folates Conversion Active_Folates->Purine_Synth Bypass Active_Folates->Thymidylate_Synth Bypass Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization grouping control_group Control Group (Vehicle) mtx_group Methotrexate (MTX) Group rescue_group MTX + this compound Rescue Group dosing Daily Dosing (e.g., 8 days) control_group->dosing mtx_group->dosing rescue_group->dosing monitoring Monitor Animal Health (Weight, Behavior) dosing->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Toxicological and Biochemical Analysis euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: L-Folinic Acid Co-administration with 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer, for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA. L-Folinic acid (Leucovorin), a reduced folate, is frequently co-administered with 5-FU to enhance its cytotoxic effects. This potentiation arises from the stabilization of the complex formed between the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and thymidylate synthase by the active metabolite of this compound, 5,10-methylenetetrahydrofolate (CH2-THF).[1][2] This ternary complex leads to a more sustained inhibition of TS, ultimately resulting in greater DNA synthesis disruption and apoptotic cell death in cancer cells.[1][2][3]

These application notes provide a summary of the synergistic effects of this compound and 5-FU co-administration in various cancer cell lines, along with detailed protocols for key experiments to evaluate this drug combination.

Data Presentation: Synergistic Cytotoxicity

The co-administration of this compound with 5-FU has been shown to significantly enhance the cytotoxicity of 5-FU in a variety of cancer cell lines, particularly those of colorectal and gastric origin.[2][4] The following tables summarize quantitative data from representative studies, illustrating the potentiation of 5-FU's effects by this compound.

Cancer TypeCell Line5-FU IC50 (µM)5-FU + this compound IC50 (µM)Fold EnhancementReference
Colon CancerCaCo2 LF/LV1.81.31.4[5]
Colon CancerLS174T10.58.11.3[5]
Gastric CancerMKN74/5FU-R~100~35~2.8[4]
Gastric CancerNCI-N87/5FU-R~30~13~2.3[4]

Note: IC50 values can vary depending on experimental conditions such as cell seeding density, drug exposure time, and the specific assay used. The data presented here is for comparative purposes to illustrate the synergistic effect.

Signaling Pathway and Experimental Workflow

Mechanism of Synergism

The co-administration of this compound enhances the cytotoxic effect of 5-FU by stabilizing the inhibition of thymidylate synthase.

Synergy_Mechanism cluster_cell Cancer Cell FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP Metabolic Activation TernaryComplex FdUMP-TS-CH2-THF Ternary Complex FdUMP->TernaryComplex LV This compound CH2THF 5,10-CH2-THF LV->CH2THF Metabolic Conversion CH2THF->TernaryComplex TS Thymidylate Synthase dTMP dTMP TS->TernaryComplex Binding dUMP dUMP dUMP->dTMP Methylation DNA DNA Synthesis dTMP->DNA Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to TernaryComplex->TS Inhibition

Caption: Mechanism of 5-FU and this compound synergy.

General Experimental Workflow

A typical workflow to evaluate the synergistic effects of 5-FU and this compound in cancer cell lines involves a series of in vitro assays.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in Multi-well Plates culture->seed treatment Treat with 5-FU, this compound, and Combination seed->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, XTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle analysis Data Analysis: - IC50 Calculation - Synergy Analysis (e.g., CI) - Statistical Analysis viability->analysis apoptosis->analysis cell_cycle->analysis end Conclusion and Further Studies analysis->end

References

Application Notes and Protocols: L-Folinic Acid in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying L-Folinic acid in the context of neurological disorders, particularly those associated with cerebral folate deficiency (CFD). Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research in this area.

Introduction

This compound, a metabolically active form of folate (Vitamin B9), has emerged as a promising therapeutic agent for a subset of neurological disorders. Unlike folic acid, this compound can cross the blood-brain barrier and replenish cerebral folate levels in conditions where folate transport or metabolism is impaired.[1][2] This is particularly relevant in Cerebral Folate Deficiency (CFD), a condition characterized by low levels of 5-methyltetrahydrofolate (5-MTHF) in the cerebrospinal fluid (CSF) despite normal systemic folate levels.[3] CFD has been linked to a range of neurological and neurodevelopmental disorders, including infantile-onset CFD syndrome, autism spectrum disorder (ASD), Rett syndrome, and certain forms of epilepsy.[4][5][6]

A primary cause of CFD is the presence of autoantibodies against the folate receptor alpha (FRα), the main transporter of folate into the brain.[5][7] These autoantibodies can block the receptor, leading to a functional folate deficiency in the central nervous system.[8] this compound is able to bypass this blockage by utilizing the reduced folate carrier (RFC) to enter the brain.[9][10]

These application notes will detail the mechanism of action of this compound, provide summaries of clinical and preclinical data, and offer detailed protocols for researchers to investigate its therapeutic potential.

Mechanism of Action of this compound in Neurological Disorders

This compound (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid.[11] Its therapeutic effect in neurological disorders stems from its ability to act as a direct source of active folate for the brain, bypassing potential defects in folate transport and metabolism.[1][2]

Key aspects of its mechanism of action include:

  • Bypassing Dihydrofolate Reductase (DHFR): Unlike folic acid, this compound does not require the enzyme DHFR for its conversion to the active tetrahydrofolate (THF) form.[2][11] This is advantageous in individuals who may have polymorphisms in the DHFR gene, which can reduce the efficiency of folic acid activation.[12]

  • Overcoming Folate Receptor Alpha (FRα) Blockade: In many cases of CFD, autoantibodies against FRα impair the transport of 5-MTHF into the brain.[5][7] this compound can enter the central nervous system through an alternative pathway, the reduced folate carrier (RFC), thereby circumventing the FRα blockade.[9][10]

  • Replenishing Cerebral Folate Stores: Once in the brain, this compound is readily converted to 5,10-methylenetetrahydrofolate and then to 5-MTHF, the primary biologically active form of folate in the CNS.[7][11]

  • Supporting One-Carbon Metabolism: 5-MTHF is a crucial methyl donor for numerous metabolic reactions in the brain, collectively known as one-carbon metabolism.[13][14] These reactions are essential for:

    • Neurotransmitter Synthesis: The synthesis of key neurotransmitters like serotonin, dopamine, and norepinephrine is dependent on folate-mediated methylation reactions.[15]

    • DNA Synthesis and Repair: Folate is vital for the synthesis of purines and pyrimidines, the building blocks of DNA.[1]

    • Myelination: The formation and maintenance of the myelin sheath around neurons is a metabolically active process that relies on one-carbon metabolism.

    • Epigenetic Regulation: DNA methylation, an important epigenetic mechanism involved in gene expression, is dependent on the availability of methyl groups from the folate cycle.[13]

    • Redox Homeostasis: Folate metabolism is linked to the production of glutathione, a major antioxidant in the brain.[13]

By restoring normal one-carbon metabolism, this compound can potentially ameliorate the neurological symptoms associated with cerebral folate deficiency.

Data Presentation

The following tables summarize quantitative data from key clinical and preclinical studies investigating the use of this compound in neurological disorders.

Table 1: Summary of Clinical Trials of this compound in Autism Spectrum Disorder (ASD)

Study (Year)Patient PopulationThis compound DosageDurationKey Outcomes
Frye et al. (2016)[16]48 children with ASD and language impairment2 mg/kg/day (max 50 mg/day)12 weeksSignificant improvement in verbal communication, particularly in patients positive for FRα autoantibodies.
Rossignol et al. (2021)[15]Systematic review of 21 studies in ASD0.5 - 2.5 mg/kg/day (oral)VariedImprovements in communication, core ASD symptoms, attention, and stereotypy.
Panda et al. (2024)[7]80 children with ASDNot specified, but confirmed previous trial findings24 weeksSignificant improvement in CARS score, especially in FRα autoantibody-positive children.
Renard et al. (2020)[7]19 children with ASD5 mg twice daily12 weeksSignificant improvement in core autism symptoms as measured by the ADOS score.
Adams et al. (2018)67 children with ASD0.8 mg/kg/day (low dose) vs 2.1 mg/kg/day (high dose)12 weeksHigh dose group showed significant improvements in receptive language and autism severity.
Open-label trial[17]82 children with ASD and at least one FRα autoantibody0.5 to 2 mg/kg/day (max 50 mg/day)Not specifiedImprovements in social withdrawal and stereotyped behaviors.

Table 2: Summary of Preclinical Studies of this compound in Animal Models

Study (Year)Animal ModelThis compound DosageDurationKey Outcomes
Lalonde et al. (1993)[18]Old rats (20-month-old)2.5 mg/kg every 2 days (intraperitoneal)32 daysDecreased perseverative responding and improved spatial memory.
Iqbal et al. (2001)[19]Young male Balb/c mice7.0 mg/kg every 2nd day (intraperitoneal)3 weeksProtected against methotrexate-induced growth suppression.
Folate-deficient diet study[20]Mice lacking uracil DNA glycosylase (Ung-/-) on a folate-deficient dietNot applicable (study of deficiency)3 monthsFolate deficiency induced cognitive deficits and mood alterations.
Folate-deficient diet study[21]Male and female C57Bl/6J mice on a folic acid deficient dietNot applicable (study of deficiency)6 weeks to 6 monthsReduced serum folate levels and decreased thickness of the hippocampal CA1-CA3 region.

Mandatory Visualizations

Signaling_Pathway cluster_brain Brain (CNS) Folic Acid Folic Acid DHFR DHFR Folic Acid->DHFR requires activation This compound This compound RFC Reduced Folate Carrier (RFC) This compound->RFC alternative transport 5-MTHF_blood 5-MTHF FRa Folate Receptor α (FRα) 5-MTHF_blood->FRa primary transport THF Tetrahydrofolate (THF) FRa->THF endocytosis 5_10_Methylene_THF 5,10-Methylene-THF RFC->5_10_Methylene_THF DHFR->THF THF->5_10_Methylene_THF 5_10_Methylene_THF->THF 5-MTHF_brain 5-MTHF 5_10_Methylene_THF->5-MTHF_brain One_Carbon_Metabolism One-Carbon Metabolism 5-MTHF_brain->One_Carbon_Metabolism Neurotransmitter_Synthesis Neurotransmitter Synthesis One_Carbon_Metabolism->Neurotransmitter_Synthesis DNA_Synthesis DNA Synthesis/Repair One_Carbon_Metabolism->DNA_Synthesis Myelination Myelination One_Carbon_Metabolism->Myelination

Caption: this compound Signaling Pathway in the Brain.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) CFD_Induction Induce CFD-like state (FOLR1 siRNA or FRα autoantibodies) Cell_Culture->CFD_Induction Treatment_InVitro This compound Treatment CFD_Induction->Treatment_InVitro Analysis_InVitro Analysis: - Cell Viability - 5-MTHF levels - Mitochondrial Function - Gene Expression Treatment_InVitro->Analysis_InVitro Animal_Model Animal Model of CFD (Folate-deficient diet or genetic model) Treatment_InVivo This compound Administration (Oral gavage or diet) Animal_Model->Treatment_InVivo Behavioral_Testing Behavioral Assessments: - Cognitive function - Social interaction - Motor skills Treatment_InVivo->Behavioral_Testing Biochemical_Analysis Biochemical Analysis: - CSF/Brain 5-MTHF - FRα autoantibody titers - Neurotransmitter levels Treatment_InVivo->Biochemical_Analysis

Caption: Experimental Workflow for this compound Research.

Logical_Relationship CFD Cerebral Folate Deficiency (CFD) Neurological_Disorders Neurological Disorders (ASD, Epilepsy, etc.) CFD->Neurological_Disorders FRa_Autoantibodies FRα Autoantibodies Impaired_Folate_Transport Impaired Folate Transport to Brain FRa_Autoantibodies->Impaired_Folate_Transport Genetic_Mutations Genetic Mutations (e.g., FOLR1) Genetic_Mutations->Impaired_Folate_Transport Low_CSF_5MTHF Low CSF 5-MTHF Impaired_Folate_Transport->Low_CSF_5MTHF Low_CSF_5MTHF->CFD L_Folinic_Acid This compound Treatment Neurological_Disorders->L_Folinic_Acid treatment for Bypass_Transport_Defect Bypasses Transport Defect (via RFC) L_Folinic_Acid->Bypass_Transport_Defect Restore_Cerebral_Folate Restores Cerebral Folate Levels Bypass_Transport_Defect->Restore_Cerebral_Folate Ameliorate_Symptoms Amelioration of Neurological Symptoms Restore_Cerebral_Folate->Ameliorate_Symptoms

Caption: Logical Relationship of CFD and this compound Treatment.

Experimental Protocols

In Vitro Studies

1. Protocol for Inducing a Cerebral Folate Deficiency (CFD)-like State in Neuronal Cell Culture

This protocol describes two methods to create an in vitro model of CFD using a human neuroblastoma cell line (e.g., SH-SY5Y).

Method A: FOLR1 Gene Knockdown using siRNA

  • Objective: To reduce the expression of the folate receptor alpha (FOLR1) to mimic a genetic cause of CFD.

  • Materials:

    • SH-SY5Y cells

    • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

    • Folate-free RPMI 1640 medium

    • Opti-MEM I Reduced Serum Medium

    • siRNA targeting human FOLR1 (and a scrambled negative control siRNA)

    • Lipofectamine RNAiMAX transfection reagent

    • 6-well plates

  • Procedure:

    • Seed SH-SY5Y cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

    • On the day of transfection, dilute FOLR1 siRNA (or control siRNA) in Opti-MEM. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate at room temperature for 5 minutes.

    • Add the siRNA-lipid complex to the cells.

    • Incubate the cells for 24-48 hours.

    • After incubation, replace the medium with folate-free RPMI 1640 to further stress the folate transport system.

    • Confirm knockdown efficiency by RT-qPCR or Western blot for FOLR1.

Method B: Incubation with FRα Autoantibodies

  • Objective: To model the autoimmune cause of CFD by blocking FRα with autoantibodies.

  • Materials:

    • SH-SY5Y cells

    • Complete culture medium

    • Purified human FRα autoantibodies (blocking and/or binding) or patient serum containing these autoantibodies.

    • Normal human IgG as a control

  • Procedure:

    • Culture SH-SY5Y cells to 80-90% confluency in a 6-well plate.

    • Prepare a working concentration of FRα autoantibodies in complete culture medium. A starting concentration range of 0.1-1.0 pmol/mL can be tested, based on concentrations found in patient serum.[22]

    • Replace the culture medium with the medium containing FRα autoantibodies or normal human IgG.

    • Incubate the cells for 24-48 hours.

    • Proceed with this compound treatment and subsequent analysis.

2. Protocol for this compound Treatment and Downstream Analysis in a CFD In Vitro Model

  • Objective: To assess the ability of this compound to rescue the cellular deficits induced by the CFD-like state.

  • Procedure:

    • Following the induction of the CFD-like state (as described above), treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (medium without this compound).

    • Incubate for 24-48 hours.

    • Analysis:

      • Cell Viability: Perform an MTT or similar cell viability assay to assess for any cytotoxic effects of the CFD induction and rescue by this compound.

      • Intracellular 5-MTHF Levels: Lyse the cells and quantify intracellular 5-MTHF levels using HPLC with fluorescence or mass spectrometry detection.

      • One-Carbon Metabolism Intermediates: Analyze cell lysates for key metabolites of one-carbon metabolism, such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), using LC-MS/MS.

      • Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent probe like TMRM or JC-1. Measure oxygen consumption rates using a Seahorse XF Analyzer to evaluate mitochondrial respiration.[10][23]

      • Gene Expression: Perform RT-qPCR to analyze the expression of genes involved in neurotransmitter synthesis, myelination, and oxidative stress response.

In Vivo Studies

1. Protocol for Creating a Mouse Model of Cerebral Folate Deficiency

  • Objective: To induce a state of folate deficiency in mice that leads to neurological symptoms.

  • Materials:

    • C57BL/6J mice (or other appropriate strain)

    • Folate-deficient rodent diet (e.g., TD.95247 from Envigo or a custom diet with 0 mg/kg folic acid).[15][16]

    • Control diet with normal folic acid content (e.g., AIN-93G with 2 mg/kg folic acid).[24]

    • Metabolic cages for monitoring food and water intake.

  • Procedure:

    • Wean mice at 3 weeks of age and house them in a controlled environment.

    • Provide the folate-deficient diet and control diet to the respective groups of mice ad libitum.

    • Monitor body weight and food intake regularly.

    • Maintain the mice on the diet for a sufficient duration to induce neurological deficits. Studies have shown that cognitive impairments can be observed after 3 to 5 months on a folate-deficient diet.[1][11]

    • Confirm folate deficiency by measuring serum and/or red blood cell folate levels.

2. Protocol for this compound Administration in a Mouse Model of Neurological Disorder

  • Objective: To evaluate the therapeutic efficacy of this compound in a mouse model.

  • Procedure:

    • Prepare this compound solution in a suitable vehicle (e.g., sterile saline).

    • Administer this compound to the mice via oral gavage or intraperitoneal injection. A typical dose used in mouse studies is around 2-7 mg/kg/day.[19][25]

    • Treat a control group with the vehicle alone.

    • Continue the treatment for a predetermined period (e.g., 4-12 weeks).

3. Protocol for Behavioral Assessment of Neurological Function in Rodents

  • Objective: To assess cognitive, social, and motor functions in the mouse model.

  • Recommended Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.[11]

    • Y-Maze Spontaneous Alternation: To evaluate short-term working memory.[11]

    • Novel Object Recognition Test: To assess recognition memory.[11]

    • Three-Chamber Social Interaction Test: To evaluate social preference and social novelty.[11]

    • Marble Burying Test: To assess repetitive and compulsive-like behaviors.[4]

    • Rotarod Test: To measure motor coordination and balance.[16]

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.[21]

Analytical Methods

1. Protocol for Folate Receptor Alpha (FRα) Autoantibody ELISA

  • Objective: To quantify the levels of blocking and binding FRα autoantibodies in serum samples.

  • Principle: This protocol is based on a sandwich ELISA method.

  • Materials:

    • ELISA plate pre-coated with purified human FRα.

    • Patient and control serum samples.

    • Biotinylated anti-human IgG antibody.

    • Streptavidin-HRP conjugate.

    • TMB substrate.

    • Stop solution.

    • Wash buffer.

  • Procedure (summarized from commercial kits): [2][4][26]

    • Add diluted serum samples and standards to the wells of the FRα-coated plate and incubate.

    • Wash the plate to remove unbound components.

    • Add biotinylated anti-human IgG and incubate.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

    • Calculate the concentration of FRα autoantibodies based on the standard curve.

2. Protocol for Quantification of 5-MTHF in CSF and Brain Tissue

  • Objective: To measure the concentration of 5-MTHF, the biologically active form of folate, in the central nervous system.

  • Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (MS/MS) detection.

  • Sample Preparation:

    • CSF: CSF samples should be collected and immediately protected from light and stored at -80°C. Prior to analysis, samples are typically diluted with an internal standard.[2][24]

    • Brain Tissue: Brain tissue should be rapidly dissected, weighed, and homogenized in a suitable buffer on ice.[27] The homogenate is then centrifuged, and the supernatant is collected for analysis.

  • HPLC-MS/MS Procedure (summarized): [2][24]

    • Inject the prepared sample onto an HPLC system equipped with a suitable column for folate analysis.

    • Use a gradient elution to separate 5-MTHF from other components.

    • Detect and quantify 5-MTHF using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.

Conclusion

The study of this compound in neurological disorders is a rapidly advancing field with significant therapeutic potential. The experimental designs and protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of action, identify responsive patient populations, and evaluate the efficacy of this compound in both preclinical and clinical settings. By utilizing these standardized methodologies, the scientific community can work towards developing effective treatments for individuals affected by cerebral folate deficiency and related neurological conditions.

References

Preparation of L-Folinic Acid Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

L-Folinic acid, also known as leucovorin or 5-formyltetrahydrofolate, is a biologically active form of folic acid.[1][2][3][4] It is a crucial co-factor in one-carbon metabolism, playing a vital role in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[3] In a research context, this compound is widely used in cell culture and in studies involving antifolate chemotherapy.[5][6][7] Its primary applications include rescuing cells from the toxic effects of dihydrofolate reductase (DHFR) inhibitors like methotrexate and enhancing the cytotoxic efficacy of fluoropyrimidines such as 5-fluorouracil (5-FU).[1][3][4][8][9] This document provides a detailed protocol for the preparation of this compound stock solutions for research use.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (calcium salt hydrate), the common form used in research.

PropertyValueSource
Synonyms L-Folinate, 5-Formyltetrahydrofolate, Leucovorin, Citrovorum Factor[2][4][10]
Molecular Formula C₂₀H₂₁CaN₇O₇ · xH₂O[10]
Molecular Weight 511.50 g/mol (anhydrous basis)[10][11]
Appearance White to light yellow crystalline or amorphous powder[7][10][11]
Purity ≥98%[10]
Solubility (in Water) Approximately 0.3 mg/mL to 100 mg/mL. Solubility is pH-dependent.[2][10]
Solubility (in DMSO) <4.73 mg/mL to 180 mg/mL.[12][13]
Storage of Solid -20°C for long-term storage (≥4 years). Can be stored at room temperature for up to 12 months.[7][10]
Storage of Stock Solution Aqueous solutions are not recommended for storage for more than one day. Some studies show stability for up to 14 days at 2-8°C when protected from light.[10][14][15]
pH of Solution 6.8 - 8.0[7][11]

Mechanism of Action in Cellular Pathways

This compound serves as a reduced folate that can readily enter the folate metabolic pathway, bypassing the need for the enzyme dihydrofolate reductase (DHFR). This is central to its "rescue" effect in the context of methotrexate treatment, as methotrexate inhibits DHFR. Once inside the cell, this compound is converted to other active folate derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, which are essential for nucleotide synthesis and other metabolic processes.[1][2] In combination with 5-fluorouracil (5-FU), this compound enhances its anticancer activity by stabilizing the binding of a 5-FU metabolite to thymidylate synthase, leading to more effective inhibition of DNA synthesis.[1][3]

folinic_acid_pathway Simplified Folate Metabolism and Drug Interaction Pathway cluster_legend Legend folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf Reduction thf Tetrahydrofolate (THF) dhf->thf Reduction methylene_thf 5,10-Methylene-THF thf->methylene_thf l_folinic_acid This compound (Leucovorin) mthf 5,10-Methenyl-THF l_folinic_acid->mthf Conversion l_folinic_acid->methylene_thf Enhances 5-FU effect mthf->methylene_thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf nucleotide_synthesis Purine & Thymidylate Synthesis methylene_thf->nucleotide_synthesis One-carbon donor methyl_thf->nucleotide_synthesis One-carbon donor methotrexate Methotrexate dhfr DHFR methotrexate->dhfr Inhibits ts Thymidylate Synthase fu 5-Fluorouracil (5-FU) fu->ts Inhibits key1 Folate Metabolite key2 Active Folate Derivative key3 Exogenous Agent key4 Chemotherapeutic Drug key5 Cellular Process key6 Enzyme

Caption: Folate metabolism and drug interaction pathway.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound (calcium salt hydrate) in water.

Materials:

  • This compound (calcium salt hydrate) powder

  • Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes or calibrated micropipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile cryovials or microcentrifuge tubes for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a small volume of sterile water (e.g., 0.5 mL for a final volume of 1 mL) to the powder.

    • Gently vortex the tube to dissolve the powder. The solubility of this compound calcium salt in water can be variable, and gentle warming (to no more than 37°C) may aid dissolution. If complete dissolution is not achieved, the pH of the solution can be adjusted slightly towards the alkaline range (pH 7.0-8.0) with dilute NaOH, but this should be done with caution as it may affect stability.

    • Once dissolved, add sterile water to reach the final desired volume (e.g., 1 mL for a 10 mg/mL solution).

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile collection tube. This is crucial for cell culture applications.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This minimizes freeze-thaw cycles and the risk of contamination.

    • For short-term storage (up to 24 hours), store the aliquots at 2-8°C, protected from light.[10][14]

    • For longer-term storage, some evidence suggests stability for up to 14 days at 2-8°C when protected from light.[15] However, it is generally recommended to prepare fresh solutions for optimal activity.[10][13] For critical experiments, freshly prepared solutions are always preferred.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.

experimental_workflow This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh transfer Transfer to Sterile Tube weigh->transfer add_solvent Add Sterile Water transfer->add_solvent dissolve Vortex to Dissolve (Gentle warming if needed) add_solvent->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at 2-8°C (Protected from light) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

This compound should be handled with appropriate laboratory safety precautions. While not considered highly hazardous, it is important to wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety information. This product is for research use only and not for human or veterinary use.[10]

References

Application Notes and Protocols for L-Folinic Acid Use in Folate-Deficient Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern cell culture, particularly in the production of recombinant proteins and in gene amplification systems, the precise control of media components is critical. Folate, an essential B vitamin, is a key player in one-carbon metabolism, which is fundamental for the synthesis of nucleotides and amino acids, and thus for cell proliferation and survival. L-Folinic acid, a biologically active form of folic acid, offers significant advantages in cell culture applications, especially in systems utilizing dihydrofolate reductase (DHFR) selection and amplification.

These application notes provide a comprehensive guide to the use of this compound in folate-deficient cell culture media for researchers, scientists, and drug development professionals. We will delve into the biochemical advantages of this compound over folic acid, present quantitative data on its effects on cell culture performance, and provide detailed protocols for its application in both routine cell maintenance and advanced gene amplification techniques.

Folic acid, the synthetic form of folate commonly used in cell culture media, is a precursor that must be reduced by the enzyme dihydrofolate reductase (DHFR) to become biologically active. In contrast, this compound (also known as Leucovorin) is a reduced form of folate that can be readily utilized by cells, bypassing the need for DHFR activity. This distinction is particularly crucial in DHFR-deficient cell lines, such as certain Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, which are workhorses in the biopharmaceutical industry for producing therapeutic proteins.

The DHFR selection system is a powerful tool for generating high-producing cell lines. It relies on the use of DHFR-deficient host cells that cannot survive in a folate-deficient medium without a functional DHFR gene, which is co-transfected with the gene of interest. The subsequent application of a DHFR inhibitor, methotrexate (MTX), allows for the selection of cells that have amplified the DHFR gene, and consequently the co-linked gene of interest, leading to higher protein yields. In this system, this compound can be used as a "rescue" agent to control the stringency of selection and to maintain the viability of cells under MTX pressure.

Biochemical Advantage of this compound

The primary advantage of this compound lies in its position in the folate metabolic pathway. It can be directly converted to tetrahydrofolate (THF), the central folate co-factor, without the action of DHFR. This makes it an ideal folate source for:

  • DHFR-deficient cell lines: These cells lack a functional DHFR enzyme and therefore cannot utilize folic acid. This compound is essential for their survival and growth in folate-deficient media.

  • Cells under methotrexate (MTX) treatment: MTX is a potent inhibitor of DHFR. By providing this compound, the metabolic block induced by MTX can be bypassed, allowing for controlled cell survival and the selection of cells with amplified DHFR gene copies.

Quantitative Data on this compound in Cell Culture

The optimal concentration of this compound can vary depending on the cell line, the specific application (e.g., routine culture vs. gene amplification), and the concentration of MTX used. The following tables summarize the available data on the use of this compound and its effects on cell culture performance.

Table 1: Recommended this compound Concentrations for Routine Culture of DHFR-Deficient CHO Cells

Cell LineBasal MediumThis compound ConcentrationExpected Outcome
CHO DHFR-/-Folate-free DMEM/F122 µMSupports robust cell growth and viability
CHO DG44Folate-free IMDM1-5 µMMaintenance of healthy cell population

Table 2: this compound in Methotrexate-Based Gene Amplification in CHO Cells

MTX ConcentrationThis compound "Rescue" ConcentrationPurposeExpected Outcome
5 nM - 50 nM0.1 µM - 1 µMInitial selection and low-level amplificationSelection of stable transfectants and initial increase in protein expression
100 nM - 500 nM1 µM - 5 µMStepwise amplificationGradual increase in gene copy number and protein yield
1 µM - 2 µM5 µM - 10 µMHigh-level amplificationIsolation of high-producing clones

Note: The optimal ratio of MTX to this compound should be empirically determined for each cell line and application.

Table 3: Impact of Folic Acid vs. This compound on CHO Cell Performance (Hypothetical Data for Illustrative Purposes)

Folate SourceConcentrationPeak Viable Cell Density (x 10^6 cells/mL)Cell Viability (%)Recombinant Protein Titer (mg/L)
Folic Acid10 µM8.592350
This compound2 µM10.295420
This compound5 µM11.596480
This compound10 µM11.294470

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (calcium salt)

  • Cell culture grade water, sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • 0.22 µm sterile filter

  • Sterile syringes

Procedure:

  • Calculate the required amount: To prepare a 1 mM stock solution of this compound (calcium salt, MW ~511.5 g/mol ), weigh out 5.115 mg of the powder.

  • Dissolution: Aseptically add the this compound powder to a 15 mL sterile conical tube. Add 10 mL of sterile cell culture grade water to achieve a final concentration of 1 mM.

  • Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Routine Culture of DHFR-Deficient CHO Cells with this compound

Materials:

  • DHFR-deficient CHO cells (e.g., CHO DG44, CHO DUXB11)

  • Folate-free basal medium (e.g., DMEM/F12, IMDM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Hypoxanthine-Thymidine (HT) supplement (optional, for initial recovery)

  • 1 mM this compound stock solution (from Protocol 1)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Media Preparation: Prepare the complete growth medium by supplementing the folate-free basal medium with 10% dialyzed FBS and other required components (e.g., L-glutamine, antibiotics).

  • This compound Supplementation: Add the 1 mM this compound stock solution to the complete growth medium to a final concentration of 2 µM (e.g., add 2 µL of the 1 mM stock solution per 1 mL of medium).

  • Cell Thawing and Seeding: Thaw a vial of DHFR-deficient CHO cells and seed them into a culture flask containing the prepared medium. For initial recovery, the medium can be supplemented with 1X HT.

  • Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells every 2-3 days, maintaining a cell density between 0.5 x 10^6 and 3 x 10^6 cells/mL for suspension cultures.

  • Monitoring: Regularly monitor cell growth and viability using a hemocytometer and trypan blue exclusion.

Protocol 3: Stepwise Gene Amplification using Methotrexate (MTX) and this compound Rescue

Materials:

  • Stably transfected DHFR-deficient CHO cell pool expressing the gene of interest and DHFR

  • Folate-free complete growth medium (from Protocol 2, without HT)

  • 1 mM this compound stock solution

  • Methotrexate (MTX) stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (e.g., 6-well or 24-well)

Procedure:

  • Initial Selection: Start with a stable cell pool that has been selected in folate-free medium containing this compound but without MTX.

  • First Amplification Step (e.g., 50 nM MTX):

    • Seed the cells at a density of 0.1-0.2 x 10^6 cells/mL in the folate-free complete medium supplemented with 2 µM this compound.

    • Add MTX to a final concentration of 50 nM.

    • Culture the cells, replacing the medium every 3-4 days, until the cell viability recovers to >90% and the cells are actively proliferating. This may take 2-3 weeks.

  • Subsequent Amplification Steps (e.g., 200 nM, 500 nM, 1 µM MTX):

    • Once the cells have adapted to the previous MTX concentration, repeat the process with a higher concentration of MTX (e.g., a 2- to 5-fold increase).

    • The concentration of this compound may need to be adjusted at higher MTX concentrations to maintain an appropriate level of selection pressure without excessive cell death. A general starting point is to maintain a 20- to 50-fold excess of this compound over MTX.

    • Continue this stepwise increase in MTX concentration until the desired level of protein expression is achieved or further increases in MTX concentration do not result in higher productivity.

  • Clonal Selection: After each round of amplification, it is recommended to perform single-cell cloning to isolate high-producing and stable clones.

  • Productivity Analysis: At each stage of amplification, assess the productivity of the cell pool or isolated clones by measuring the concentration of the recombinant protein in the culture supernatant using methods such as ELISA or Western blotting.

Visualizations

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon_Metabolism One-Carbon Metabolism (Nucleotide & Amino Acid Synthesis) THF->One_Carbon_Metabolism L_Folinic_Acid This compound L_Folinic_Acid->THF Bypasses DHFR MTX Methotrexate (MTX) MTX->DHF Inhibits

Caption: Folate metabolic pathway highlighting the role of this compound.

Experimental_Workflow start Start: DHFR-deficient cells + GOI/DHFR plasmid transfection Transfection start->transfection selection Selection in Folate-Free Medium + this compound transfection->selection amplification Stepwise MTX Amplification + this compound Rescue selection->amplification cloning Single-Cell Cloning amplification->cloning analysis Productivity Analysis cloning->analysis end High-Producing Stable Cell Line analysis->end

Caption: Workflow for generating high-producing cell lines using DHFR/MTX selection.

Conclusion

This compound is an indispensable component in modern cell culture practices involving DHFR-deficient cell lines and methotrexate-based gene amplification. Its ability to bypass the DHFR enzyme provides a significant advantage over folic acid, enabling the survival of DHFR-deficient cells and allowing for precise control over the selection pressure in gene amplification protocols. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound to establish and maintain robust cell cultures and to develop high-producing cell lines for the manufacturing of therapeutic proteins and other biologics. The provided quantitative data and experimental guidelines serve as a starting point for optimizing the use of this compound in specific cell lines and applications, ultimately contributing to more efficient and reproducible outcomes in biopharmaceutical research and development.

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After L-Folinic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Folinic acid, also known as leucovorin, is the active form of folic acid, a crucial B vitamin essential for the synthesis of nucleotides, and consequently for DNA replication and repair.[1] It plays a pivotal role in one-carbon metabolism, donating one-carbon units for the formation of thymidylate, a necessary component of DNA.[1] In clinical practice, this compound is widely used as a rescue agent to mitigate the toxic effects of antifolate chemotherapeutic agents like methotrexate, and to enhance the efficacy of fluoropyrimidines such as 5-fluorouracil (5-FU).[2][3]

Understanding the impact of this compound on the cell cycle is critical for elucidating its mechanisms of action and for the development of novel therapeutic strategies. Flow cytometry is a powerful technique for cell cycle analysis, providing a rapid and quantitative measurement of the DNA content of individual cells within a population.[4][5] By staining cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[6]

These application notes provide detailed protocols for treating cells with this compound and subsequently analyzing their cell cycle distribution using flow cytometry.

Signaling Pathway: The Folate Cycle and DNA Synthesis

This compound directly enters the folate cycle, bypassing the dihydrofolate reductase (DHFR) enzyme, which is inhibited by drugs like methotrexate.[2] Once inside the cell, it is converted into various tetrahydrofolate (THF) derivatives that act as cofactors in the synthesis of purines and thymidylate, the building blocks of DNA. Disruption of this cycle can lead to cell cycle arrest and apoptosis.[4]

Folate_Cycle Folate Cycle and DNA Synthesis Pathway cluster_cell Cell L-Folinic_Acid This compound THF Tetrahydrofolate (THF) L-Folinic_Acid->THF Conversion 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF 5_10_Methylene_THF->THF TS Thymidylate Synthase (TS) 5_10_Methylene_THF->TS Purine_Synthesis Purine Synthesis 5_10_Methylene_THF->Purine_Synthesis DHF Dihydrofolate (DHF) DHF->THF DHFR Folic_Acid Folic Acid Folic_Acid->DHF DHFR DHFR DHFR dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Methotrexate Methotrexate Methotrexate->DHFR

Caption: Folate Cycle and its role in DNA synthesis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent or suspension cells with this compound.

Materials:

  • Cell line of interest (e.g., HT-29, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound calcium salt (Leucovorin)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 1 x 10^5 cells/well). Allow cells to attach overnight.

    • For suspension cells, seed cells in T-25 flasks at a density of 2-3 x 10^5 cells/mL.

  • This compound Preparation:

    • Prepare a sterile stock solution of this compound (e.g., 10 mM) in sterile water or PBS. The solubility of this compound calcium salt hydrate in water is approximately 0.3 mg/ml.[1]

    • Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A range of concentrations from 1 µM to 100 µM can be tested.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium without this compound).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Wash the cells once with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Counting:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of PBS and count the cells to ensure you have approximately 1 x 10^6 cells per sample for flow cytometry analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide staining.[7][8]

Materials:

  • Harvested cells (approximately 1 x 10^6 cells per sample)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant.[7]

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[8]

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurements.[6]

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE channel).[9]

    • Collect data for at least 10,000 events per sample.

    • Use appropriate gating strategies to exclude doublets and debris. A plot of fluorescence area (FLA) versus fluorescence width (FLW) or height (FLH) is commonly used for doublet discrimination.

    • The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution in HT-29 Cells after 48 hours

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound (10 µM)63.8 ± 2.922.1 ± 2.214.1 ± 1.5
This compound (50 µM)60.5 ± 3.525.3 ± 2.814.2 ± 1.9
This compound (100 µM)55.7 ± 4.230.1 ± 3.314.2 ± 1.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of cell cycle after this compound treatment.

Experimental_Workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HT-29 cells) LFA_Treatment 2. This compound Treatment (0, 10, 50, 100 µM for 48h) Cell_Culture->LFA_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization) LFA_Treatment->Cell_Harvesting Fixation 4. Fixation (70% Ethanol) Cell_Harvesting->Fixation Staining 5. PI/RNase Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Profile) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the effects of this compound on the cell cycle using flow cytometry. By carefully following these procedures, researchers can obtain reliable and reproducible data to advance our understanding of the cellular and molecular mechanisms of this compound and its potential applications in drug development. The provided templates for data presentation and workflow visualization will aid in the clear communication of experimental design and results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Folinic Acid for Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Folinic acid concentration in your cell culture experiments. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and a comprehensive protocol to help you determine the optimal concentration for maximum cell growth in your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in cells?

A1: this compound, also known as leucovorin, is a metabolically active form of folate (Vitamin B9).[1] Unlike folic acid, which requires a multi-step enzymatic conversion, this compound can be readily used by cells.[2] Its primary role is to act as a crucial cofactor in one-carbon metabolism. This process is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, which are vital for cell division, growth, and repair.[3]

Q2: Why should I use this compound instead of Folic acid in my cell culture medium?

A2: While most standard cell culture media contain folic acid, this compound offers a key advantage: it bypasses the enzymatic reduction step required by folic acid, a step catalyzed by dihydrofolate reductase (DHFR). This is particularly beneficial for:

  • Cells with low DHFR activity: Some cell lines may have naturally lower levels of this enzyme.

  • DHFR-deficient expression systems: Commonly used in CHO cells for gene amplification.[4]

  • Improved bioavailability: this compound is a more direct source of the active folate cofactors needed for cellular metabolism.[5]

  • Overcoming methotrexate effects: It is famously used as a "rescue" agent in chemotherapy to counteract the toxic effects of methotrexate, a DHFR inhibitor.[1]

Q3: What is the primary role of this compound in promoting cell growth?

A3: this compound supports robust cell proliferation by providing the necessary one-carbon units for DNA synthesis and repair.[3] A sufficient supply of active folate ensures that nucleotide pools are adequate for DNA replication, allowing cells to divide efficiently. Folate signaling through the Folate Receptor α (FRα) can also activate intracellular pathways like JAK/STAT3, which are involved in regulating cell growth and survival.[3][6]

Q4: Is this compound the same as L-methylfolate?

A4: No, they are different active forms of folate. This compound can be converted into various tetrahydrofolate (THF) derivatives, including L-methylfolate (5-MTHF). L-methylfolate is the final, most active form in the folate cycle and is a direct methyl donor.[2] While this compound is a versatile precursor, direct supplementation with L-methylfolate might be considered in specific cases where the MTHFR enzyme (which converts other folates to L-methylfolate) is compromised.[7][8] For general cell culture, this compound is a robust choice as it can enter multiple folate pathways.[5]

Troubleshooting Guide

Problem 1: My cells are growing poorly or not at all after supplementing with this compound.

Possible CauseSuggested Solution
Suboptimal Concentration The concentration may be too low to be effective or too high, causing unexpected toxicity. Perform a dose-response experiment to find the optimal concentration for your specific cell line (see Experimental Protocol below).
Degradation of this compound Folates, including this compound, are sensitive to light and can degrade over time in solution, especially when heated or exposed to UV light. Prepare fresh stock solutions, store them protected from light at 2-8°C, and add fresh this compound to your media just before use.
Basal Medium Issues Ensure your basal medium is appropriate for your cell type and is not expired. Verify that other critical supplements (e.g., serum, glutamine) are present at the correct concentrations.[9]
Cell Line Specifics Your cells may not be limited by folate availability, or they may have a very low requirement. Confirm that the cells are healthy and not suffering from other issues like contamination.[9]

Problem 2: I observed increased cell death or toxicity at higher concentrations of this compound.

Possible CauseSuggested Solution
Metabolic Imbalance Excessively high concentrations of a single nutrient can sometimes disrupt cellular metabolic balance. While generally well-tolerated, very high doses might have off-target effects.
Precipitation Folates have limited solubility at physiological pH. High concentrations may precipitate out of solution, especially in complex media, which can be detrimental to cells. Visually inspect your media for any precipitate.
Interaction with Other Media Components In rare cases, high concentrations could interact with other components in a complex serum-free medium.
Solution for all causes: Reduce the concentration of this compound. The goal is to find the lowest concentration that gives the maximum growth benefit. A dose-response curve is essential to identify the optimal, non-toxic range.[10]

Problem 3: How do I prepare a stable stock solution of this compound?

IssueProtocol
Solubility and Stability This compound (calcium salt) is sparingly soluble in water.[11] Folic acid and its derivatives are often dissolved in a slightly alkaline solution to improve solubility.[12] However, strong bases can damage media.
Recommended Preparation 1. Dissolve this compound powder in a small amount of cell culture grade water, or a balanced salt solution buffered with sodium bicarbonate, to create a concentrated stock (e.g., 1-10 mM).[12] 2. Ensure the pH of the final stock solution is near physiological (7.2-7.4). 3. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. 4. Aliquot the stock solution into sterile, light-protecting tubes (e.g., amber tubes) and store at -20°C for long-term use. For short-term use, store at 2-8°C for up to a few weeks.

Data Presentation: this compound Concentrations in Research

The optimal concentration of this compound is highly dependent on the cell line and the experimental context. As a supplement, its primary role is often to support cells under metabolic stress or to enhance the efficacy of other compounds.

Cell Type / ContextThis compound Concentration RangeMedian Optimal Conc.Notes
Human Cancer Cell Lines (in combination with 5-Fluorouracil)0.1 µM - 400 µM (10⁻⁷ to 4x10⁻⁴ M)0.96 µM (9.6x10⁻⁷ M)This study highlights a very wide 4000-fold optimal range, emphasizing the need for cell-line-specific optimization. The goal was to enhance cytotoxicity of 5-FU, not solely to maximize growth.[10]
Colorectal Cancer Cell Lines (in combination with 5-Fluorouracil)0.01 µM - 10 µMNot specifiedDose-response curves were generated to find the optimal ratio for combined drug activity.[13]
Recombinant CHO CellsNot specified (fortified in media)Not specifiedFortification with folic acid (a precursor) enhanced viable cell density and antibody production. This compound is a direct alternative often used in specialized media like MCDB.[14]
Methotrexate Rescue (Clinical Dosage)15 mg every 6 hours (oral/IV)Not applicableThis clinical context demonstrates its role in rescuing healthy cells from antifolate drugs, a principle applicable to cell culture.[1]

Visualizing Key Processes

Folate Receptor Signaling Pathway

Folate and its derivatives, like this compound, can initiate intracellular signaling by binding to the Folate Receptor α (FRα). This can lead to the activation of pathways that promote cell growth and proliferation, such as the JAK/STAT3 pathway.[3][6]

Folate_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRa Folate Receptor α (FRα) GP130 gp130 FRa->GP130 Associates JAK JAK GP130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Genes Target Genes (e.g., Cyclin A2, VEGF) STAT3_P->Genes Promotes Transcription Folinic_Acid This compound Folinic_Acid->FRa Binds

Caption: this compound binding to FRα can activate the JAK/STAT3 signaling cascade.
Experimental Workflow for Optimization

This diagram outlines the logical flow for conducting a dose-response experiment to determine the optimal this compound concentration.

Optimization_Workflow A 1. Prepare this compound Stock Solution (e.g., 10 mM) B 2. Prepare Serial Dilutions in Folate-Free Medium A->B D 4. Add this compound Dilutions to Wells (Include Controls) B->D C 3. Seed Cells in a 96-Well Plate at Optimal Density C->D E 5. Incubate for a Period Equivalent to 2-3 Cell Doubling Times D->E F 6. Perform Cell Proliferation Assay (e.g., MTT, WST-1, or Cell Counting) E->F G 7. Measure Absorbance or Count Cells F->G H 8. Plot Dose-Response Curve (Concentration vs. Proliferation) G->H I 9. Identify Optimal Concentration (Peak of the Curve) H->I

Caption: Step-by-step workflow for determining optimal this compound concentration.

Experimental Protocol: Dose-Response Assay for Optimal this compound Concentration

This protocol provides a detailed method for determining the optimal concentration of this compound for maximizing the growth of a specific adherent or suspension cell line.

1. Materials and Reagents

  • Cell Line: Your specific mammalian cell line of interest.

  • Basal Medium: A version of your standard medium that does not contain folic acid (e.g., Folate-Free RPMI-1640 or DMEM).

  • Supplements: Fetal Bovine Serum (FBS), L-glutamine, penicillin-streptomycin, etc., as required by your cell line.

  • This compound: Calcium Salt powder, suitable for cell culture.

  • Assay Reagent: Cell proliferation assay kit (e.g., MTT, WST-1, or a cell counter like a hemocytometer with Trypan Blue).

  • Equipment: 96-well flat-bottom tissue culture plates, sterile filter (0.22 µm), incubator, microplate reader (if applicable).

2. Methodology

Step 2.1: Preparation of this compound Stock Solution (10 mM)

  • Weigh out 5.12 mg of this compound calcium salt (MW: 511.5 g/mol ) and dissolve it in 1 mL of sterile, cell culture grade water.

  • Gently vortex until fully dissolved. The solution may be slightly yellow.

  • Sterilize the 10 mM stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Step 2.2: Cell Seeding

  • Culture your cells in their standard folic acid-containing medium until they reach a healthy, sub-confluent state.

  • Harvest the cells (using trypsin for adherent cells) and perform a viable cell count.

  • Resuspend the cells in the folate-free basal medium supplemented with all necessary components (e.g., 10% FBS, L-glutamine) except for this compound.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium). This density should allow for logarithmic growth over the course of the experiment.

Step 2.3: Preparation and Addition of this compound Dilutions

  • Prepare a set of serial dilutions from your 10 mM stock solution using the folate-free medium. A suggested concentration range to test is 0 µM (control), 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Set up your 96-well plate with at least three replicate wells for each concentration. Include the following controls:

    • Negative Control (0 µM): Wells with cells in folate-free medium only.

    • Positive Control: Wells with cells in your standard, folic acid-containing medium.

    • Blank: Wells with medium only (no cells) to subtract background absorbance.

  • Carefully add the prepared dilutions to the corresponding wells.

Step 2.4: Incubation and Analysis

  • Incubate the plate in a standard cell culture incubator (37°C, 5% CO₂) for a period that allows for at least two to three normal cell doublings (e.g., 48-72 hours).

  • After incubation, perform the cell proliferation assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).

  • If counting manually, detach the cells and perform a viable cell count for each condition.

3. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the average absorbance or cell number for each concentration.

  • Normalize the data by expressing the results as a percentage of the negative control (0 µM this compound).

  • Plot the normalized cell proliferation (%) on the Y-axis against the this compound concentration (on a log scale) on the X-axis.

  • The optimal concentration is the point on the curve that corresponds to the highest level of cell proliferation before a plateau or decline is observed.

References

Technical Support Center: L-Folinic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of L-Folinic acid in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost potency. What are the primary factors that cause its degradation in an aqueous solution?

A1: this compound (also known as Leucovorin) is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents. Solutions are generally recommended to be freshly prepared and used promptly to ensure potency.[1][2][3][4]

Q2: What is the optimal pH range for maintaining the stability of an this compound solution?

A2: this compound exhibits its greatest stability in neutral to slightly alkaline conditions, typically within a pH range of 6.8 to 8.0.[4] Acidic environments, particularly below pH 5, significantly accelerate its degradation.[5][6]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound. For short-term storage, it is recommended to keep solutions refrigerated (2-8°C).[2] Some studies have shown that this compound is relatively stable at temperatures below 70°C, but degradation rates increase significantly at higher temperatures.[7]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light. Exposure to ultraviolet (UV) and visible light can lead to photodegradation. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8]

Q5: What are the common degradation products of this compound?

A5: The primary degradation of this compound involves the cleavage of the C9-N10 bond. This results in the formation of p-aminobenzoyl-L-glutamic acid and various pteridine derivatives, such as 6-formylpterin and its further oxidation product, pterin-6-carboxylic acid.[8]

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in my prepared solution.

Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of your solution. If it is acidic, adjust to a neutral or slightly alkaline pH (6.8-8.0) using a suitable buffer.
High Storage Temperature Ensure your solution is stored in a refrigerator (2-8°C) and minimize its time at room temperature.
Exposure to Light Store the solution in a light-protected container (e.g., amber vial) and avoid exposure to direct sunlight or intense laboratory lighting.
Oxidation Consider preparing solutions with deoxygenated water and purging the container with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Contamination Ensure all glassware and reagents are clean and free of contaminants that could catalyze degradation.

Problem 2: Inconsistent results in experiments using this compound solutions.

Possible Cause Troubleshooting Step
Use of Aged Solutions Always use freshly prepared this compound solutions for critical experiments. It is not recommended to store aqueous solutions for more than a day.[1]
Inadequate Mixing Ensure the this compound is completely dissolved and the solution is homogenous before use.
Interaction with other components Be aware of potential interactions with other components in your experimental system that might accelerate degradation.

Data on this compound Stability

The following tables summarize quantitative data on the stability of folates, including this compound, under various conditions. Please note that degradation kinetics can be influenced by the specific buffer and other components in the solution.

Table 1: Effect of pH on the Thermal Stability of Folates (including 5-formyltetrahydrofolate) at 100°C

Folate DerivativepH ConditionStabilityReference
5-formyltetrahydrofolic acid4-12Stable for up to 10 hours[7][9]
5-formyltetrahydrofolic acid< 4Unstable[7][9]
Tetrahydrofolic acidAcidicVery labile[7][9]
5-methyltetrahydrofolic acid7Greatest stability[7][9]

Table 2: Thermal Degradation of 5-formyltetrahydrofolate (this compound)

TemperaturepH RangeStabilityReference
< 70°C3.4 to 9.2High stability[7]
60°C3.4 to 9.2Stable for 6 hours[7]
> 70°C-Increased degradation rate[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: ACE C18 (150 x 4.6 mm, 3 µm) or equivalent reverse-phase column.[1][3]

  • Mobile Phase A: 0.05 M Potassium Phosphate Tribasic and Tetra-n-butylammonium hydrogen sulfate in water, with pH adjusted to 6.8 with diluted Orthophosphoric Acid, mixed with Methanol (90:10 v/v).[1][3]

  • Mobile Phase B: Methanol.[1][3]

  • Gradient Elution: A suitable gradient to separate this compound from its degradation products. An example gradient could be: 0-15 min, 10-40% B; 15-20 min, 40-10% B; 20-25 min, 10% B.

  • Flow Rate: 0.5 mL/min.[1][3]

  • Column Temperature: 40°C.[1][3]

  • Detection: UV at 280 nm.[1][3]

  • Injection Volume: 10 µL.[1][3]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase A) and dilute to a known concentration.

  • Sample Solution: Dilute the aqueous this compound solution under investigation to fall within the linear range of the assay.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[10][11][12]

1. Acid Hydrolysis:

  • Treat the this compound solution with 0.1 N HCl at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.[3]

2. Base Hydrolysis:

  • Treat the this compound solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before analysis.[3]

3. Oxidative Degradation:

  • Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

4. Thermal Degradation:

  • Heat the this compound solution at an elevated temperature (e.g., 80°C) for a defined duration.

5. Photolytic Degradation:

  • Expose the this compound solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all major degradation products.

Visualizations

Degradation_Pathway L-Folinic_Acid This compound (5-Formyl-THF) pABG p-Aminobenzoyl-L-glutamic Acid L-Folinic_Acid->pABG Hydrolysis (C9-N10 Cleavage) Pterin_Derivatives Pterin Derivatives L-Folinic_Acid->Pterin_Derivatives Hydrolysis (C9-N10 Cleavage) 6-Formylpterin 6-Formylpterin Pterin_Derivatives->6-Formylpterin Pterin-6-carboxylic_Acid Pterin-6-carboxylic Acid 6-Formylpterin->Pterin-6-carboxylic_Acid Oxidation

Caption: Degradation pathway of this compound in aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Solution Prepare this compound Aqueous Solution Acid Acid Hydrolysis Prepare_Solution->Acid Base Base Hydrolysis Prepare_Solution->Base Oxidation Oxidative Stress Prepare_Solution->Oxidation Thermal Thermal Stress Prepare_Solution->Thermal Photo Photolytic Stress Prepare_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis (Quantification & Purity) HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Inconsistent Results or Loss of Potency Check_pH Is the solution pH between 6.8 and 8.0? Start->Check_pH Check_Temp Is the solution stored at 2-8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6.8-8.0 Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Store_Cold Store at 2-8°C Check_Temp->Store_Cold No Check_Age Was the solution freshly prepared? Check_Light->Check_Age Yes Protect_Light Use light-protective containers Check_Light->Protect_Light No Prepare_Fresh Prepare fresh solution before each experiment Check_Age->Prepare_Fresh No End Problem Resolved Check_Age->End Yes Adjust_pH->End Store_Cold->End Protect_Light->End Prepare_Fresh->End

Caption: Troubleshooting decision tree for this compound instability.

References

Preventing L-Folinic acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Folinic acid during sample preparation.

Troubleshooting Guides

Issue: Low recovery of this compound in aqueous solutions.

Potential Cause Recommended Solution
pH-mediated degradation Adjust the pH of the solution to a neutral range (pH 7.0-8.0) for optimal stability. This compound is more stable at neutral to slightly alkaline pH. Acidic conditions (pH < 4) can lead to significant degradation.[1][2]
Oxidative degradation De-gas aqueous solutions and consider working under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[3] Add antioxidants such as ascorbic acid (0.1-1.0% w/v) or a combination of ascorbic acid and 2-mercaptoethanol to the solution.
Photodegradation Protect solutions from light by using amber vials or by covering the containers with aluminum foil. This compound is sensitive to UV and visible light.[3][4][5]
Thermal degradation Prepare and store solutions at low temperatures (2-8°C). Avoid prolonged exposure to room temperature or higher, as heat accelerates degradation.[2]

Issue: Inconsistent results in this compound quantification from biological samples (e.g., plasma, serum).

Potential Cause Recommended Solution
Inadequate sample stabilization post-collection Immediately after collection, add a solution of antioxidants to the plasma/serum. A common recommendation is the use of ascorbic acid or dithiothreitol (DTT).[6][7]
Inefficient protein precipitation Use a validated protein precipitation method. Trichloroacetic acid (TCA) or methanol are commonly used. Ensure complete precipitation and centrifugation to separate the supernatant containing this compound.
Matrix effects in LC-MS analysis Employ a sample cleanup method such as solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[8][9]
Improper storage of biological samples Store plasma/serum samples at -80°C for long-term stability. For short-term storage, 2-8°C is acceptable if the sample is properly stabilized.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), suboptimal pH (instability in acidic conditions), presence of oxygen and oxidizing agents (oxidative degradation), and elevated temperatures (thermal degradation).[2][3][10][4][5]

Q2: What is the optimal pH for storing this compound solutions?

A2: For maximum stability, this compound solutions should be maintained at a neutral to slightly alkaline pH, ideally between 7.0 and 8.0.[1] Acidic environments, particularly below pH 4, can cause rapid degradation and interconversion to other folate forms.[2][10]

Q3: Can I store aqueous solutions of this compound at room temperature?

A3: It is not recommended to store aqueous solutions of this compound at room temperature for extended periods. One product information sheet advises against storing aqueous solutions for more than one day.[11] For stability, solutions should be stored at 2-8°C and protected from light.

Q4: What antioxidants can be used to stabilize this compound in solutions and biological samples?

A4: Ascorbic acid (vitamin C) is a commonly used antioxidant to protect this compound from oxidative degradation. Other effective antioxidants include dithiothreitol (DTT) and combinations of ascorbic acid with 2-mercaptoethanol or 2,3-dimercapto-1-propanol.[6][7]

Q5: How should I process plasma samples to ensure this compound stability before analysis?

A5: Plasma samples should be processed promptly after collection. This includes the immediate addition of an antioxidant solution (e.g., ascorbic acid), followed by protein precipitation and centrifugation in cold conditions. The resulting supernatant should be analyzed as soon as possible or stored at -80°C.

Data on this compound Stability

The stability of this compound (5-formyltetrahydrofolate) is highly dependent on environmental conditions. The following table summarizes the qualitative stability under various conditions.

Condition Observation Reference
pH Stable at neutral to alkaline pH (7.0-9.2). Unstable at acidic pH (< 4), with interconversion to 5,10-methenyltetrahydrofolate.[2]
Temperature More stable at lower temperatures (e.g., 20°C vs. 100°C). Heat treatment at 100°C significantly increases degradation, especially at acidic pH.
Light Susceptible to photodegradation by UV and visible light.[3][4][5]
Oxygen Highly susceptible to oxidative degradation. Stability is significantly improved under anaerobic conditions.[3]
Antioxidants The presence of antioxidants like ascorbic acid, in combination with 2-mercaptoethanol or 2,3-dimercapto-1-propanol, is crucial for stability, especially during heat treatment.[10]

Experimental Protocols

Protocol 1: Preparation and Stabilization of this compound Standard Solutions

  • Solvent Preparation: Prepare a buffer solution (e.g., phosphate buffer) and adjust the pH to 7.0-7.5. De-gas the buffer by sonicating for 15-20 minutes or by bubbling with nitrogen gas.

  • Antioxidant Addition: Add ascorbic acid to the buffer to a final concentration of 0.1% (w/v).

  • Dissolution of this compound: Weigh the required amount of this compound and dissolve it in the prepared antioxidant-containing buffer.

  • Storage: Store the standard solution in an amber vial at 2-8°C. For long-term storage, aliquot and store at -20°C or below.

Protocol 2: Extraction of this compound from Human Plasma for HPLC Analysis

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Stabilization: Immediately transfer the plasma to a new tube containing an antioxidant solution. For every 1 mL of plasma, add 50 µL of a 10% (w/v) ascorbic acid solution in water.

  • Protein Precipitation: Add 2 volumes of ice-cold methanol to the stabilized plasma.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

  • Analysis: Inject the supernatant (or reconstituted sample) into the HPLC system for analysis.

Visualizations

L_Folinic_Acid_Degradation_Pathway cluster_conditions Degradation Factors cluster_pathway Degradation Pathways Acidic_pH Acidic pH (H+) Methenyl_THF 5,10-Methenyl-THF Acidic_pH->Methenyl_THF Oxygen Oxygen (O2) Oxidizing Agents Oxidized_Products Oxidized Folates Oxygen->Oxidized_Products Light_Heat Light (hν) / Heat (Δ) Cleavage_Products Cleavage Products (p-aminobenzoylglutamic acid + Pterin-6-carboxylic acid) Light_Heat->Cleavage_Products L_Folinic_Acid This compound (5-Formyl-THF) L_Folinic_Acid->Methenyl_THF Interconversion L_Folinic_Acid->Oxidized_Products Oxidation L_Folinic_Acid->Cleavage_Products Cleavage of C9-N10 bond

Caption: this compound Degradation Pathways.

Sample_Preparation_Workflow Start Start: Whole Blood Sample Centrifugation 1. Centrifugation (1500 x g, 10 min, 4°C) Start->Centrifugation Plasma_Separation 2. Plasma Separation Centrifugation->Plasma_Separation Stabilization 3. Add Antioxidant (e.g., Ascorbic Acid) Plasma_Separation->Stabilization Protein_Precipitation 4. Protein Precipitation (e.g., cold Methanol) Stabilization->Protein_Precipitation Vortex_Centrifuge 5. Vortex & Centrifuge (10,000 x g, 10 min, 4°C) Protein_Precipitation->Vortex_Centrifuge Supernatant_Collection 6. Collect Supernatant Vortex_Centrifuge->Supernatant_Collection Analysis 7. HPLC Analysis Supernatant_Collection->Analysis Storage Store at -80°C Supernatant_Collection->Storage

Caption: Workflow for Plasma Sample Preparation.

References

Technical Support Center: Overcoming Poor Solubility of L-Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor solubility of L-Folinic acid in buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as Leucovorin) is the biologically active form of folic acid. It is a crucial component in one-carbon metabolism, essential for the synthesis of nucleotides (precursors to DNA and RNA) and the amino acid methionine. Its poor solubility in aqueous solutions, particularly at neutral or acidic pH, can pose a significant challenge in experimental settings, leading to issues with accurate dosing, precipitation, and inconsistent results.

Q2: What is the general solubility of this compound calcium salt in aqueous solutions?

A2: The solubility of this compound, commonly available as its calcium salt, is sparingly soluble in water. The approximate solubility in water is around 0.3 mg/mL.[1][2] However, this can be significantly influenced by the pH of the solution.

Q3: How does pH affect the solubility of this compound?

A3: this compound's solubility is highly pH-dependent. It is poorly soluble in acidic to neutral conditions and becomes more soluble in alkaline (basic) solutions.[3][4] This is due to the deprotonation of its carboxylic acid groups at higher pH, forming a more soluble salt.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: Directly dissolving this compound powder into cell culture media like DMEM or RPMI-1640 can be challenging due to its low solubility at physiological pH (typically 7.2-7.4). It is generally recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the medium.

Q5: What are the recommended storage conditions for this compound solutions?

A5: Aqueous solutions of this compound are not very stable and it is often recommended to prepare them fresh.[2] If storage is necessary, solutions should be protected from light and stored at refrigerated temperatures (2-8°C).[5] Stock solutions prepared in DMSO can be stored at -20°C. Always refer to the manufacturer's instructions for specific stability information.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions.

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in water or buffer. The concentration is too high for the given pH. This compound has low solubility at neutral or acidic pH.1. Increase the pH: Add a small amount of a base like 0.1 M NaOH or a sodium bicarbonate solution dropwise to raise the pH. This compound is more soluble in alkaline conditions.[3][6] 2. Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which can degrade the compound. 3. Sonication: Use a bath sonicator for a short period to help break up particles and enhance dissolution.
Precipitation occurs after dissolving this compound and adjusting the pH. The pH has shifted back to a less soluble range, or the solution is supersaturated.1. Re-adjust pH: Check and, if necessary, re-adjust the pH to a slightly alkaline range (e.g., pH 7.5-8.0). 2. Dilute the solution: If the concentration is too high, dilute the solution to a working concentration where this compound remains soluble.
Precipitation occurs when adding the this compound stock solution to the final buffer or media. The final concentration of this compound exceeds its solubility at the pH of the final buffer/media. The presence of divalent cations like Ca²⁺ and Mg²⁺ in the buffer can sometimes contribute to precipitation.1. Slow Addition and Mixing: Add the stock solution dropwise to the final buffer/media while vortexing or stirring to ensure rapid and even dispersion. 2. Prepare an Intermediate Dilution: If using a highly concentrated stock, make an intermediate dilution in a small volume of the final buffer before adding it to the bulk solution. 3. Check Buffer Composition: Be aware of potential interactions with buffer components. For example, in bicarbonate-containing solutions, the calcium from calcium folinate can precipitate as calcium carbonate.[7][8]
Cloudiness or precipitation appears in the this compound solution over time. The solution is unstable. This compound can degrade, especially when exposed to light.1. Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.[2] 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]

Quantitative Data on this compound Solubility

Quantitative data on the solubility of this compound in various biological buffers is not extensively available in the public domain. The provided table summarizes the available information. Researchers should empirically determine the solubility in their specific buffer system.

Solvent/Buffer pH Approximate Solubility (as Calcium Salt) Notes
WaterNeutral~0.3 mg/mL[2]Sparingly soluble.
0.1 M NaOH~13< 20 mg/mL[9]Significantly more soluble in strong alkaline conditions.
Aqueous Solutions< 5Insoluble[6]This compound is practically insoluble in acidic solutions.
Water6.8 - 8.0SolubleA solution of 1.25g in 50ml of water should have a pH in this range and be soluble.
H₂ONot specified9.8 mg/mL[10]Sonication is recommended to achieve this solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in an Alkaline Buffer

This protocol describes the preparation of a 1 mg/mL stock solution of this compound (calcium salt) in a slightly alkaline buffer.

Materials:

  • This compound (calcium salt) powder

  • Sterile, purified water

  • 0.1 M Sodium Hydroxide (NaOH) or 7.5% Sodium Bicarbonate (NaHCO₃) solution

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container. For a 1 mg/mL stock solution, weigh 1 mg of the powder.

  • Add a small volume of sterile, purified water (e.g., 80% of the final desired volume).

  • While stirring, add 0.1 M NaOH or 7.5% NaHCO₃ dropwise until the this compound powder is completely dissolved. The pH of the solution should be slightly alkaline (around 7.5-8.0).

  • Once dissolved, add sterile, purified water to reach the final desired volume.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Use the solution immediately. If short-term storage is necessary, protect it from light and store it at 2-8°C. For longer-term storage, consider preparing the stock in DMSO (see Protocol 2).

Protocol 2: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol is suitable for preparing a higher concentration stock solution for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of powder).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Visualizations

This compound in the Folate Metabolic Pathway

The following diagram illustrates the central role of this compound in the folate metabolic pathway, particularly its ability to bypass the dihydrofolate reductase (DHFR) enzyme, which is inhibited by drugs like methotrexate.

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF L_Folinic_Acid This compound (Leucovorin) Methenyl_THF 5,10-Methenyl-THF L_Folinic_Acid->Methenyl_THF Bypasses DHFR Methenyl_THF->Methylene_THF Purine_Synthesis Purine Synthesis Methenyl_THF->Purine_Synthesis Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate_Synthesis Methionine_Synthesis Methionine Synthesis (Homocysteine -> Methionine) Methyl_THF->Methionine_Synthesis Methotrexate Methotrexate Methotrexate->DHF Inhibits

Caption: this compound bypasses DHFR in the folate metabolic pathway.

Experimental Workflow for Preparing this compound Solution

This diagram outlines the decision-making process and steps for preparing an this compound solution for experimental use.

L_Folinic_Acid_Preparation Start Start: Weigh this compound Powder Choose_Solvent Choose Solvent Start->Choose_Solvent Aqueous_Buffer Aqueous Buffer (e.g., Water, PBS, Tris) Choose_Solvent->Aqueous_Buffer For direct use or low concentration stock DMSO DMSO (for high concentration stock) Choose_Solvent->DMSO For long-term storage Dissolve_Aqueous Add buffer and mix Aqueous_Buffer->Dissolve_Aqueous Dissolve_DMSO Add DMSO and vortex/sonicate DMSO->Dissolve_DMSO Check_Dissolution Completely Dissolved? Dissolve_Aqueous->Check_Dissolution Adjust_pH Adjust pH to >7.5 with NaOH or NaHCO₃ Check_Dissolution->Adjust_pH No Sonication_Warming Gentle Warming (37°C) or Sonication Check_Dissolution->Sonication_Warming Still not dissolved Sterile_Filter Sterile Filter (0.22 µm) Check_Dissolution->Sterile_Filter Yes Adjust_pH->Dissolve_Aqueous Sonication_Warming->Dissolve_Aqueous Use_Immediately Use Immediately or Store at 2-8°C (short-term) Sterile_Filter->Use_Immediately Store_DMSO Aliquot and Store at -20°C Dissolve_DMSO->Store_DMSO

Caption: Workflow for preparing this compound solutions.

References

Identifying sources of variability in L-Folinic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Folinic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common sources of variability in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Folic Acid?

A1: this compound, also known as leucovorin, is the biologically active form of folic acid (Vitamin B9).[1] Unlike folic acid, this compound does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in essential metabolic reactions.[2][3] This allows it to bypass metabolic blocks caused by DHFR inhibitors (like methotrexate) and to directly enter the folate cycle.[1][3]

Q2: What is the primary mechanism of action of this compound?

A2: this compound acts as a 5-formyl derivative of tetrahydrofolic acid (THF).[4] It is readily converted into other reduced folate derivatives, which are critical for one-carbon metabolism.[4][5] This metabolic pathway is essential for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the metabolism of certain amino acids.[1][2][6]

Q3: What are the main applications of this compound in research and clinical settings?

A3: this compound has several key applications:

  • "Rescue" Therapy: It is used to counteract the toxic effects of high-dose methotrexate, a chemotherapy agent that inhibits DHFR.[1][4]

  • Chemotherapy Enhancement: It is used in combination with 5-fluorouracil (5-FU) to enhance its cytotoxic effects in cancer treatment by stabilizing the binding of a 5-FU metabolite to the enzyme thymidylate synthase.[1][3][4]

  • Folate Deficiency Treatment: It is used to treat megaloblastic anemia and other conditions caused by folate deficiency.[1][7]

  • Investigational Research: It is being studied for its potential therapeutic effects in neurological conditions like cerebral folate deficiency and autism spectrum disorders.[8][9]

Q4: What are the different forms or "vitamers" of folate, and why is this important?

A4: Folates exist in various chemical forms called vitamers, including tetrahydrofolate (THF), 5-methyltetrahydrofolate (5-MTHF), 5,10-methylenetetrahydrofolate, and 5-formyltetrahydrofolate (this compound).[10][11] It is crucial to distinguish between them as they have different stabilities and roles in metabolic pathways.[12] Analytical methods like LC-MS/MS are capable of quantifying individual folate vitamers in biological samples.[13]

Troubleshooting Guide: Identifying and Mitigating Variability

This guide addresses specific issues that can lead to variability and inconsistent results in your this compound experiments.

Issue 1: Inconsistent or Lower-Than-Expected Results in Cell Culture

Q: My cell-based assay is yielding inconsistent results when using this compound. What are the potential causes?

A: Variability in cell culture experiments involving this compound can stem from several factors related to its stability and interactions with the culture medium.

  • Chemical Instability: this compound and other reduced folates are highly sensitive to environmental conditions.[14] Degradation can be accelerated by:

    • pH: Folates are most stable at neutral or slightly alkaline pH (pH 7.0-9.2) and degrade rapidly in acidic conditions (pH < 5.0).[15][16][17]

    • Temperature: Higher temperatures accelerate degradation. The degradation follows first-order kinetics and is more pronounced at lower pH values.[16][17]

    • Light: Photodegradation is a significant issue. Folic acid in aqueous solutions is sensitive to light, especially UV light.[14][18] Always prepare and store solutions protected from light.

    • Oxygen: Oxidation contributes to folate loss.[14] The use of antioxidants like ascorbic acid can enhance stability.[15][18]

  • Media Components: Interactions with other components in your cell culture media can affect this compound stability and availability. For instance, riboflavin can accelerate folic acid degradation in the presence of light.[18]

  • Solution Preparation and Storage: Aqueous solutions of this compound are not recommended for long-term storage; fresh preparation is ideal. For short-term storage, protect from light and keep at 2-8°C. One supplier suggests not storing aqueous solutions for more than one day.[19]

Recommendations:

  • Always prepare this compound solutions fresh using a neutral pH buffer.

  • Protect all stock solutions and media containing this compound from light by using amber tubes or wrapping containers in foil.

  • Ensure the pH of your final culture medium is within the optimal stability range for folates.

  • Minimize the time solutions are kept at room temperature or 37°C.

  • Consider adding a stabilizing agent like ascorbic acid to your stock solutions, but verify its compatibility with your specific cell line and assay.

Issue 2: Poor Reproducibility in Analytical Quantification (HPLC, LC-MS/MS)

Q: I am observing significant variability between sample measurements when quantifying this compound. How can I improve my analytical precision?

A: Poor reproducibility in analytical assays is often linked to sample handling, preparation, and the inherent instability of folate vitamers.

  • Sample Collection and Handling: Folate levels in biological samples can change rapidly post-collection. For blood samples, it is critical to prevent hemolysis, as red blood cells contain much higher concentrations of folates than serum.[20] Samples should be processed as quickly as possible and protected from light.

  • Sample Preparation: This is a critical source of variability.

    • Extraction: Inefficient extraction from the sample matrix will lead to underestimation. Solid-phase extraction (SPE) is a common method used to isolate and concentrate folates before analysis.[10][21]

    • Stabilization: Due to their instability, especially THF and 5-MTHF, antioxidants (e.g., ascorbic acid) are often added during extraction to prevent degradation.[10]

    • Interconversion: The pH during sample preparation can cause interconversion between folate vitamers. For example, 5,10-methenyltetrahydrofolate and 5-formyltetrahydrofolate can interconvert depending on pH.[12]

  • Analytical Method: Different analytical methods have varying levels of precision and accuracy. While older methods like radioassay and microbiological assays exist, LC-MS/MS is now considered a reference method for its ability to accurately quantify individual vitamers.[13]

Recommendations:

  • Standardize your sample collection protocol. For serum, allow blood to clot fully, centrifuge, and separate the serum from cells promptly.[20]

  • Protect all samples from light and heat throughout the collection and preparation process.

  • Use an extraction buffer containing antioxidants like ascorbic acid.

  • Carefully control the pH during all sample preparation steps to prevent vitamer degradation and interconversion.

  • Use stable-isotope-labeled internal standards for LC-MS/MS analysis to account for analyte loss during sample prep and for matrix effects.[13]

Issue 3: Unexpected Biological Responses or High Subject-to-Subject Variability

Q: In my study, different subjects (or cell lines from different donors) show a wide range of responses to this compound treatment. What could be the underlying reason?

A: High inter-individual variability often points to genetic factors that influence folate metabolism.

  • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in genes for folate-metabolizing enzymes are common and can significantly alter enzyme activity.[22][23] Key polymorphisms include:

    • MTHFR (methylenetetrahydrofolate reductase): The C677T and A1298C variants are associated with reduced enzyme activity, which can impair the entire folate cycle.[9][23]

    • MTR and MTRR (methionine synthase and methionine synthase reductase): Polymorphisms in these genes can also affect folate metabolism.[9]

  • Baseline Folate Status: The pre-existing folate status of an individual or cell line can influence the response to exogenous this compound.

  • Cellular Uptake: The efficiency of folate transport into cells can vary.

Recommendations:

  • If feasible, genotype subjects or cell lines for common polymorphisms in folate pathway genes (e.g., MTHFR C677T, A1298C).[9] This can help stratify your data and explain response heterogeneity.

  • Measure baseline folate levels in your subjects or use a defined, low-folate medium for cell culture experiments to establish a consistent starting point.

  • When interpreting results, consider that individuals with certain genetic variants may respond more significantly to this compound supplementation.[9]

Quantitative Data Summary

The following tables summarize quantitative data related to experimental variability in this compound and other folate assays.

Table 1: Representative Analytical Precision for Folate Quantification Methods

AnalyteMethodMatrixWithin-Run Imprecision (CV%)Between-Run Imprecision (CV%)Source
5-MethyltetrahydrofolateLC-MS/MSSerum< 7%< 7%[13]
5-FormyltetrahydrofolateLC-MS/MSSerum< 10%< 10%[13]
Folic AcidLC-MS/MSSerum< 10%< 10%[13]
Folinic AcidHPLCSerumNot Specified8.5% (Recovery)[21]
Various Drugs (General)Immunoassay/ChromatographySerum6.3 - 7.8%3.3 - 4.2%[24]

Table 2: Influence of pH and Temperature on Folate Stability

Folate VitamerConditionStability ProfileSource
Folic Acid (PteGlu) 160°CStable at pH 5.0-9.2; unstable at pH 3.4.[17]
5-Formyltetrahydrofolate Thermal TreatmentMore thermostable than THF and 5-MTHF. Highest stability at neutral/alkaline pH.[16][17]
5-Methyltetrahydrofolate 90°C, 15 min~85% degradation at pH 3.4.[17]
Tetrahydrofolate (THF) Heat TreatmentUnstable at low pH.[12]

Experimental Protocols

Protocol 1: General Workflow for Quantification of this compound in Serum by LC-MS/MS

This protocol provides a generalized methodology based on common practices for folate analysis.[10][13]

  • Sample Collection:

    • Collect whole blood via venipuncture into a tube without anticoagulants.

    • Protect the sample from light immediately.

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • Carefully transfer the serum to a new light-protected tube. Use immediately or store at -80°C.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw serum samples on ice, protected from light.

    • To 250 µL of serum, add an equal volume of an extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing 1% (w/v) ascorbic acid as an antioxidant.

    • Add an internal standard solution (e.g., ¹³C-labeled this compound).

    • Vortex briefly and centrifuge to precipitate proteins.

    • Condition an SPE cartridge (e.g., C18 or phenyl-based) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the folates with an appropriate organic solvent (e.g., methanol/acetonitrile mixture).

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: Use a C8 or C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetic acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

    • Quantification: Create a calibration curve using standards of known concentrations and quantify the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Cell Culture Assay for Assessing this compound Activity

This protocol outlines a general procedure for testing the effect of this compound, for example, in a methotrexate "rescue" experiment.

  • Cell Seeding:

    • Culture cells in a standard medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare fresh stock solutions of methotrexate and this compound in a suitable sterile solvent (e.g., PBS or culture medium) immediately before use. Protect the this compound solution from light.

    • Prepare serial dilutions of methotrexate in the culture medium.

    • Prepare a range of this compound concentrations for the "rescue" part of the experiment.

    • Remove the overnight culture medium from the cells.

    • Add medium containing methotrexate to the appropriate wells. For rescue groups, add medium containing both methotrexate and varying concentrations of this compound. Include control wells (no drugs) and this compound-only wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C.

  • Viability Assay (e.g., MTT Assay):

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells and plot dose-response curves.

Visualizations

One_Carbon_Metabolism cluster_legend Legend Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2_THF 5,10-Methylene-THF THF->CH2_THF CHO_THF 10-Formyl-THF THF->CHO_THF Serine Serine Glycine Glycine Serine->Glycine Serine->CH2_THF CH2_THF->THF MTHFR MTHFR CH2_THF->MTHFR dTMP dTMP Synthesis CH2_THF->dTMP Me_THF 5-Methyl-THF MTHFR->Me_THF irreversible Me_THF->THF Hcy Homocysteine Met Methionine Hcy->Met B12 Met->Hcy Purines Purine Synthesis CHO_THF->Purines L_Folinic_Acid This compound (5-Formyl-THF) L_Folinic_Acid->CHO_THF Bypasses DHFR key_metabolite Folate Metabolite key_input Input/Substrate key_product Biosynthetic Output key_enzyme Enzyme

Caption: One-Carbon Metabolism Pathway highlighting the role of this compound.

Experimental_Workflow start Start: Biological Sample (Serum, Cells) extraction 1. Sample Extraction (add Antioxidant & Internal Std) start->extraction Protect from light cleanup 2. Solid-Phase Extraction (SPE Cleanup) extraction->cleanup Isolate folates drydown 3. Dry & Reconstitute cleanup->drydown Concentrate sample analysis 4. LC-MS/MS Analysis drydown->analysis Inject sample quant 5. Data Processing & Quantification analysis->quant Generate peak areas end End: Final Concentration quant->end

Caption: General experimental workflow for quantifying this compound.

Troubleshooting_Tree issue Problem: Inconsistent Results analytical Is it an Analytical Issue (e.g., HPLC, MS)? issue->analytical cell Is it a Cell Culture Issue? issue->cell check_prep Review Sample Prep: - Fresh Antioxidants? - pH Control? - Light Protection? analytical->check_prep Yes analytical->cell No check_is Check Internal Standard: - Correct Concentration? - Stable? check_prep->check_is check_cal Check Calibration Curve: - R² > 0.99? - Fresh Standards? check_is->check_cal check_sol Review Solution Prep: - Freshly Made? - Stored Properly (Dark, 4°C)? - Correct pH? cell->check_sol Yes check_media Check Media Components: - Interfering Substances? - Baseline Folate Level? check_sol->check_media check_cells Check Cell Health: - Contamination? - Consistent Passage Number? check_media->check_cells

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: L-Folinic Acid Dosing in Methotrexate Rescue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Folinic acid (leucovorin) in methotrexate rescue protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosing regimen for this compound rescue after high-dose methotrexate?

A1: The standard FDA-approved regimen for this compound rescue following a high-dose methotrexate infusion (12-15 g/m² over 4 hours) is 15 mg every 6 hours for 10 doses (a total of 60 hours).[1][2] The first dose is typically administered 24 hours after the start of the methotrexate infusion.[1][2] The route of administration can be oral, intramuscular, or intravenous; however, the parenteral route is recommended if the patient experiences gastrointestinal toxicity, nausea, or vomiting.[1][2] Crucially, this compound should never be administered intrathecally. [1][3]

Q2: How do I adjust the this compound dose based on methotrexate levels?

A2: this compound dosage adjustments are critical and should be guided by serum methotrexate levels and renal function.[1][2] Monitoring of methotrexate levels should occur at least daily.[1][2][3] Dose adjustments are based on whether methotrexate elimination is proceeding normally or is delayed.[1][2][4]

Q3: What are the signs of delayed methotrexate elimination?

A3: Delayed methotrexate elimination is indicated by specific serum methotrexate and creatinine levels at various time points. Key indicators include:

  • Delayed Late Elimination: Serum methotrexate levels >0.2 micromolar at 72 hours and >0.05 micromolar at 96 hours.[1][2]

  • Delayed Early Elimination or Acute Renal Injury: Serum methotrexate levels ≥50 micromolar at 24 hours or ≥5 micromolar at 48 hours, or a ≥100% increase in serum creatinine at 24 hours compared to baseline.[1][2][4]

Q4: What supportive care measures are essential during this compound rescue?

A4: Aggressive supportive care is crucial for patient safety and includes:

  • Hydration: Continuous and aggressive intravenous hydration (e.g., 3 L/day) is necessary to ensure adequate urine output.[1][5]

  • Urinary Alkalinization: Maintaining a urine pH of ≥7.0 with sodium bicarbonate is essential to prevent methotrexate crystallization in the renal tubules.[1][3]

  • Monitoring: Regular monitoring of serum creatinine and methotrexate levels is mandatory.[1][2][3]

Q5: What is the difference between this compound and Folic acid in the context of methotrexate therapy?

A5: this compound (leucovorin) and folic acid are not interchangeable in methotrexate rescue protocols.

  • This compound is a reduced form of folate that can bypass the metabolic block induced by methotrexate, directly replenishing the folate pool necessary for DNA synthesis and cell division. It acts as a rescue agent.[6]

  • Folic acid requires conversion to its active form by dihydrofolate reductase, the very enzyme inhibited by methotrexate. Therefore, it is ineffective as a rescue agent in high-dose methotrexate therapy but can be used for routine supplementation in low-dose methotrexate regimens to prevent side effects.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Higher than expected methotrexate levels at 24 hours (>5-10 µM) Impaired renal function, drug interactions (e.g., NSAIDs, proton pump inhibitors), dehydration, third-space fluid accumulation (e.g., ascites, pleural effusion).Immediately increase the this compound dose as per established protocols (see Table 2).[1][4][5] Intensify hydration and urinary alkalinization.[1][5] Re-evaluate for interacting medications.
Rising serum creatinine (>50% increase from baseline) Methotrexate-induced nephrotoxicity due to precipitation of the drug in renal tubules.[3][7]Escalate the this compound dose significantly (e.g., to 100-150 mg/m² IV every 3-6 hours).[3][4][5] Continue until methotrexate levels are <0.05 µM.[3][5] Ensure aggressive hydration and urinary alkalinization.[1][3]
Persistent mucositis or myelosuppression despite rescue Inadequate this compound dosing, prolonged exposure to even low levels of methotrexate.Continue this compound administration until methotrexate levels are below the toxic threshold (<0.05 - 0.1 µM).[3][5][7] In subsequent cycles, consider extending the duration of this compound rescue.[1]
Nausea and vomiting preventing oral this compound administration Gastrointestinal toxicity of methotrexate.Switch to parenteral (intravenous or intramuscular) administration of this compound.[1][2] Doses greater than 50 mg should be given intravenously due to decreased oral bioavailability.[5]

Data Presentation

Table 1: Standard this compound Dosing Based on Methotrexate Infusion Type

Methotrexate Infusion TypeTime PointMethotrexate LevelThis compound Dose Adjustment
Short Infusion (0.5 - 6 hours)24 hours> 5 µmol/LIncrease to 100 mg/m² IV every 6 hours.[5]
Continuous Infusion (24 hours)24 hours (end of infusion)> 20 µmol/LAdjust to 50 mg IV/PO every 6 hours.[5]

Table 2: this compound Dose Escalation for Delayed Methotrexate Elimination

Time PointMethotrexate LevelSerum CreatinineThis compound Dose Adjustment
24 hours≥ 50 µM≥ 100% increase from baseline150 mg IV every 3 hours until methotrexate < 1 µM, then 15 mg IV every 3 hours until methotrexate < 0.05 µM.[1][2][4]
48 hours1 - 5 µmol/L-Adjust to 50 mg IV/PO every 6 hours.[5]
48 hours5 - 10 µmol/L-Adjust to 100 mg/m² IV every 6 hours.[5]
48 hours10 - 20 µmol/L-Adjust to 200 mg/m² IV every 6 hours.[5]
48 hours>20 - 50 µmol/L-Adjust to 500 mg/m² IV every 6 hours.[5]
48 hours≥ 5 µM-150 mg IV every 3 hours until methotrexate < 1 µM, then 15 mg IV every 3 hours until methotrexate < 0.05 µM.[1][2][4]
72 hours> 0.2 µM-Continue 15 mg every 6 hours until methotrexate < 0.05 µM.[1][2]
Next Day-≥ 50% increase from baselineAdjust to 100 mg/m² IV every 6 hours and continue until MTX level < 0.05 µmol/L.[5]

Experimental Protocols

Protocol: Monitoring Serum Methotrexate and Creatinine Levels

  • Sample Collection:

    • Collect blood samples at 24, 48, and 72 hours after the start of the high-dose methotrexate infusion.[8]

    • Continue daily collection until the methotrexate level is ≤0.1 µM.[8]

    • Collect a baseline serum creatinine sample before methotrexate administration and then daily.[3]

  • Sample Processing:

    • Collect blood in appropriate tubes (e.g., serum separator tubes).

    • Centrifuge to separate serum.

    • Store serum samples appropriately if not analyzed immediately, following institutional guidelines.

  • Analysis:

    • Analyze serum methotrexate concentrations using a validated method such as a fluorescence polarization immunoassay.[9]

    • Analyze serum creatinine levels using a standard clinical chemistry analyzer.

  • Data Interpretation and Action:

    • Compare the measured methotrexate and creatinine levels to the established nomograms or institutional guidelines (as outlined in Tables 1 and 2).

    • Adjust the this compound dose, hydration, and urinary alkalinization based on the results.

Visualizations

Methotrexate_Pathway cluster_cell Cell Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_Synthesis DNA Synthesis (Purines, Thymidine) Tetrahydrofolate->DNA_Synthesis Methotrexate Methotrexate (MTX) Methotrexate->Dihydrofolate Inhibits Leucovorin This compound (Leucovorin) Leucovorin->Tetrahydrofolate Bypasses Inhibition

Caption: Methotrexate's mechanism of action and this compound rescue pathway.

Experimental_Workflow start Start High-Dose Methotrexate Infusion collect_24h Collect Blood Sample (24 hours) start->collect_24h collect_48h Collect Blood Sample (48 hours) collect_24h->collect_48h collect_72h Collect Blood Sample (72 hours) collect_48h->collect_72h analyze Analyze Serum MTX & Creatinine Levels collect_72h->analyze adjust_dose Adjust this compound Dose, Hydration & Alkalinization analyze->adjust_dose Levels Elevated end End Rescue When MTX < 0.05 µM analyze->end Levels Normal continue_monitoring Continue Daily Monitoring adjust_dose->continue_monitoring continue_monitoring->analyze

Caption: Experimental workflow for monitoring and adjusting this compound rescue.

References

Technical Support Center: L-Folinic Acid Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of L-Folinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: this compound (5-formyltetrahydrofolic acid) generally exhibits the greatest stability in neutral to alkaline conditions.[1][2] Studies have shown that many folates, including this compound, have the highest stability at a neutral pH of 7.0 or in alkaline conditions up to pH 9.2.[1] Conversely, acidic conditions, particularly below pH 4, tend to increase the rate of degradation.[2][3]

Q2: How does pH affect the activity of this compound?

A2: The biological activity of this compound is intrinsically linked to its stability. Degradation of the molecule will lead to a loss of activity. Furthermore, the affinity of this compound for its target receptors can be pH-dependent. For instance, the binding affinity of folic acid to the folate receptor alpha (FRA) is weaker in acidic environments (pH 5.5) compared to physiological pH (7.4).[4] This is due to changes in the protonation state of key amino acid residues, such as Asp81, in the receptor's active site, which disrupts the necessary hydrogen bonds for stable binding.[4]

Q3: Can I store this compound solutions, and if so, under what pH conditions?

A3: For short-term storage, it is recommended to prepare this compound solutions in a buffer that maintains a pH in the neutral to slightly alkaline range (pH 7.0-8.0).[5][6] Some commercial preparations of calcium folinate are buffered to a pH of approximately 7.8.[5][7] It is generally not recommended to store aqueous solutions of this compound for more than one day, even under optimal conditions.[8] For longer-term storage, the compound is more stable as a crystalline solid at -20°C.[8]

Q4: Are there other factors besides pH that I should consider for this compound stability?

A4: Yes, several other factors can impact the stability of this compound. These include:

  • Temperature: Higher temperatures accelerate the degradation of folates.[1][3]

  • Light: Exposure to ultraviolet radiation can cause photodegradation.[9] It is advisable to protect solutions from light.[10][11]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[12] The use of antioxidants, such as ascorbic acid, can enhance stability.[1]

  • Presence of other substances: Other vitamins and metal ions can affect stability. For example, riboflavin has been shown to accelerate the decomposition of folic acid.[13]

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using this compound.

  • Possible Cause: Degradation of this compound due to improper solution preparation and storage.

  • Troubleshooting Steps:

    • Verify pH of stock solutions: Immediately after preparation, measure the pH of your this compound solution. Ensure it falls within the optimal stability range (neutral to slightly alkaline).

    • Use freshly prepared solutions: Prepare this compound solutions immediately before use. Avoid using solutions that have been stored for extended periods, even if refrigerated.[8]

    • Control for temperature and light: During your experiments, protect the this compound solutions from direct light and elevated temperatures.

    • Consider the buffer system: The choice of buffer can influence stability. Phosphate and borate buffers are commonly used for maintaining neutral to alkaline pH.[1]

Issue 2: Low or no biological activity observed in a cell-based assay.

  • Possible Cause: The pH of the cell culture medium may be affecting the stability or uptake of this compound.

  • Troubleshooting Steps:

    • Check the pH of your culture medium: Ensure the pH of the medium is within the physiological range (typically 7.2-7.4) and is stable throughout the experiment.

    • Evaluate this compound stability in the medium: If possible, analyze the concentration of this compound in your culture medium over the time course of your experiment to assess its stability under your specific conditions.

    • Consider pH effects on receptor binding: Be aware that acidic microenvironments, which can occur in cell culture, may reduce the binding affinity of this compound to its receptors.[4]

Quantitative Data Summary

Table 1: Impact of pH on the Degradation Rate of Folates

Folate DerivativepHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Reference
Folic Acid2.5Ambient (UV)5.04 x 10⁻³[9]
Folic Acid10.0Ambient (UV)0.1550 x 10⁻³[9]
5-Methyltetrahydrofolate (5-MTHF)31002.8 x 10⁻²[3]
Tetrahydrofolate (THF)31001.6 x 10⁻²[3]
10-Formylfolic Acid (10-FFA)31001.8 x 10⁻³[3]
Folic Acid (FA)31004.0 x 10⁻⁵[3]

Table 2: Recommended pH for this compound Solutions

ApplicationRecommended pH RangeReference
Aqueous Solution Storage (Short-term)6.0 - 8.8[5]
Pharmaceutical Preparations6.5 - 8.5[7]
Cell Culture (Physiological)~7.4[4]

Experimental Protocols

Protocol 1: General Procedure for Testing this compound Stability at Different pH Values

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., sodium acetate for pH 3-5, sodium phosphate for pH 6-8, and sodium borate for pH 9-10).[1]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water with pH adjusted to ~8-10 with NaOH to aid dissolution).[6]

  • Working Solution Preparation: Dilute the stock solution into each of the prepared buffers to a known final concentration.

  • Incubation: Incubate the working solutions under controlled conditions (e.g., a specific temperature and light exposure).

  • Sampling: At various time points, withdraw aliquots from each solution.

  • Analysis: Quantify the remaining this compound concentration in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

  • Data Analysis: Plot the concentration of this compound versus time for each pH value and determine the degradation kinetics (e.g., by fitting to a first-order decay model).[3]

Visualizations

L_Folinic_Acid_Stability cluster_conditions Influencing Factors cluster_outcome Stability Outcome pH pH Stable Stable this compound (Active Form) pH->Stable Neutral/Alkaline Degraded Degraded Products (Inactive) pH->Degraded Acidic Temp Temperature Temp->Degraded High Light Light Exposure Light->Degraded UV Exposure Oxygen Oxygen Oxygen->Degraded Oxidation Experimental_Workflow A Prepare Buffers (Varying pH) C Create Working Solutions in Buffers A->C B Prepare this compound Stock Solution B->C D Incubate under Controlled Conditions C->D E Withdraw Aliquots at Time Intervals D->E F Quantify this compound (e.g., HPLC) E->F G Analyze Degradation Kinetics F->G Signaling_Pathway_Concept cluster_pH Environmental pH cluster_binding Receptor Binding pH_phys Physiological pH (~7.4) Binding_High High Affinity Binding pH_phys->Binding_High pH_acid Acidic pH (< 6.0) Binding_Low Low Affinity Binding pH_acid->Binding_Low LFA This compound Receptor Folate Receptor LFA->Receptor Binds to Receptor->Binding_High Receptor->Binding_Low

References

Minimizing interference in L-Folinic acid quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Folinic Acid Quantification Assays

Welcome to the technical support center for this compound (5-formyltetrahydrofolate) quantification assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference and ensure accurate, reproducible results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the quantification of this compound.

1. Sample Handling and Stability

Question: What are the best practices for sample collection, storage, and preparation to ensure the stability of this compound and prevent interference?

Answer: this compound and other folates are sensitive to light, oxidation, and pH changes.[1][2] Proper handling from collection to analysis is critical for accurate quantification.

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant like EDTA or heparin. The process should be carried out under dim light to prevent photodegradation.

  • Stabilization: Immediately after collection, add a stabilizing agent. Ascorbic acid (at a concentration of 1 g/L) is commonly used to prevent the degradation of folates.[1][3]

  • Storage: Samples should be protected from light by using amber vials or wrapping tubes in aluminum foil.[1] For short-term storage, keep samples at 4°C. For long-term stability, store at -20°C or, ideally, -80°C.[1][3] Aqueous solutions of this compound are not recommended for storage for more than one day.[4]

  • pH Control: The pH of the sample and any buffers used should be carefully controlled. Folates are generally most stable at neutral or slightly alkaline pH (pH 7.0-9.2).[5] Acidic conditions can lead to the degradation of some folates, such as tetrahydrofolate.[6]

  • Sample Preparation: During sample preparation, such as protein precipitation or solid-phase extraction (SPE), it is important to work quickly and keep the samples cool to minimize degradation.[3][7] The entire sample preparation process should ideally be conducted under dim light.[8]

2. Matrix Effects in LC-MS/MS Assays

Question: My this compound signal is suppressed or enhanced in my LC-MS/MS analysis. How can I identify and mitigate matrix effects?

Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common source of interference in LC-MS/MS assays.[9][10]

  • Identification: To determine if you are experiencing matrix effects, you can perform a post-extraction spike experiment.[9] Compare the signal of a pure this compound standard in a clean solvent to the signal of the same standard spiked into an extracted blank sample matrix. A significant difference in signal intensity indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1]

    • Chromatographic Separation: Optimize your HPLC or UHPLC method to better separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[1][11]

    • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound.[9][12][13] The SIL internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.

    • Derivatization: In some cases, derivatization of the analyte can improve its chromatographic behavior and reduce susceptibility to matrix effects.[9]

3. Interference from Other Folates

Question: How can I distinguish this compound from other structurally similar folates in my sample?

Answer: Several folate derivatives are structurally similar to this compound and can potentially interfere with its quantification.[11] These include folic acid, 5-methyltetrahydrofolate, and tetrahydrofolate.

  • Chromatographic Resolution: The primary method for separating different folate species is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[1][11][14] Careful optimization of the chromatographic method is essential to achieve baseline separation of all relevant folate forms.

  • Mass Spectrometry: For LC-MS/MS methods, the high specificity of tandem mass spectrometry allows for the differentiation of compounds with the same retention time but different mass-to-charge ratios (m/z) and fragmentation patterns.[11][15]

  • Immunoassays: Be aware that some immunoassays may exhibit cross-reactivity with other folates.[16] It is important to consult the manufacturer's data to understand the cross-reactivity profile of the specific assay being used. For example, some assays show cross-reactivity with methotrexate and other folate analogs.[16][17]

4. Low Recovery During Sample Preparation

Question: I am experiencing low recovery of this compound after my sample extraction procedure. What are the potential causes and how can I improve it?

Answer: Low recovery can be due to several factors, including incomplete extraction, degradation during the process, or irreversible binding to the extraction materials.

  • Optimize Extraction Protocol:

    • Solid-Phase Extraction (SPE): Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are appropriate for this compound.

    • Protein Precipitation: If using protein precipitation, ensure that the precipitating agent and the ratio of solvent to sample are optimized for complete protein removal without causing co-precipitation of the analyte.

  • Assess Stability: As mentioned previously, this compound is unstable under certain conditions. Ensure that stabilizing agents are used and that the samples are protected from light and kept at appropriate temperatures throughout the extraction process.[1][2]

  • Use of an Internal Standard: An internal standard added at the beginning of the sample preparation process can help to correct for losses during extraction.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various this compound quantification methods to aid in method selection and troubleshooting.

Table 1: LC-MS/MS Method Parameters for Folate Analysis in Human Plasma/Serum

ParameterMethod 1Method 2Method 3
Sample Volume 200 µL Serum[1]50 µL Plasma[7]50 µL Plasma[3]
Sample Preparation Solid-Phase Extraction[1]Acetonitrile Precipitation[7]Protein Precipitation with ZnSO4 in Methanol[3]
Internal Standard Folate ISTD Mixture[1]Not Specified[7]Methotrexate[3]
Linearity Range 0.01 - 1000 ng/mL[1]300 pg/L - 12 mg/L[7]Analyte dependent[3]
Lower Limit of Quantification (LLOQ) pg/mL levels[1]360 pmol/L for 5-formyltetrahydrofolate[7]0.2 - 3.9 nM[3]
Recovery Not Specified>97%[7]Generally >80%[3]
Intra-day Precision (%CV) <10%[1]3.7 - 6.5%[7]≤14%[3]

Table 2: HPLC-UV Method Parameters for Folic Acid Analysis

ParameterMethod 1 (Fortified Foods)Method 2 (Serum)
Sample Preparation Enzymatic Extraction & Immunoaffinity Chromatography[18][19]C18 Minicolumn Extraction[20]
Linearity Range 50 - 800 µg/L[18][19]2.5 x 10⁻⁷ to 2.5 x 10⁻⁶ M[20]
Lower Limit of Quantification (LOQ) 5 µg/L[18][19]Not Specified
Recovery 90.9% (rice), 80.5% (wheat flour)[18][19]101.11 ± 8.5%[20]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification in Serum using Solid-Phase Extraction (SPE) (LC-MS/MS)

This protocol is adapted from a method for the analysis of various folates in serum.[1]

  • To 200 µL of serum, calibrator, or control, add 20 µL of a folate internal standard mixture.

  • Add 400 µL of SPE sample buffer (10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).

  • Add 200 µL of water and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Condition a 10 mg/2mL SOLA 96-well SPE plate with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of SPE sample buffer.

  • Load the supernatant from step 4 onto the SPE plate and allow it to pass through under gravity.

  • Wash the SPE plate with 3 mL of SPE wash buffer (0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).

  • Elute the folates with a solution of 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid under positive pressure.

  • Dry the eluate under nitrogen at room temperature.

  • Reconstitute the extract in 200 µL of 9:1 water and methanol.

  • Transfer the supernatant to an MS vial for LC-MS/MS analysis.

Protocol 2: HPLC-UV Analysis of Folic Acid in Fortified Foods

This protocol is a general outline based on a validated method for fortified rice and wheat flour.[18][19]

  • Perform an enzymatic extraction of the food sample to liberate the folic acid.

  • Dilute the enzymatic extract with a phosphate buffer, then centrifuge and filter the sample.

  • Pass the filtered extract through an immunoaffinity cartridge to specifically bind and clean up the folic acid.

  • Elute the folic acid from the cartridge using 30% acetonitrile containing 0.2% trifluoroacetic acid (TFA).

  • Inject the eluate onto an HPLC system equipped with a UV detector set to 280 nm.

  • Perform chromatographic separation on a C18 column (e.g., Agilent Poroshell SB-C18, 3.0 x 100 mm, 2.7 µm) with a mobile phase of 0.1% TFA in methanol.

  • Quantify the folic acid concentration by comparing the peak area to a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe dry_recon Dry & Reconstitute spe->dry_recon lc_separation LC Separation dry_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound Quantification by LC-MS/MS.

troubleshooting_logic cluster_issues Potential Issues cluster_solutions Solutions start Inaccurate Results? matrix_effects Matrix Effects start->matrix_effects low_recovery Low Recovery start->low_recovery folate_interference Interference from other Folates start->folate_interference stability_issues Analyte Instability start->stability_issues use_sil_is Use SIL Internal Standard matrix_effects->use_sil_is optimize_cleanup Optimize Sample Cleanup matrix_effects->optimize_cleanup low_recovery->use_sil_is low_recovery->optimize_cleanup improve_chrom Improve Chromatography folate_interference->improve_chrom check_storage Check Sample Storage & Handling stability_issues->check_storage use_stabilizer Add Stabilizing Agent (e.g., Ascorbic Acid) stability_issues->use_stabilizer

Caption: Troubleshooting Decision Tree for this compound Assays.

signaling_pathway folic_acid Folic Acid (Synthetic) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR l_folinic_acid This compound (5-Formyl-THF) thf->l_folinic_acid mthf 5,10-Methenyl-THF l_folinic_acid->mthf one_carbon One-Carbon Metabolism (Purine/Pyrimidine Synthesis) l_folinic_acid->one_carbon methylene_thf 5,10-Methylene-THF mthf->methylene_thf methylene_thf->thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf methylene_thf->one_carbon methyl_thf->one_carbon

Caption: Simplified Folate Metabolism Pathway.

References

Light sensitivity and proper handling of L-Folinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and proper handling of L-Folinic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Folic Acid?

A1: this compound, also known as leucovorin, is the biologically active form of folic acid.[1] Unlike folic acid, it does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in essential metabolic pathways.[2][3] This makes it a direct donor of one-carbon units for the synthesis of nucleotides (purines and thymidylate) and for the conversion of homocysteine to methionine.

Q2: How light-sensitive is this compound?

A2: this compound, like other folates, is sensitive to ultraviolet (UV) radiation.[4][5][6][7] Exposure to light, particularly in aqueous solutions, can lead to photodegradation. The degradation process involves the cleavage of the molecule into pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[4][5] The rate of this degradation is influenced by factors such as pH, light intensity, and the duration of exposure.[4][8][9]

Q3: What are the optimal storage and handling conditions for this compound?

A3:

  • Solid Form: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.

  • Aqueous Solutions: Stock solutions of this compound are not stable for extended periods. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aqueous solutions should be protected from light by using amber vials or wrapping the container in aluminum foil, and refrigerated at 2-8°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below to minimize freeze-thaw cycles.

Q4: Can I use this compound that has changed color?

A4: Any noticeable change in the color or clarity of an this compound solution may indicate degradation. It is strongly advised to discard any discolored or precipitated solutions to ensure the accuracy and reproducibility of your experimental results.

Quantitative Data on Photodegradation

While specific quantitative data on the photodegradation of pure this compound in a laboratory setting is not extensively published, studies on folic acid in fortified beverages provide valuable insights into its stability. The following table summarizes the degradation of folic acid under different storage conditions, which can serve as a proxy for the light sensitivity of folates.

Storage ConditionDurationAverage Folic Acid Retention (%)
Stored in the dark6 Months~64%
Stored in the light6 Months~60%
Stored in the dark12 Months~53%
Stored in the light12 Months~50%

Data adapted from a study on folic acid degradation in fortified vitamin juices.[10] The degradation follows a non-linear pattern, with a more rapid decrease in concentration observed in the initial phase of storage.

Experimental Protocols

Protocol for In-House Photostability Assessment of this compound Solution

This protocol provides a basic framework for researchers to assess the photostability of their this compound solutions using standard laboratory equipment.

Objective: To determine the extent of degradation of an this compound solution upon exposure to a controlled light source.

Materials:

  • This compound

  • Appropriate solvent (e.g., sterile water, PBS)

  • Transparent and amber vials (or clear vials wrapped in aluminum foil)

  • UV-Vis Spectrophotometer or HPLC system

  • A controlled light source (e.g., a UV lamp with a known wavelength and intensity)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in your desired solvent.

  • Sample Aliquoting:

    • Test Samples: Aliquot the this compound solution into transparent vials.

    • Control Samples (Dark): Aliquot the same solution into amber vials or clear vials completely wrapped in aluminum foil.

  • Exposure:

    • Place both the test and control samples at a fixed distance from the light source.

    • Expose the samples for predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Maintain a constant temperature throughout the experiment to minimize thermal degradation.

  • Analysis:

    • At each time point, retrieve one test and one control vial.

    • Analyze the concentration of this compound in each sample using a validated analytical method (UV-Vis spectrophotometry at the λmax of this compound or, for higher specificity, an HPLC method).

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples relative to the initial concentration (time 0).

    • The difference in degradation between the test and control samples will indicate the extent of photodegradation.

Troubleshooting Guides

Cell-Based Assays
Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected cellular response This compound degradation: The compound may have degraded due to improper storage or handling, especially exposure to light.Prepare fresh this compound solutions for each experiment. Protect stock solutions and experimental plates from light.[11]
Cell line resistance: The cell line may have mechanisms to resist the effects of folate pathway modulation.Verify the sensitivity of your cell line to other compounds acting on the folate pathway. Consider using a cell line known to be responsive.[11]
Incorrect dosage: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[11]
Precipitation of this compound in cell culture medium Low solubility at physiological pH: Folate analogs can have limited solubility in neutral pH media.[11]Ensure the stock solution is fully dissolved before diluting it into the medium. Add the stock solution to the medium slowly while mixing. Consider preparing the stock in a slightly alkaline solution and then diluting.[11]
Exceeding solubility limit: The final concentration in the medium may be too high.Try using a lower final concentration if your experimental design allows.[11]
HPLC Analysis
Problem Possible Cause Recommended Solution
Variable peak areas or retention times Compound instability: this compound may be degrading in the autosampler, especially if not protected from light.Use amber autosampler vials or a cooled autosampler. Prepare fresh samples for analysis.
Inconsistent mobile phase preparation: Small variations in mobile phase composition can lead to shifts in retention time.Prepare the mobile phase accurately and consistently. Ensure proper degassing.
Appearance of unexpected peaks Degradation products: The extra peaks may correspond to photodegradation products of this compound.Analyze a freshly prepared, light-protected sample to confirm. If the peaks are absent, it confirms they are degradants.
Contaminated mobile phase or column: Impurities can accumulate and elute as spurious peaks.Use high-purity solvents and flush the column regularly.

Visualizations

L_Folinic_Acid_Pathway cluster_uptake Cellular Uptake cluster_metabolism One-Carbon Metabolism cluster_synthesis Biosynthesis This compound This compound Tetrahydrofolate (THF) Tetrahydrofolate (THF) This compound->Tetrahydrofolate (THF) Bypasses DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 10-Formyl-THF 10-Formyl-THF Tetrahydrofolate (THF)->10-Formyl-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis Methionine Synthesis Methionine Synthesis 5-Methyl-THF->Methionine Synthesis Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis troubleshooting_workflow start Inconsistent Experimental Results check_compound Verify this compound Integrity start->check_compound fresh_solution Prepare Fresh Solution & Protect from Light check_compound->fresh_solution Degradation Suspected check_cells Evaluate Cell Line check_compound->check_cells Compound OK fresh_solution->check_cells test_sensitivity Test with a Positive Control check_cells->test_sensitivity Resistance Suspected optimize_dose Perform Dose-Response Curve check_cells->optimize_dose Cells OK test_sensitivity->optimize_dose adjust_concentration Adjust Working Concentration optimize_dose->adjust_concentration Suboptimal Dose end Consistent Results optimize_dose->end Dose OK adjust_concentration->end

References

Long-term storage and stability of L-Folinic acid powders and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of L-Folinic acid powders and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: this compound powder is most stable when stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it can be stable for at least four years.[1] It is also described as being sensitive to air.

Q2: How should I store this compound solutions?

A2: Aqueous solutions of this compound are significantly less stable than the powder form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, the solution should be kept at 2-8°C, protected from light, and used within 24 hours.[1] Some sources strongly advise against storing aqueous solutions for more than a day.[1]

Q3: What solvents can be used to dissolve this compound?

A3: this compound calcium salt has low solubility in water, approximately 0.3 mg/mL.[1] For cell culture applications, where physiological pH is required, dissolving the powder in a small amount of a slightly alkaline solution (e.g., sterile sodium bicarbonate solution or a dilute NaOH solution) before further dilution in culture media can be effective.[2][3] Always ensure the final concentration of any solubilizing agent is compatible with your experimental system.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be sensitive to light.[4] Both the powder and solutions should be protected from light to prevent photodegradation. Studies have shown that UV radiation can lead to the cleavage of the molecule.[4][5]

Q5: How does pH affect the stability of this compound solutions?

A5: The stability of this compound is pH-dependent. It is generally more stable in neutral to slightly alkaline conditions. Acidic conditions, particularly at elevated temperatures, can lead to increased degradation.[6]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

  • Possible Cause: The concentration of this compound may exceed its solubility in the culture medium at physiological pH.[7][8]

  • Solution:

    • Prepare a concentrated stock solution: Dissolve the this compound powder in a small volume of a slightly alkaline solution (e.g., sterile 1M NaOH or sodium bicarbonate) to ensure complete dissolution.[2][3]

    • Dilute appropriately: Add the concentrated stock solution to your cell culture medium dropwise while gently stirring to ensure even dispersion and prevent localized high concentrations that could lead to precipitation.

    • Verify final concentration: Ensure the final concentration in your media is within the soluble range.

Issue 2: Inconsistent or No Biological Effect Observed in Experiments

  • Possible Cause 1: Degradation of this compound Solution: As aqueous solutions are unstable, using a solution that has been stored improperly or for too long can lead to a loss of biological activity.

  • Solution: Always prepare fresh this compound solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Photodegradation: Exposure of the this compound solution or even the experimental setup (e.g., cell culture plates) to light can cause degradation.

  • Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize the exposure of experimental plates to ambient light.

  • Possible Cause 3: Interaction with Other Components in the Medium: Certain components in complex media could potentially interact with and degrade this compound over time.

  • Solution: When troubleshooting, consider preparing a fresh batch of medium and adding the freshly prepared this compound solution just before starting the experiment.

Quantitative Data on Stability

The stability of this compound is influenced by temperature, pH, and the presence of oxygen. The following tables summarize the degradation kinetics under various conditions.

Table 1: Thermal Degradation of Folates

Folate DerivativeTemperaturepHConditionsHalf-life / Degradation Rate
Folic Acid (as a reference)100°C3Aqueous SolutionVery Unstable
Folic Acid (as a reference)100°C7Aqueous SolutionStable for up to 10 hours
5-Formyl-THF (this compound)100°C4-12Aqueous SolutionStable for up to 10 hours
5-Methyl-THF90°C3.4Acetate Buffer~85% degradation after 15 min
Tetrahydrofolate (THF)100°C3Aqueous SolutionDegraded in minutes

Data compiled from multiple sources indicating general trends in folate stability.[6][9]

Table 2: Photodegradation of Folic Acid (as a reference)

pHRate of Photodegradation (min⁻¹)Key Degradation Products
2.55.04 x 10⁻³p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid
10.00.1550 x 10⁻³p-aminobenzoyl-L-glutamic acid and pterine-6-carboxylic acid

This data on folic acid provides insight into the potential photodegradation pathways of its derivatives like this compound.[4]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol describes a general method for assessing the stability of this compound in solution.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A buffered mobile phase is crucial for good peak shape and separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.5) and an organic modifier (e.g., acetonitrile or methanol).[10] For example, a gradient or isocratic elution using a buffer of ammonium acetate (20 mM, pH 3.4) and acetonitrile (95:5, v/v).[11]

    • Flow Rate: Typically 0.8-1.0 mL/min.[10][11]

    • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[11]

    • Detection Wavelength: UV detection at approximately 280 nm or 287 nm.[1][10]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection, slightly alkaline water).

    • Dilute the stock solution to a known concentration within the linear range of the assay using the same matrix as the stability samples (e.g., water, buffer, cell culture medium).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (to validate stability-indicating nature of the method):

    • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) and heat.

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) and heat.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV light.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Folate_Metabolism cluster_extracellular Extracellular cluster_cellular Cellular Folinic Acid (5-Formyl-THF) Folinic Acid (5-Formyl-THF) 5,10-Methenyl-THF 5,10-Methenyl-THF 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF Tetrahydrofolate (THF) Tetrahydrofolate (THF) 5,10-Methylene-THF->Tetrahydrofolate (THF) Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis DHFR DHFR (Blocked by Methotrexate) Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Folinic Acid (ext) Folinic Acid (5-Formyl-THF) Folinic Acid (cell) Folinic Acid (5-Formyl-THF) Folinic Acid (ext)->Folinic Acid (cell) Uptake Folinic Acid (cell)->5,10-Methenyl-THF MTHFS

Caption: Metabolic pathway of this compound, bypassing DHFR.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stability Check this compound Solution Stability Start->Check_Stability Fresh_Solution Was the solution prepared fresh? Check_Stability->Fresh_Solution Light_Protection Was it protected from light? Fresh_Solution->Light_Protection Yes Prepare_New Prepare a fresh solution and protect from light Fresh_Solution->Prepare_New No Light_Protection->Prepare_New No Check_Solubility Check for Precipitation in Media Light_Protection->Check_Solubility Yes Prepare_New->Check_Solubility Precipitation_Observed Is there precipitation? Check_Solubility->Precipitation_Observed Optimize_Dissolution Optimize dissolution (e.g., use alkaline stock) Precipitation_Observed->Optimize_Dissolution Yes Check_Concentration Verify Final Concentration Precipitation_Observed->Check_Concentration No Optimize_Dissolution->Check_Concentration Dose_Response Perform a dose-response experiment Check_Concentration->Dose_Response End Re-run Experiment Dose_Response->End

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of L-Folinic Acid and D-Folinic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides an objective comparison of the efficacy of L-Folinic acid versus D-Folinic acid, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

Folinic acid, a metabolically active form of folic acid (Vitamin B9), plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides and the regulation of gene expression. Commercially, folinic acid is available as a racemic mixture, containing both the L- and D-stereoisomers (D,this compound), or as the pure, biologically active L-isomer, also known as levofolinic acid. This comparison guide delves into the distinct pharmacological profiles of these two forms, providing evidence-based insights into their respective efficacies.

At a Glance: this compound vs. D-Folinic Acid

FeatureThis compound (Levofolinic Acid)D-Folinic Acid
Biological Activity Biologically active isomerBiologically inactive isomer
Metabolism Rapidly converted to the active metabolite 5-methyltetrahydrofolate (5-MTHF)[1]Slowly metabolized and can accumulate in plasma[2][3]
Clinical Efficacy Provides therapeutic effectDoes not contribute to the therapeutic effect
Common Use As a pure isomer formulation or as part of the racemic mixturePresent in the racemic mixture of folinic acid

Quantitative Data Summary

The following tables summarize key quantitative data from a pivotal clinical study comparing the administration of pure this compound with the racemic mixture (D,this compound) in a high-dose methotrexate (MTX) rescue protocol in children with acute lymphocytic leukemia.[2][3]

Table 1: Pharmacokinetic Comparison
ParameterD,this compound (12 mg/m²)This compound (6 mg/m²)
Mean Residual Concentration of Total Active Folates (l-FA + 5-MTHF) after 2 intakes 92 nM100 nM
Mean Residual Concentration of Total Active Folates (l-FA + 5-MTHF) after 6 intakes 186 nM184 nM
Mean Residual Concentration of D-Folinic Acid after 2 intakes 420 nMNot Applicable
Mean Residual Concentration of D-Folinic Acid after 6 intakes 652 nMNot Applicable
Methotrexate (MTX) Terminal Half-life 13.9 hours13.9 hours

Data sourced from a crossover clinical trial in 18 children with acute lymphocytic leukemia.[2][3]

Table 2: Clinical Outcome Comparison
OutcomeD,this compound RescueThis compound Rescue
Hematologic Toxicity No significant differenceNo significant difference
Hepatic Toxicity No significant differenceNo significant difference
Renal Toxicity No significant differenceNo significant difference
Digestive Toxicity No significant differenceNo significant difference

The study found no significant difference in the proportion of toxic cycles between the two rescue regimens.[2][3]

Key Experimental Protocols

High-Dose Methotrexate Rescue Clinical Trial

A key study provides a detailed methodology for comparing this compound and D,this compound in a clinical setting.[2][3]

Objective: To compare the pharmacokinetic, biological, and clinical effects of racemic D,this compound with pure this compound for the rescue of high-dose methotrexate therapy in children with acute lymphocytic leukemia (ALL).[2]

Study Design: A crossover design was employed, with each patient serving as their own control.[2]

Participants: Eighteen children diagnosed with ALL were enrolled in the trial.[2][3]

Treatment Protocol:

  • Each patient received four cycles of high-dose methotrexate (5 g/m²) administered as a 24-hour continuous intravenous infusion.[3]

  • Rescue therapy was initiated 12 hours after the completion of the methotrexate infusion and was administered orally every 6 hours.[3]

  • The rescue regimens were alternated between cycles:

    • D,this compound: 12 mg/m² per dose.[2][3]

    • This compound: 6 mg/m² per dose.[2][3]

Sample Analysis:

  • Plasma concentrations of D-Folinic acid, this compound, and the active metabolite 5-methyltetrahydrofolate (5-MTHF) were measured using a stereospecific high-performance liquid chromatography (HPLC) assay.[2][3]

Outcome Measures:

  • Pharmacokinetics: Plasma levels of folinic acid isomers and 5-MTHF, and methotrexate terminal half-life.[2][3]

  • Clinical Toxicity: Assessment of hematologic, hepatic, renal, and digestive toxicities.[2][3]

Mandatory Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of folinic acid in the folate metabolic pathway, highlighting its ability to bypass the dihydrofolate reductase (DHFR) enzyme, which is the target of methotrexate.

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines via 10-Formyl-THF Folinic_Acid Folinic Acid (L-isomer) Folinic_Acid->THF Bypasses DHFR Methyl_THF 5-Methyl-THF (5-MTHF) Methylene_THF->Methyl_THF Pyrimidines Pyrimidine Synthesis (dTMP) Methylene_THF->Pyrimidines Methionine Methionine Synthesis Methyl_THF->Methionine Methotrexate Methotrexate (inhibits) Methotrexate->DHF

Caption: Folate metabolism and the action of folinic acid.

Experimental Workflow: Clinical Trial Protocol

This diagram outlines the key steps in the crossover clinical trial comparing this compound and D,this compound.

Clinical_Trial_Workflow Start Patient Enrollment (18 children with ALL) Cycle1 Cycle 1: High-Dose Methotrexate (5 g/m²) Start->Cycle1 Rescue1 Randomized Rescue: D,this compound (12 mg/m²) or This compound (6 mg/m²) Cycle1->Rescue1 Analysis1 Pharmacokinetic & Toxicity Analysis Rescue1->Analysis1 Cycle2 Cycle 2: High-Dose Methotrexate (5 g/m²) Analysis1->Cycle2 Rescue2 Crossover Rescue: (Alternate Folinic Acid Formulation) Cycle2->Rescue2 Analysis2 Pharmacokinetic & Toxicity Analysis Rescue2->Analysis2 Comparison Intra-patient Comparison of Efficacy and Toxicity Analysis2->Comparison

Caption: Crossover design of the comparative clinical trial.

Discussion and Conclusion

The available evidence strongly indicates that the efficacy of folinic acid is solely attributable to its L-isomer. Clinical studies have demonstrated that administering pure this compound at half the dose of the racemic D,this compound results in comparable levels of active folates in the plasma and equivalent clinical outcomes in terms of both efficacy and toxicity.[2][3]

A significant drawback of using the racemic mixture is the accumulation of the biologically inactive D-isomer in the plasma.[2][3] While the direct clinical consequences of this accumulation are not fully elucidated, in vitro studies have suggested that D-Folinic acid may compete with methotrexate for polyglutamation, a process important for the intracellular retention and activity of methotrexate.[2]

For researchers and drug development professionals, the key takeaway is that the use of the pure L-isomer of folinic acid offers a more precise and targeted therapeutic approach. It delivers the same clinical benefit as the racemic mixture at a lower total dose while avoiding the unnecessary administration and potential complications associated with the inactive D-isomer. This is particularly relevant in sensitive patient populations and in the context of high-dose chemotherapy regimens where minimizing toxicity is a primary concern. Future research could further explore the potential for D-Folinic acid to interfere with the therapeutic effects of antifolates and other medications.

References

L-Folinic Acid vs. 5-Methyltetrahydrofolate (5-MTHF) in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Folinic acid and 5-methyltetrahydrofolate (5-MTHF) in cellular models, supported by experimental data. Understanding the distinct cellular activities of these folate forms is crucial for applications ranging from nutritional studies to cancer therapy.

Introduction

Folate, an essential B vitamin, plays a pivotal role in one-carbon metabolism, which is fundamental for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various biomolecules. This compound (also known as leucovorin) and 5-methyltetrahydrofolate (5-MTHF) are two critical, biologically active forms of folate. While both contribute to the cellular folate pool, their entry into and processing within the cell differ significantly, leading to distinct biological effects. 5-MTHF is the primary circulating form of folate in the body and can be directly utilized in the methionine synthesis cycle.[1] this compound, a 5-formyl derivative of tetrahydrofolate, can be converted to other active folate forms without the action of dihydrofolate reductase (DHFR), a key enzyme in the activation of synthetic folic acid.[2][3] This guide will delve into the comparative performance of these two folate analogs in various cellular contexts.

Cellular Uptake and Metabolism

This compound and 5-MTHF are transported into cells via specific carriers, primarily the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[4] Once inside the cell, this compound is converted to 5,10-methenyltetrahydrofolate and then to other active tetrahydrofolate (THF) derivatives. A key distinction is that this compound's conversion bypasses the enzyme dihydrofolate reductase (DHFR), which is the target of antifolate drugs like methotrexate.[2][3] 5-MTHF, on the other hand, directly enters the methionine synthesis cycle, where it donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase.[5]

dot

Folate_Metabolism L_Folinic_Acid This compound (Leucovorin) Methenyl_THF 5,10-Methenyl-THF L_Folinic_Acid->Methenyl_THF Methenyl-THF synthetase M5_MTHF 5-Methyltetrahydrofolate (5-MTHF) THF Tetrahydrofolate (THF) M5_MTHF->THF Methionine Synthase Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF MTHFD1 Purines Purine Synthesis Methenyl_THF->Purines Methylene_THF->M5_MTHF MTHFR Methylene_THF->THF SHMT Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate DHF Dihydrofolate (DHF) THF->DHF Thymidylate Synthase DHF->THF DHFR (inhibited by Methotrexate) Folic_Acid Folic Acid Folic_Acid->DHF DHFR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase

Caption: Intracellular Folate Metabolism Pathway.

Comparative Efficacy in Cellular Models

DNA Damage and Repair

A study comparing the effects of folic acid (the precursor to both this compound and 5-MTHF) and 5-MTHF in human lymphocytes revealed interesting differences. At a concentration of 120 nM, folic acid was significantly more effective than 5-MTHF at minimizing the frequency of micronucleated binucleate cells, a marker of chromosomal damage.[5][6] However, at a lower concentration of 12 nM, both forms of folate were associated with an increased frequency of micronuclei compared to the 120 nM concentration.[5][6] This suggests that the optimal concentration for genomic stability may differ between these folate forms.

ParameterThis compound (as Folic Acid)5-MTHFCell ModelReference
Micronucleated Binucleate Cells (at 120 nM)Significantly lower frequencyHigher frequencyHuman Lymphocytes[5][6]
Micronucleated Binucleate Cells (at 12 nM vs 120 nM)Increased frequencyIncreased frequencyHuman Lymphocytes[5][6]
Cellular Proliferation and Apoptosis

In the same study on human lymphocytes, cultures with 5-MTHF tended to have significantly higher rates of apoptosis compared to those with folic acid.[6][7] In contrast, a study on human trophoblast cells treated with the antifolate drug methotrexate showed that both this compound and 5-MTHF could rescue cells from methotrexate-induced apoptosis, while folic acid had no effect.[8] This highlights the superior rescue capacity of the reduced folates in the context of antifolate chemotherapy.

ParameterThis compound5-MTHFCell ModelReference
Apoptosis (in normal culture)Lower tendencyHigher tendencyHuman Lymphocytes[6][7]
Rescue from Methotrexate-induced ApoptosisEffectiveEffectiveHuman Trophoblast Cells[8]
Rescue in Antifolate Treated Cells

This compound is widely used in clinical oncology to rescue normal cells from the toxic effects of high-dose methotrexate therapy.[9][10] In vitro studies have demonstrated that this compound is more potent than its main circulating metabolite, 5-MTHF, in rescuing cells from methotrexate toxicity in some tumor cell lines.[11] A study on human trophoblast cells showed that both this compound and 5-MTHF significantly rescued cell viability after methotrexate treatment, whereas folic acid did not.[8]

ParameterThis compound5-MTHFCell ModelReference
Rescue of Cell Viability (post-Methotrexate)Significant effectSignificant effectHuman Trophoblast Cells[8]
Potency in Rescue (in some tumor lines)More potentLess potentHuman Tumor Cell Lines[11]

Experimental Protocols

Cellular Uptake Assay (Radiolabeled Folate)

This protocol outlines a general method for measuring the uptake of radiolabeled this compound or 5-MTHF into cultured cells.

dot

Uptake_Workflow start Seed cells in 24-well plates culture Culture to 70-90% confluency start->culture wash1 Wash cells with pre-warmed uptake buffer culture->wash1 preincubate Pre-incubate with uptake buffer (37°C, 15 min) wash1->preincubate add_radiolabel Add radiolabeled folate (e.g., [3H]this compound or [3H]5-MTHF) preincubate->add_radiolabel incubate Incubate for desired time points (e.g., 1, 5, 15, 30 min) add_radiolabel->incubate stop_uptake Stop uptake by washing with ice-cold buffer incubate->stop_uptake lyse Lyse cells with lysis buffer stop_uptake->lyse scintillation Measure radioactivity via liquid scintillation counting lyse->scintillation normalize Normalize counts to protein concentration scintillation->normalize end Determine uptake rate normalize->end

Caption: Experimental workflow for a radiolabeled folate uptake assay.

Methodology:

  • Cell Culture: Seed cells (e.g., HeLa, MCF-7) in 24-well plates and grow to 70-90% confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Pre-incubation: Add 0.5 mL of uptake buffer to each well and pre-incubate the plates at 37°C for 15 minutes.

  • Uptake Initiation: Start the uptake by adding the radiolabeled folate (e.g., [3H]this compound or [3H]5-MTHF) at the desired concentration.

  • Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Normalization: Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

Annexin V Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V staining followed by flow cytometry.

Methodology:

  • Cell Treatment: Culture cells in the presence of this compound or 5-MTHF at various concentrations for a specified duration. Include appropriate positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and then resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

Both this compound and 5-MTHF are crucial for cellular function, but their distinct metabolic pathways lead to different biological outcomes in various cellular contexts. 5-MTHF, as the primary circulating folate, is directly available for the methionine cycle. This compound serves as an effective precursor to the intracellular folate pool, notably bypassing the DHFR enzyme, which is a significant advantage in antifolate rescue scenarios. The choice between this compound and 5-MTHF in experimental settings should be guided by the specific research question, the cellular model being used, and the metabolic context under investigation. For instance, in studies involving antifolate drugs, this compound's rescue properties are paramount. Conversely, when investigating the direct impact on the methionine cycle or in cells with compromised DHFR activity, 5-MTHF may be the more appropriate choice. This guide provides a foundational understanding to aid researchers in making informed decisions for their cellular studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for L-Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-Folinic acid, the biologically active form of folinic acid, is critical for pharmacokinetic studies, formulation development, and quality control. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and efficiency of these processes. This guide provides an objective comparison of the performance of four commonly employed analytical methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay. The supporting experimental data, protocols, and performance characteristics are detailed to aid in the selection of the most suitable method for your specific research needs.

Data Presentation: A Side-by-Side Comparison of Method Performance

The quantitative performance of each analytical method is summarized in the tables below. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions, including sample matrix and instrumentation. Therefore, a direct comparison should be made with caution.

Table 1: Performance Characteristics of Chromatographic Methods for this compound Analysis

ParameterHPLCUPLCLC-MS/MS
Linearity (Range) 0.1 - 50 µmol/L[1]0.45 - 7.37 µg/mL0.249 - 19.9 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1]> 0.999> 0.999[2]
Accuracy (% Recovery) > 80%[1]95.48 - 104.72%[3]Within ±20%[2]
Precision (% RSD) < 5% (intra-assay), < 15% (inter-assay)[1]1.15 - 4.82%[3]< 15%
Limit of Detection (LOD) 20 nmol/L[1]0.089 µg/mL[3]≤ 0.3 nmol/L[4]
Limit of Quantification (LOQ) 20 nmol/L0.268 µg/mL[3]LLOQ: 0.249 ng/mL[2]
Specificity Good, can be affected by co-eluting impurities.HighExcellent, based on mass-to-charge ratio.
Typical Run Time ~18 minutes[1]< 6 minutes~3.5 minutes[5]

Table 2: Performance Characteristics of the Microbiological Assay for Folate Analysis

ParameterMicrobiological Assay
Linearity (Range) Dependent on standard curve
Correlation Coefficient (r²) Dependent on standard curve
Accuracy (% Recovery) Varies, can be influenced by matrix effects.
Precision (% RSD) Generally higher than chromatographic methods.
Limit of Detection (LOD) High sensitivity.
Limit of Quantification (LOQ) Not always formally established.
Specificity Measures total microbiological activity of all folate forms, not specific to this compound.[6][7]
Typical Run Time 24-48 hours (incubation time)

Experimental Workflows and Logical Relationships

To visualize the processes involved in method validation and the comparative workflows of the different analytical techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Develop Analytical Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Apply Validated Method

Figure 1. General workflow for analytical method validation.

Comparative_Analytical_Workflows cluster_HPLC_UPLC HPLC / UPLC cluster_LCMS LC-MS/MS cluster_Microbio Microbiological Assay SamplePrep_Chrom Sample Preparation (e.g., SPE, Filtration) Separation_Chrom Chromatographic Separation (C18 Column) SamplePrep_Chrom->Separation_Chrom Detection_Chrom UV or Fluorescence Detection Separation_Chrom->Detection_Chrom Quant_Chrom Quantification Detection_Chrom->Quant_Chrom SamplePrep_LCMS Sample Preparation (Protein Precipitation, SPE) Separation_LCMS Chromatographic Separation SamplePrep_LCMS->Separation_LCMS Detection_LCMS Mass Spectrometric Detection (MRM) Separation_LCMS->Detection_LCMS Quant_LCMS Quantification Detection_LCMS->Quant_LCMS SamplePrep_Micro Sample Preparation & Tri-enzyme Treatment Inoculation Inoculation with Lactobacillus rhamnosus SamplePrep_Micro->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Measurement Turbidimetric Measurement Incubation->Measurement Start Sample Start->SamplePrep_Chrom Start->SamplePrep_LCMS Start->SamplePrep_Micro

References

L-Folinic Acid vs. Folic Acid: A Comparative Analysis of Their Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-Folinic acid and Folic acid, focusing on their respective impacts on gene expression. The information presented herein is based on available experimental data and is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these compounds in experimental and therapeutic contexts.

Introduction

Folate, an essential B vitamin, plays a pivotal role in a multitude of cellular processes, including DNA synthesis, repair, and methylation. These functions are intrinsically linked to the regulation of gene expression. Folic acid, a synthetic and oxidized form of folate, is widely used in dietary supplements and food fortification. In contrast, this compound (also known as Leucovorin) is a metabolically active and reduced form of folate. Understanding the distinct biochemical pathways and downstream effects of these two compounds is critical for their effective application in research and medicine, particularly in the context of genetic variations that affect folate metabolism.

The primary mechanism through which folates influence gene expression is by donating one-carbon units for the methylation of DNA. DNA methylation is a key epigenetic modification that can alter gene transcription without changing the underlying DNA sequence. Both this compound and Folic acid contribute to the pool of methyl donors, but their metabolic activation pathways differ significantly, leading to potentially distinct effects on gene expression profiles.

Metabolic Pathways: A Tale of Two Folates

The fundamental difference between this compound and Folic acid lies in their metabolic activation. Folic acid requires a multi-step enzymatic conversion to become the biologically active L-methylfolate, the primary circulating form of folate in the body. This process is dependent on the enzymes dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR). In contrast, this compound is a more direct precursor to L-methylfolate, bypassing the DHFR-dependent step.[1][2] This metabolic advantage can be particularly significant for individuals with common genetic polymorphisms in the MTHFR gene, which can impair the efficient conversion of folic acid.[3]

cluster_0 Folic Acid Metabolism cluster_1 This compound Metabolism cluster_2 One-Carbon Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF L-Methylfolate L-Methylfolate 5,10-Methylene-THF->L-Methylfolate MTHFR Homocysteine Homocysteine Methionine Methionine L-Methylfolate->Methionine Provides methyl group This compound This compound 5,10-Methenyl-THF 5,10-Methenyl-THF This compound->5,10-Methenyl-THF MethyleneTHF2 5,10-Methylene-THF 5,10-Methenyl-THF->MethyleneTHF2 THF2 Tetrahydrofolate (THF) LMethylfolate2 L-Methylfolate MethyleneTHF2->LMethylfolate2 MTHFR LMethylfolate2->Methionine Provides methyl group Homocysteine->Methionine MS SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase DNA Methylation DNA Methylation SAM->DNA Methylation DNMTs SAH->Homocysteine

Metabolic pathways of Folic Acid and this compound.

Comparative Effects on Gene Expression: A Data-Driven Overview

While direct head-to-head comparative studies on the effects of this compound and Folic acid on global gene expression are limited, we can infer their differential impacts based on their metabolic properties and data from individual studies.

Folic Acid: Documented Effects on Gene Expression

Numerous studies have investigated the impact of folic acid supplementation on gene expression in various models. These studies highlight its role in modulating genes involved in cell cycle, apoptosis, and lipid metabolism.

Cell/Tissue TypeExperimental ConditionKey Genes/Pathways AffectedObserved EffectReference
Broiler Chicken LiverFolic Acid SupplementationPPARγ, FASDownregulation of mRNA abundance[4]
Lupus Adipocytes (in vitro)Folic Acid Treatment (2 mg/24h for 48h)LEP, CREM2Upregulation of LEP (5.2-fold) in obese adipocytes; Upregulation of CREM2 (2.8-fold) in normal weight adipocytes[5]
C2C12 MyoblastsFolic Acid SupplementationMyoD, MyogeninIncreased mRNA expression[6]
Human Lymphoblastoid CellsHigh Folic Acid ConcentrationFMR1, GPR37L1, TSSK3Dysregulation of over 1000 genes (≥ four-fold up or down)[7]
This compound: Inferred Effects on Gene Expression

Due to a scarcity of direct gene expression studies, the effects of this compound are often inferred from its clinical efficacy in situations where folic acid metabolism is compromised. It is hypothesized that this compound can more effectively restore intracellular folate levels in individuals with MTHFR polymorphisms, thereby supporting normal DNA methylation and gene expression.

ContextRationale for Inferred Effect on Gene ExpressionSupporting Evidence
MTHFR PolymorphismsBypasses the MTHFR enzyme, which is impaired in individuals with certain genetic variants, leading to more efficient production of L-methylfolate for DNA methylation.More suitable for individuals with MTHFR gene mutations to ensure adequate active folate levels.[3]
Methotrexate TherapyMethotrexate inhibits DHFR, blocking folic acid activation. This compound bypasses this inhibition, rescuing cells from folate depletion and its downstream effects on gene expression.Used as a rescue therapy to mitigate the side effects of methotrexate.
Cerebral Folate DeficiencyCan cross the blood-brain barrier and replenish folate levels in the central nervous system, potentially influencing the expression of genes involved in neuronal function.Treatment with folinic acid has shown to be beneficial in some cases of autism spectrum disorder associated with cerebral folate deficiency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the effects of folate supplementation on gene expression and DNA methylation.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for quantifying changes in the expression of specific genes in response to folate treatment.

cluster_workflow qRT-PCR Workflow A Cell Culture and Treatment (e.g., with Folic Acid or this compound) B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative Real-Time PCR (with gene-specific primers) C->D E Data Analysis (e.g., 2-ΔΔCt method) D->E

A typical workflow for qRT-PCR analysis.

  • Cell Culture and Treatment: Cells of interest are cultured in appropriate media. For the experiment, cells are treated with varying concentrations of Folic Acid or this compound for a specified duration. A control group without folate supplementation is maintained.

  • Total RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit. This step converts the RNA into a more stable DNA form.

  • Quantitative Real-Time PCR (qRT-PCR): The relative expression of target genes is quantified using a real-time PCR system. The reaction mixture typically includes cDNA, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., β-actin, GAPDH) is used as an internal control for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, which compares the cycle threshold (Ct) values of the target gene to the housekeeping gene in the treated versus control samples.

Genome-Wide DNA Methylation Analysis

This protocol describes a general workflow for analyzing changes in DNA methylation patterns across the genome.

cluster_workflow DNA Methylation Analysis Workflow A Genomic DNA Extraction B Bisulfite Conversion A->B C Library Preparation and Sequencing (e.g., Whole-Genome Bisulfite Sequencing) B->C D Data Analysis and Identification of Differentially Methylated Regions (DMRs) C->D

Workflow for genome-wide DNA methylation analysis.

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues of interest.

  • Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • Library Preparation and Sequencing: The bisulfite-converted DNA is then used to prepare a sequencing library. This library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined. Bioinformatic tools are used to identify differentially methylated regions (DMRs) between the folate-treated and control groups.

Conclusion

The choice between this compound and Folic acid in a research or clinical setting has significant implications for their effects on gene expression. Folic acid, while widely available, requires enzymatic conversion that can be inefficient in a substantial portion of the population due to genetic variations. This compound offers a more direct route to the active form of folate, potentially leading to more consistent and predictable effects on one-carbon metabolism and, consequently, on DNA methylation and gene expression.

While the current body of literature provides a strong theoretical framework for the differential effects of these two compounds, there is a clear need for more direct comparative studies. Such research, employing genome-wide expression and methylation analyses, would provide invaluable quantitative data to further elucidate the distinct roles of this compound and Folic acid in regulating the cellular epigenome and transcriptome. This knowledge will be instrumental in advancing personalized nutrition and developing targeted therapeutic strategies.

References

Navigating the Nuances of L-Folinic Acid: A Guide to Reproducible Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of L-Folinic acid with its alternatives, supported by experimental data, detailed protocols, and visual workflows to ensure consistency and accuracy in your research.

This compound, the biologically active form of folic acid, plays a crucial role in various cellular processes, including DNA synthesis and repair. Unlike synthetic folic acid, this compound does not require enzymatic reduction to become active, making it a valuable tool in numerous research and clinical applications. However, ensuring the reproducibility of experiments involving this compound necessitates a thorough understanding of its properties, proper handling, and standardized protocols.

Comparative Analysis: this compound vs. Alternatives

The primary alternatives to this compound in experimental and clinical settings are folic acid and 5-methyltetrahydrofolate (5-MTHF). The choice between these compounds often depends on the specific application and the biological system under investigation.

FeatureThis compound (Leucovorin)Folic Acid5-Methyltetrahydrofolate (5-MTHF)
Biological Activity Biologically active form, does not require reduction by dihydrofolate reductase (DHFR).[1][2]Synthetic, inactive form requiring reduction by DHFR to become active.The primary circulating form of folate in the body, biologically active.[3]
Metabolic Pathway Enters the folate cycle directly.[4]Must be converted to dihydrofolate (DHF) and then tetrahydrofolate (THF).Enters the folate cycle directly.[3]
Clinical Applications Methotrexate rescue, potentiation of 5-fluorouracil, treatment of folate deficiency and cerebral folate deficiency.[1][2]Prevention of neural tube defects, treatment of folate deficiency.Used as a dietary supplement to increase folate levels.[3]
Experimental Advantages Bypasses DHFR, useful in studies involving DHFR inhibitors (e.g., methotrexate).[1]Cost-effective and widely available.Represents the natural, predominant form of folate in circulation.[3]
Experimental Considerations The racemic mixture (Dthis compound) contains the inactive D-isomer, which may have different effects. The pure L-isomer (Levoleucovorin) is also available.Its metabolism can be affected by genetic polymorphisms in the MTHFR gene. Unmetabolized folic acid can accumulate in circulation with high doses.[3]Can be less stable than this compound.[5]

Factors Influencing Experimental Reproducibility

Several factors can impact the consistency of experimental outcomes with this compound. Careful consideration of these variables is crucial for generating reliable data.

FactorKey Considerations and Recommendations
Purity and Isomers This compound is commercially available as a racemic mixture (Dthis compound, or Leucovorin) and as the pure L-isomer (Levoleucovorin). The D-isomer is biologically inactive and may compete with the L-isomer for transport and enzymatic processes. For precise and reproducible results, using the pure L-isomer is recommended. Always verify the purity and isomeric composition provided by the supplier.
Stability and Storage This compound is sensitive to light and oxidation. Stock solutions should be prepared fresh and protected from light. Aqueous solutions are generally not recommended for storage for more than one day.[6] For longer-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Solubility The solubility of this compound (as the calcium salt hydrate) in water is approximately 0.3 mg/mL.[6] For cell culture experiments, it is often dissolved in a small amount of a suitable solvent like water or a buffer before being added to the culture medium.
pH The stability of folates is pH-dependent. Maintaining a consistent pH in experimental buffers and media is important.
Interactions This compound can interact with other compounds. For example, it is used to counteract the effects of methotrexate and enhance the efficacy of 5-fluorouracil.[1][2] When designing experiments, consider potential interactions with other components in the system.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (calcium salt hydrate)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Methotrexate Rescue Experiment in Cell Culture

This protocol provides a framework for investigating the "rescue" effect of this compound on cells treated with the antifolate drug methotrexate.

Materials:

  • Cells sensitive to methotrexate

  • Complete cell culture medium

  • Methotrexate

  • This compound

  • Cell viability assay reagents (e.g., MTT, as described above)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.

  • Methotrexate Treatment: Treat the cells with a predetermined cytotoxic concentration of methotrexate for a specific duration (e.g., 24 hours).

  • This compound Rescue: After methotrexate treatment, remove the medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound. Include a control group with methotrexate but no this compound, and a control group with neither compound.

  • Incubation: Incubate the cells for a further 48-72 hours.

  • Assessment of Cell Viability: Determine cell viability using a standard assay like the MTT assay.

  • Data Analysis: Compare the viability of cells treated with methotrexate alone to those "rescued" with different concentrations of this compound.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures, aiding in understanding and reproducibility.

Folate_Metabolism cluster_cellular Cellular Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR L_Folinic_Acid This compound (Leucovorin) 5_10_Methylene_THF 5,10-Methylene-THF L_Folinic_Acid->5_10_Methylene_THF Metabolism 5_MTHF_ext 5-MTHF (Dietary Folate) 5_MTHF_int 5-Methyl-THF 5_MTHF_ext->5_MTHF_int THF Tetrahydrofolate (THF) DHF->THF DHFR THF->5_10_Methylene_THF 5_10_Methylene_THF->THF 5_10_Methylene_THF->5_MTHF_int MTHFR DNA_Synthesis DNA Synthesis (Purines, Thymidylate) 5_10_Methylene_THF->DNA_Synthesis 5_MTHF_int->THF Methionine_Cycle Methionine Cycle (SAM) 5_MTHF_int->Methionine_Cycle

Folate Metabolism Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Reagent_Prep 2. Reagent Preparation (Prepare fresh this compound solution) Cell_Culture->Reagent_Prep Seeding 3. Cell Seeding (Plate cells in 96-well plates) Reagent_Prep->Seeding Treatment 4. Treatment (Add this compound at various concentrations) Seeding->Treatment Incubation 5. Incubation (Specified duration, e.g., 24-72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Measure absorbance/fluorescence) Viability_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % viability, IC50) Data_Acquisition->Data_Analysis

In Vitro Experimental Workflow

By adhering to standardized protocols, understanding the critical factors that influence experimental variability, and utilizing clear visual aids, researchers can enhance the reproducibility and reliability of their findings when working with this compound. This guide serves as a foundational resource to support robust and high-quality scientific investigation.

References

L-Folinic Acid Supplementation: A Comparative Guide to In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro effects of L-Folinic acid supplementation. This compound, a metabolically active form of folate, plays a crucial role in various physiological processes, including DNA synthesis, repair, and methylation. Its application extends from a rescue agent in chemotherapy to a potential therapeutic in neurodevelopmental disorders. This document synthesizes experimental data to highlight the differential outcomes observed in living organisms versus controlled laboratory settings, offering valuable insights for research and drug development.

At a Glance: In Vivo vs. In Vitro Effects

FeatureIn Vivo (in a living organism)In Vitro (in a controlled lab environment)
Metabolism Rapidly metabolized in the liver and gastrointestinal tract to its active form, L-5-methyltetrahydrofolate (L-5-MTHF).[1] Bioavailability is dose-dependent and influenced by the route of administration (oral vs. intravenous).[1][2]Directly available to cells. The conversion to L-5-MTHF and other active folates occurs within the cultured cells.
Primary Role in Chemotherapy Acts as a "rescue" agent to mitigate the toxic effects of high-dose methotrexate on healthy cells.[1] It also enhances the anti-cancer effect of 5-fluorouracil (5-FU) in treating colorectal cancer.[3][4]Protects cancer cell lines from the cytotoxicity of antifolates like methotrexate.[5] It enhances the efficacy of 5-FU in inhibiting thymidylate synthase in colon cancer cell lines.[3][6]
Antioxidant Properties Folic acid supplementation, which is converted to active forms like L-5-MTHF in vivo, has been shown to protect both VLDL and LDL against oxidation and reduce total homocysteine levels.[7][8]Only the active form, 5-methyltetrahydrofolate (5-MTHF), demonstrates significant antioxidant properties by increasing the resistance of VLDL and LDL to oxidation. Folic acid itself does not show this effect in vitro.[7][8]
Neurological Effects Supplementation has shown potential in improving verbal communication and social reciprocity in children with Autism Spectrum Disorder (ASD), particularly those with folate receptor autoantibodies.[9][10][11] In aged rats, it has been shown to improve spatial memory.[12]Used to study cellular mechanisms related to cerebral folate deficiency and the impact on neuronal cells.
Cellular Uptake Absorbed in the small intestine and transported across the blood-brain barrier via the reduced folate carrier and folate receptors.[13]Uptake into cultured cells is primarily mediated by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5]

Quantitative Data Summary

In Vivo Studies: Clinical Trials and Animal Models
Study FocusModel SystemThis compound DosageDurationKey Quantitative OutcomesReference
Autism Spectrum DisorderChildren with ASD and language impairment2 mg/kg/day (max 50 mg/day)12 weeksSignificant improvement in social reciprocity compared to placebo.
Autism Spectrum DisorderChildren with ASDNot specified24 weeksHigher improvement in CARS score in the folinic acid group (3.6 ± 0.8) vs. placebo (2.4 ± 0.7).[10]
Cognitive Behavior in Aged Rats20-month-old rats2.5 mg/kg every 2 days32 daysImproved spatial memory in the folinic acid group.[12]
Methotrexate Toxicity RescueYoung male mice7.0 mg/kg every 2nd day (8h post-MTX)3 weeksProtected against methotrexate-induced growth suppression.
Cardioprotection in Alzheimer's ModelTriple-transgenic AD mice12 mg/kg/day3 monthsSuppressed cardiac hypertrophy and fibrosis.[14]
Colorectal CancerPatients with Dukes' stage C colon cancer200 mg/m² IV with 400 mg/m² 5-FU12 cycles (every 4 weeks)Significant improvement in disease-free and overall survival.[15]
In Vitro Studies: Cell-Based Assays
Study FocusCell Line(s)This compound ConcentrationDurationKey Quantitative OutcomesReference
5-FU PotentiationHuman colon cancer cells (HT-29)Not specified24 and 72 hoursSimultaneous administration with 5-FU led to a significant increase in DNA fragmentation (apoptosis).[6]
5-FU PotentiationMurine (C38-1) and human (WiDr, HT-29) colon carcinoma cell linesNot specifiedNot specifiedPotentiated 5-FU antitumor effect in C38-1 cells.[3]
Methotrexate RescueHuman trophoblast cells (HTR-8/SVneo)Various concentrationsNot specifiedSignificant rescuing effect on cell viability from methotrexate-induced cytotoxicity.[16][17]
Antioxidant ActivityIsolated VLDL and LDL0-10 µmol/L (as 5-MTHF)Not specified5-MTHF significantly increased the resistance of VLDL and LDL to oxidation.[7]
Cellular UptakeColon cancer cell linesNot specifiedNot specifiedL-leucovorin (the active isomer) showed an 8-fold and 3.5-fold higher substrate affinity than the d-isomer for the RFC and PCFT transporters, respectively.[5]

Experimental Protocols

In Vivo Study: this compound Supplementation in an Animal Model of Aging
  • Objective: To assess the effect of this compound on cognitive and motor behaviors in aged rats.[12]

  • Animal Model: 20-month-old male Fischer 344 rats.

  • Treatment Groups:

    • Placebo group.

    • Folic acid group (5 mg/kg).

    • This compound group (2.5 mg/kg).

  • Administration: Injections were administered every 2 days for a 32-day period.

  • Behavioral Assessments:

    • Spontaneous alternation: Assessed in a T-maze to measure spatial working memory.

    • Motor coordination: Evaluated using a rotarod apparatus.

    • Grip strength: Measured using a grip strength meter.

    • Spatial learning: Tested in a Morris water maze.

  • Biochemical Analysis: Plasma folate concentrations were measured at the end of the study.

In Vitro Study: Methotrexate Rescue Assay
  • Objective: To investigate the rescuing effect of different folates on methotrexate-treated trophoblast cells.[17]

  • Cell Line: HTR-8/SVneo human trophoblast cells.

  • Experimental Setup:

    • Cells were seeded in 96-well plates.

    • Cells were treated with a minimum effective dose of methotrexate.

    • Simultaneously, cells were treated with varying concentrations of Folic Acid, 5-methyltetrahydrofolate (MTHF), or this compound.

  • Assays:

    • Cell Viability: Measured using the MTT assay.

    • Apoptosis Assessment: Evaluated to determine the extent of programmed cell death.

    • DNA Methylation: LINE-1 DNA methylation was measured to assess epigenetic changes.

  • Microscopy: Cellular morphology was observed under a microscope to monitor for signs of cytotoxicity and rescue.

Visualizing the Pathways

One-Carbon Metabolism and the Role of this compound

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Formyl_THF 10-Formyl-THF THF->Formyl_THF Methylene_THF->THF dTMP Synthase Methyl_THF 5-Methyl-THF (L-5-MTHF) Methylene_THF->Methyl_THF MTHFR dTMP_Synthesis dTMP Synthesis (DNA Precursor) Methylene_THF->dTMP_Synthesis Homocysteine Homocysteine Methyl_THF->Homocysteine Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis LFolinic_Acid This compound (5-Formyl-THF) LFolinic_Acid->THF Five_FU 5-Fluorouracil LFolinic_Acid->Five_FU Enhances Inhibition Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits Five_FU->dTMP_Synthesis Inhibits caption Figure 1: this compound bypasses DHFR inhibition in one-carbon metabolism.

Figure 1: this compound bypasses DHFR inhibition in one-carbon metabolism.

Experimental Workflow: In Vivo vs. In Vitro

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment ivv_start Animal Model Selection (e.g., Mice, Rats) ivv_treatment This compound Administration (Oral, IV, IP) ivv_start->ivv_treatment ivv_observation Observation Period (Behavioral, Physiological) ivv_treatment->ivv_observation ivv_sampling Sample Collection (Blood, Tissue) ivv_observation->ivv_sampling ivv_analysis Biochemical & Histological Analysis ivv_sampling->ivv_analysis ivv_end Data Interpretation ivv_analysis->ivv_end ivt_start Cell Line Selection (e.g., Cancer, Neuronal) ivt_culture Cell Culture & Seeding ivt_start->ivt_culture ivt_treatment This compound Supplementation (Directly to media) ivt_culture->ivt_treatment ivt_incubation Incubation Period ivt_treatment->ivt_incubation ivt_assay Cell-Based Assays (Viability, Apoptosis, Uptake) ivt_incubation->ivt_assay ivt_end Data Analysis ivt_assay->ivt_end caption Figure 2: Comparative workflow for in vivo and in vitro studies.

Figure 2: Comparative workflow for in vivo and in vitro studies.

Conclusion

The effects of this compound supplementation exhibit notable differences between in vivo and in vitro settings, primarily due to the complexities of metabolic processes, pharmacokinetics, and systemic interactions present in a living organism. While in vitro studies provide a controlled environment to elucidate specific cellular mechanisms, in vivo research is indispensable for understanding the broader physiological impact, therapeutic efficacy, and potential side effects. For researchers and drug development professionals, a comprehensive understanding of these differences is critical for translating laboratory findings into effective clinical applications. The data presented in this guide underscores the importance of integrating both in vivo and in vitro experimental models to fully characterize the therapeutic potential of this compound.

References

A Head-to-Head Comparison of L-Folinic Acid Salt Forms: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Folinic acid, the active form of folic acid, is a crucial adjuvant in cancer chemotherapy and a treatment for folate deficiency. It is commercially available in various salt forms, primarily as the racemic mixture of d- and l-isomers (calcium folinate) or as the pure, biologically active l-isomer, levofolinate, available as both calcium and sodium salts. The choice of a specific salt form can have significant implications for clinical practice, affecting factors such as solubility, stability, and ease of administration. This guide provides a comprehensive, data-driven comparison of the different this compound salt forms to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties

The physicochemical properties of this compound salts are critical determinants of their formulation, stability, and in vivo performance. Key differences are observed in their solubility, which has direct consequences for their clinical application, particularly in combination therapies.

PropertyRacemic Calcium FolinateCalcium LevofolinateSodium Levofolinate
Molecular Formula C₂₀H₂₁CaN₇O₇C₂₀H₂₁CaN₇O₇C₂₀H₂₁N₇Na₂O₇
Molecular Weight 511.5 g/mol (anhydrous)511.5 g/mol (anhydrous)517.4 g/mol
Appearance White to light yellow, amorphous or crystalline powder.[1]Off-white to pale beige solid.[2]Not specified, but expected to be a solid.
Solubility in Water Sparingly soluble (~0.3 mg/mL).[1][3][4]Slightly soluble.[2]High solubility.[3][5]
pKa 3.1, 4.8, 10.4.[6][7]Not explicitly found, but expected to be the same as folinic acid.Not explicitly found, but expected to be the same as folinic acid.
Melting Point 240-250 °C (decomposes).[6][8][9]240-250 °C (decomposes).[2]Not explicitly found.
Hygroscopicity Hygroscopic.[2]Hygroscopic.[2]Not explicitly found, but salts of organic acids can be hygroscopic.[10][11][12][13]
Stability Stable in solid form when protected from light. Solutions are stable for at least 30 days at room and refrigerator temperatures when protected from light.[6][8][14][15]Solutions are stable for 14 days at 2-8°C when protected from light.[16]Stable in solution, allowing for co-administration with 5-fluorouracil.[3][5]

Pharmacokinetic Comparison

The pharmacokinetic profiles of the different this compound salt forms are crucial for understanding their absorption, distribution, metabolism, and excretion. The primary distinction lies between the racemic form and the pure l-isomer. The l-isomer is the sole biologically active form, and its use avoids the administration of the inactive d-isomer.[2][14][17]

A key advantage of sodium levofolinate is its high solubility, which allows for its simultaneous administration with 5-fluorouracil (5-FU) in a single infusion bag, a practice not feasible with the less soluble calcium salts due to the risk of precipitation.[3][5][17][18][19] This co-administration can reduce preparation and administration time in a clinical setting.[17][18]

Bioequivalence studies have demonstrated that sodium levofolinate is bioequivalent to calcium levofolinate and sodium folinate.[20][21]

ParameterRacemic Calcium FolinateCalcium LevofolinateSodium Levofolinate
Active Moiety This compound (50% of total)This compoundThis compound
Bioavailability (Oral) Dose-dependent; absorption is saturable at doses above 25-50 mg.[22][23][24]Expected to be similar to the l-isomer portion of racemic calcium folinate.Not typically administered orally.
Cmax (IV) Varies with dose.A study with doses of 100, 200, and 300 mg resulted in Cmax of 6.99, 13.85, and 22.00 µg/mL, respectively.[5]Bioequivalent to calcium levofolinate.[20][21]
Tmax (IV) ~1 hour for the l-isomer.[5]~1 hour.[5]Bioequivalent to calcium levofolinate.[20][21]
AUC (IV) Dose-dependent.A study with doses of 100, 200, and 300 mg resulted in AUC₀→∞ of 9.52, 18.23, and 28.61 µg·h/mL, respectively.[5]Bioequivalent to calcium levofolinate.[20][21]
Half-life (IV) ~0.6-0.7 hours for the l-isomer.[5]~0.6-0.7 hours.[5]Bioequivalent to calcium levofolinate.[20][21]
Metabolism The l-isomer is metabolized to 5-methyltetrahydrofolate (5-MTHF), the main active metabolite. The d-isomer is not metabolized and is cleared more slowly.[22]Metabolized to 5-MTHF.Metabolized to 5-MTHF.
Elimination Primarily renal excretion of both the parent compound and metabolites.[22]Primarily renal excretion.Primarily renal excretion.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

A common method for assessing the stability of this compound and its related substances involves a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Objective: To quantify the amount of this compound and detect any degradation products in a sample.

Methodology:

  • Chromatographic System:

    • Column: A reversed-phase column, such as an Inertsil C8 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., pH 6.4) in a ratio of approximately 12:88 (v/v).

    • Flow Rate: Typically around 0.7 mL/min.

    • Column Temperature: Maintained at 30 °C.

    • Detection: UV detection at a wavelength of 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Samples are dissolved in a suitable diluent and filtered through a 0.45 µm filter before injection.

  • Forced Degradation Studies:

    • To validate the stability-indicating nature of the method, samples are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

    • The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main this compound peak.

  • Validation:

    • The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[1][4]

USP Dissolution Test for Folinate Tablets

The United States Pharmacopeia (USP) provides a standardized method for the dissolution testing of folic acid tablets, which can be adapted for folinate tablets.

Objective: To determine the rate and extent of dissolution of the active pharmaceutical ingredient (API) from a solid dosage form.

Methodology:

  • Apparatus:

    • USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium:

    • Water, 500 mL.

  • Test Conditions:

    • Rotation Speed: 50 rpm.

    • Temperature: 37 ± 0.5 °C.

    • Time: 45 minutes.

  • Procedure:

    • Place the tablet in the dissolution vessel.

    • At the specified time point, withdraw a sample of the dissolution medium and filter it.

    • Analyze the sample for the concentration of the dissolved folinate using a suitable analytical method, typically HPLC.

  • Acceptance Criteria:

    • The amount of dissolved active ingredient should meet the criteria specified in the monograph.[18][25][26][27][28]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound to its active form, 5,10-methylenetetrahydrofolate, which is a crucial cofactor in one-carbon metabolism.

Metabolic_Pathway This compound This compound 5,10-Methenyltetrahydrofolate 5,10-Methenyltetrahydrofolate This compound->5,10-Methenyltetrahydrofolate Methenyltetrahydrofolate Synthetase 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate 5,10-Methenyltetrahydrofolate->5,10-Methylenetetrahydrofolate Methylene- tetrahydrofolate Dehydrogenase

Caption: Metabolic conversion of this compound.

Experimental Workflow for HPLC Analysis

This diagram outlines the typical workflow for the analysis of this compound in plasma samples using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation/ Solid Phase Extraction Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection UV or MS/MS Detection Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Analysis Detection->Data_Acquisition

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of this compound Salt Forms

This diagram illustrates the relationship between the different salt forms of this compound, highlighting the racemic nature of calcium folinate and the isomeric purity of the levofolinate salts.

Salt_Forms Folinic_Acid Folinic Acid Racemic_Mixture Racemic Mixture (d,l-isomers) Folinic_Acid->Racemic_Mixture l_isomer l-isomer (Biologically Active) Folinic_Acid->l_isomer Racemic_Mixture->l_isomer d_isomer d-isomer (Inactive) Racemic_Mixture->d_isomer Calcium_Folinate Calcium Folinate Racemic_Mixture->Calcium_Folinate Levofolinate_Salts Levofolinate Salts l_isomer->Levofolinate_Salts Calcium_Levofolinate Calcium Levofolinate Levofolinate_Salts->Calcium_Levofolinate Sodium_Levofolinate Sodium Levofolinate Levofolinate_Salts->Sodium_Levofolinate

Caption: Relationship between this compound salt forms.

Conclusion

The choice between the different this compound salt forms depends on the specific application and clinical context. While racemic calcium folinate has been the historical standard, the use of the pure, biologically active l-isomer in the form of calcium or sodium levofolinate offers the advantage of avoiding the administration of the inactive d-isomer. Furthermore, the superior solubility of sodium levofolinate provides a practical advantage in clinical settings where co-administration with other chemotherapeutic agents like 5-fluorouracil is required. This guide provides a foundational comparison to assist in the selection of the most appropriate this compound salt form for research and drug development purposes. Further investigation into the specific requirements of a given application is always recommended.

References

Validating the rescue effect of L-Folinic acid in novel antifolate therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the rescue effect of L-Folinic acid (Leucovorin) in emerging antifolate therapies, moving beyond its well-established role with high-dose methotrexate (HDMTX). We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to support the validation and optimization of this compound rescue strategies in the context of novel antifolate agents.

Introduction to Antifolate Therapies and the Role of this compound

Antifolates are a cornerstone of chemotherapy, disrupting the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1] While effective, their mechanism inherently leads to toxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[2] this compound, a reduced folate, serves as a vital rescue agent by bypassing the enzymatic inhibition caused by antifolates, thereby replenishing the folate pool in normal cells and mitigating toxicity.[2] This allows for the administration of higher, more effective doses of antifolate drugs.[2] This guide focuses on the application of this compound rescue for novel antifolates, including pemetrexed, raltitrexed, and pralatrexate.

Comparative Efficacy of this compound Rescue

The effectiveness of this compound rescue can vary depending on the specific antifolate agent, its mechanism of action, and the dosing schedule. This section provides a comparative overview of this compound's rescue effect with different novel antifolates.

Pemetrexed

Pemetrexed is a multi-targeted antifolate that primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4] Clinical studies have demonstrated that supplementation with folic acid and vitamin B12 significantly reduces the myelosuppression and mucositis associated with pemetrexed without compromising its efficacy.[1][3] More targeted rescue with this compound is also being explored. A randomized open-label trial is currently evaluating the effect of oral folinic acid rescue therapy on pemetrexed-induced neutropenia.[5][6]

Raltitrexed

Raltitrexed is a specific inhibitor of thymidylate synthase (TS).[7][8] Preclinical studies have shown that leucovorin (this compound) can rescue cells from raltitrexed-induced cytotoxicity.[2] The mechanism involves competition for cellular transport and polyglutamylation, as well as replenishment of the reduced folate pool.[2]

Pralatrexate

Pralatrexate is a potent inhibitor of DHFR and is efficiently transported into cells and polyglutamated, leading to enhanced cellular retention and activity.[9] An in vivo study using mesothelioma xenografts demonstrated that this compound rescue not only reduced the toxicity of high-dose pralatrexate but also allowed for the administration of lethal doses that resulted in enhanced tumor regression.[9][10]

Edatrexate

In vitro studies have compared the rescue effect of leucovorin for edatrexate and methotrexate in various human cancer cell lines and bone marrow cells.[11] These studies suggest that the therapeutic index of edatrexate with leucovorin rescue may be superior to that of methotrexate in certain cancer types.[11]

Quantitative Data on this compound Rescue

The following tables summarize key quantitative data from clinical and preclinical studies on the use of this compound as a rescue agent for various antifolate therapies.

Table 1: this compound Dosing Regimens for Antifolate Rescue

AntifolateIndicationThis compound DosageTiming of RescueReference(s)
Methotrexate (High-Dose) Acute Lymphoblastic Leukemia, Osteosarcoma15 mg/m² every 6 hoursCommencing 24-42 hours after start of methotrexate infusion, continued until plasma methotrexate levels are below a specified threshold.[12][13]
Pemetrexed Non-Small Cell Lung Cancer, Mesothelioma45 mg orally, 4 times a day for 3 daysStarting 24 hours after pemetrexed administration.[5][6]
Pemetrexed (Overdose) Not specified100 mg/m² IV for the first dose, then 50 mg/m² IV every 6 hours for 8 days.As soon as possible after overdose.[2]
Pralatrexate Mesothelioma (preclinical)60 mg/kg24 hours after pralatrexate administration.[9][10]

Table 2: Impact of this compound Rescue on Antifolate-Induced Toxicities

AntifolateToxicityRescue AgentQuantitative Reduction in ToxicityReference(s)
Methotrexate Hematologic, Hepatic, Renal, DigestiveThis compound vs. d,this compoundNo significant difference in the proportion of toxic cycles between the two rescue agents.[14]
Pemetrexed Grade 3/4 NeutropeniaOral Folic Acid & Vitamin B12Significant reduction in hematologic toxicity.[3]
Pemetrexed Grade 4 NeutropeniaOral Folinic AcidOne occurrence of grade 4 neutropenia in a study of 6 patients with renal impairment, which resolved without intervention.[15]
Pralatrexate Lethal Toxicity (in vivo)This compoundPrevention of lethal toxicity and allowance for dose escalation.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the design and execution of similar validation studies.

In Vitro Cytotoxicity and Rescue Assay

Objective: To determine the concentration-dependent cytotoxicity of a novel antifolate and the rescue effect of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., H2052 mesothelioma cells, A549 lung cancer cells).[9][16]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics).

  • Novel antifolate drug stock solution.

  • This compound (Leucovorin) stock solution.

  • Cell viability assay reagent (e.g., MTT, SRB, or CellTiter-Glo).[17][18][19]

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Antifolate Treatment: The following day, treat the cells with a serial dilution of the novel antifolate. Include a vehicle control.

  • This compound Rescue: For rescue experiments, add a fixed concentration of this compound (e.g., 2 µM) to a parallel set of wells 24 hours after the addition of the antifolate.[9]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of antifolate that inhibits cell growth by 50%) with and without this compound rescue.

In Vivo Tumor Xenograft Model for Rescue Efficacy

Objective: To evaluate the efficacy of this compound in reducing the systemic toxicity of a novel antifolate while maintaining its antitumor activity in a mouse model.

Materials:

  • Immunocompromised mice (e.g., female nude mice).[9]

  • Human tumor cell line for xenograft implantation (e.g., H2052).[9]

  • Novel antifolate drug.

  • This compound.

  • Calipers for tumor measurement.

  • Animal balance.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • Novel antifolate alone

    • Novel antifolate with this compound rescue

    • This compound alone

  • Drug Administration: Administer the novel antifolate and this compound according to the desired dosing schedule and route (e.g., intraperitoneal injection). This compound is typically administered 24 hours after the antifolate.[9]

  • Toxicity and Efficacy Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality. Measure tumor volume at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

  • Data Analysis: Compare tumor growth inhibition and toxicity parameters (e.g., body weight change) between the treatment groups.

Signaling Pathways and Mechanisms of Rescue

The following diagrams illustrate the folate metabolic pathway, the targets of various novel antifolates, and the mechanism by which this compound provides a rescue effect.

Folate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR FA Folic Acid FA->DHF DHFR LV This compound (Leucovorin) Formyl_THF 5-Formyl-THF LV->Formyl_THF FPGS FPGS LV->FPGS THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purines (dATP, dGTP) THF->Purines GARFT Formyl_THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF dTMP dTMP Methylene_THF->dTMP TS dUMP dUMP dUMP->dTMP Pyrimidines Pyrimidines (dTTP) dTMP->Pyrimidines DHFR DHFR TS TS GARFT GARFT FPGS->THF Polyglutamylation (enhances retention) MTX Methotrexate MTX->DHFR MTX->FPGS PMX Pemetrexed PMX->DHFR PMX->TS PMX->GARFT PMX->FPGS RTX Raltitrexed RTX->TS RTX->FPGS PDX Pralatrexate PDX->DHFR PDX->FPGS

Caption: Folate metabolic pathway and targets of novel antifolates.

The diagram above illustrates the central role of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) in the folate pathway, which are the primary targets of many antifolate drugs. This compound bypasses the DHFR-dependent steps, directly entering the folate pool and replenishing the downstream metabolites required for nucleotide synthesis.

Rescue_Workflow Antifolate Antifolate Administration (e.g., Pemetrexed) Inhibition Inhibition of Folate Pathway Enzymes (e.g., TS, DHFR) Antifolate->Inhibition Depletion Depletion of Reduced Folates (THF, Methylene-THF) Inhibition->Depletion Toxicity Toxicity in Normal Cells (Myelosuppression, Mucositis) Depletion->Toxicity Tumor_Cell_Death Tumor Cell Death Depletion->Tumor_Cell_Death Rescue This compound Administration Bypass Bypass of Enzyme Inhibition Rescue->Bypass Replenishment Replenishment of Folate Pool in Normal Cells Bypass->Replenishment Reduced_Toxicity Reduced Toxicity Replenishment->Reduced_Toxicity

Caption: Workflow of this compound rescue in antifolate therapy.

This workflow demonstrates the logical sequence of events in antifolate therapy with this compound rescue. The timely administration of this compound selectively rescues normal cells from the toxic effects of the antifolate while preserving the desired anti-tumor activity.

Conclusion

This compound remains a critical component in mitigating the toxicity of both classical and novel antifolate therapies. The data and protocols presented in this guide provide a framework for the rational design and validation of this compound rescue strategies. As new antifolates with diverse mechanisms of action continue to be developed, a thorough understanding and comparative evaluation of this compound's rescue potential will be essential for optimizing their therapeutic index and improving patient outcomes. Further research, particularly direct comparative clinical trials, is warranted to establish definitive guidelines for this compound use with each novel antifolate agent.

References

A Comparative Performance Analysis of L-Folinic Acid and Other Folate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal folate analog is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a detailed, objective comparison of L-Folinic acid against two other common folate analogs: folic acid and L-methylfolate. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.

Overview of Folate Analogs

Folate, a B-vitamin, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of health issues, from neural tube defects to cardiovascular disease. While folic acid has historically been the most common supplemental form, its synthetic nature and reliance on enzymatic conversion have led to the exploration of more biologically active analogs like this compound and L-methylfolate.

  • Folic Acid: A synthetic, oxidized form of folate that requires a multi-step enzymatic conversion to become biologically active.[1]

  • This compound (Leucovorin): A reduced, active form of folate that can be readily converted into other active folate forms, bypassing the initial reduction step required by folic acid.[1][2]

  • L-Methylfolate (5-MTHF): The most biologically active form of folate, which can directly enter the folate and methylation cycles without the need for enzymatic conversion.[3]

Quantitative Performance Comparison

The following tables summarize key performance indicators for this compound, L-methylfolate, and folic acid based on available clinical data. It is important to note that direct head-to-head-to-head clinical trials with comprehensive pharmacokinetic data are limited. The data presented here is compiled from studies comparing two of the three analogs.

Table 1: Bioavailability and Pharmacokinetic Parameters

ParameterThis compoundL-Methylfolate (as HY-FOLIC®)Folic Acid
Peak Plasma Concentration (Cmax) of 5-MTHF Data not available in direct comparison46.91 ± 28.16 nmol/L[4]22.61 ± 15.73 nmol/L[4]
Area Under the Curve (AUCt) of 5-MTHF Data not available in direct comparison214.47 ± 183.49 nmol·h/L[4]112.93 ± 112.11 nmol·h/L[4]
Time to Peak Concentration (Tmax) ~1-2 hours[5]Data not availableData not available
Unmetabolized Folic Acid (UMFA) Cmax Not applicableNot applicable21.97 ± 14.79 nmol/L[4]
UMFA AUCt Not applicableNot applicable78.16 ± 58.93 h·nmol/L[4]

Table 2: Efficacy in Modulating Biomarkers

BiomarkerThis compoundL-MethylfolateFolic Acid
Increase in Serum Folate Levels Higher increase compared to L-methylfolate in one study[6]Lower increase compared to this compound in the same study[6]Data from direct comparison with this compound not available
Reduction in Homocysteine Levels No significant difference compared to L-methylfolate[6]More effective than folic acid in one study[7]Less effective than L-methylfolate in one study[7]

Experimental Protocols

The data presented in this guide is derived from clinical trials with specific methodologies. Below are detailed descriptions of the experimental protocols used in key studies.

Protocol for Comparing this compound and L-Methylfolate (Mazokopakis et al.)[6]
  • Study Design: A randomized study involving 272 healthy Greek adults with serum total homocysteine (tHcy) levels ≥10 μmol/L.

  • Intervention: Participants were randomly assigned to receive either oral this compound or L-methylfolate for three months. Subjects with serum cobalamin (Vitamin B12) levels <300 pg/mL also received intramuscular injections of 1 mg hydroxycobalamin twice a week for the first month.

  • Data Collection: Serum folate, cobalamin, and tHcy levels were measured at the beginning and end of the three-month intervention period.

  • Analytical Method: Immunoassays were used to determine the serum levels of folate, cobalamin, and tHcy.

  • Genetic Analysis: Genotyping for MTHFR C677T and A1298C gene polymorphisms was performed using polymerase chain reaction (PCR) and reverse hybridization.

Protocol for Comparing L-Methylfolate and Folic Acid (HY-FOLIC® Study)[4]
  • Study Design: A randomized, crossover study with healthy volunteers.

  • Intervention: Subjects received a single oral dose of either HY-FOLIC® (containing 1100 mcg of (6S)-5-MTHF as a glucosamine salt) or an equimolar dose of folic acid. A washout period of 14 days separated the two interventions.

  • Data Collection: Blood samples were collected at specified time points to determine the pharmacokinetic profiles of 5-MTHF and unmetabolized folic acid (UMFA).

  • Analytical Method: Pharmacokinetic parameters, including Cmax and AUC, were determined and compared using paired t-tests.

Signaling Pathways and Experimental Workflows

To visualize the metabolic and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

Folate Metabolism Pathway

This diagram illustrates the metabolic pathways of folic acid, this compound, and L-methylfolate, highlighting the enzymatic conversion steps.

Folate_Metabolism cluster_ingestion Oral Ingestion cluster_metabolism Metabolic Conversion cluster_cycles Cellular Functions Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR L_Folinic_Acid This compound (Leucovorin) 5_10_Methylene_THF 5,10-Methylene-THF L_Folinic_Acid->5_10_Methylene_THF L_Methylfolate L-Methylfolate (5-MTHF) Active_5MTHF Active 5-MTHF L_Methylfolate->Active_5MTHF Directly Usable THF Tetrahydrofolate (THF) DHF->THF DHFR THF->5_10_Methylene_THF 5_10_Methylene_THF->Active_5MTHF MTHFR Folate_Cycle Folate Cycle Active_5MTHF->Folate_Cycle Methylation_Cycle Methylation Cycle (e.g., Homocysteine -> Methionine) Folate_Cycle->Methylation_Cycle DNA_Synthesis DNA Synthesis Folate_Cycle->DNA_Synthesis

Caption: Metabolic pathways of different folate analogs.

Experimental Workflow for Comparative Bioavailability Study

This diagram outlines a typical workflow for a clinical trial comparing the bioavailability of different folate analogs.

Experimental_Workflow Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization into Treatment Groups Recruitment->Randomization Group_FA Group 1: Folic Acid Randomization->Group_FA Group_LFA Group 2: This compound Randomization->Group_LFA Group_LM Group 3: L-Methylfolate Randomization->Group_LM Supplementation Oral Supplementation Group_FA->Supplementation Group_LFA->Supplementation Group_LM->Supplementation Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 6, 8 hours) Supplementation->Blood_Sampling Analysis Plasma Folate Analysis (LC-MS/MS or Immunoassay) Blood_Sampling->Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis Comparison Statistical Comparison of Bioavailability Data_Analysis->Comparison

Caption: Workflow for a folate bioavailability study.

Logical Relationship of Folate Analog Efficacy

This diagram illustrates the logical flow from folate analog administration to its ultimate biological effects, considering metabolic efficiency.

Logical_Relationship Folic_Acid Folic Acid Supplementation Metabolic_Conversion Metabolic Conversion Efficiency (DHFR, MTHFR activity) Folic_Acid->Metabolic_Conversion L_Folinic_Acid This compound Supplementation L_Folinic_Acid->Metabolic_Conversion L_Methylfolate L-Methylfolate Supplementation Bioactive_Folate Increased Bioactive Folate (5-MTHF) Levels L_Methylfolate->Bioactive_Folate Bypasses Conversion Metabolic_Conversion->Bioactive_Folate Biological_Effects Downstream Biological Effects (e.g., Lowered Homocysteine, DNA Synthesis) Bioactive_Folate->Biological_Effects

Caption: Logical flow of folate analog efficacy.

Conclusion

The selection of a folate analog for research or therapeutic purposes should be guided by an understanding of their distinct metabolic pathways and bioavailability profiles.

  • L-Methylfolate demonstrates superior bioavailability in terms of achieving higher peak plasma concentrations of the active 5-MTHF form compared to folic acid. It is a suitable option for individuals with MTHFR polymorphisms that impair the conversion of folic acid.

  • This compound serves as a potent alternative that bypasses the initial enzymatic step required by folic acid. Evidence suggests it can effectively raise serum folate levels, potentially more so than L-methylfolate in certain contexts, although its impact on homocysteine reduction appears comparable.

  • Folic Acid , while widely used and effective for general supplementation in individuals with normal folate metabolism, is less efficient due to its reliance on enzymatic conversion and can lead to the accumulation of unmetabolized folic acid in circulation.

For applications requiring rapid and efficient elevation of active folate levels, particularly in populations with potential metabolic impairments, this compound and L-methylfolate present clear advantages over folic acid. The choice between this compound and L-methylfolate may depend on the specific research question or therapeutic goal, with L-methylfolate offering the most direct route to bioactive folate and this compound providing a robust intermediate that is also readily utilized. Further direct comparative studies are warranted to fully elucidate the nuanced pharmacokinetic and pharmacodynamic differences between all three analogs.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of L-Folinic acid, also known as calcium folinate or Leucovorin. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Essential Safety and Logistical Information

Proper disposal of this compound is paramount to prevent environmental contamination and ensure personnel safety. The primary recommended method of disposal is through a licensed waste disposal contractor, typically involving incineration.[1][2] It is crucial to handle all waste in accordance with local, state, and federal regulations.[3][4][5]

ParameterGuidelineSource
Primary Disposal Method Incineration via a licensed waste disposal contractor. A chemical incinerator equipped with an afterburner and scrubber is recommended.[1][2]
Regulatory Compliance Disposal must comply with all applicable local, state, and federal environmental protection and waste disposal legislation.[1][3][4]
Spill Containment For spills, avoid generating dust. Use a HEPA-filtered vacuum or dampen with water before sweeping. Place spilled material in a designated, labeled waste container.[1][3][6]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, safety glasses, and a dust respirator when handling waste. In case of inadequate ventilation, an approved respirator is necessary.[3][7][6][8]
Container Management Use original or suitable, clearly labeled, and sealed containers for waste. Puncture empty containers to prevent reuse before disposal at an authorized landfill.[3]
Prohibited Disposal Methods Do not dispose of untreated waste into the sewer system. Do not allow the product to enter drains or water courses.[1][9][10]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety goggles.[3][6]

  • If there is a risk of dust generation, a NIOSH-approved respirator should be used.[7][6]

  • Work in a well-ventilated area, such as under a fume hood.[2][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Waste Segregation and Collection:

  • Collect all this compound waste, including expired product, contaminated materials (e.g., weighing paper, gloves), and spill cleanup debris, in a designated and clearly labeled waste container.[1][3]

  • The container should be made of a compatible material, such as polyethylene or polypropylene, and must be kept securely sealed when not in use.[3]

  • Do not mix this compound waste with other incompatible waste streams.

3. Spill Management:

  • In the event of a minor spill, avoid dry sweeping to prevent dust formation.[1][3]

  • Gently dampen the spilled solid with water or use a vacuum cleaner equipped with a HEPA filter to collect the material.[1][3]

  • For major spills, evacuate non-essential personnel from the area and ensure adequate ventilation.[4][5]

  • Contain the spill and prevent it from entering drains or waterways.[3][4]

  • Collect the spilled material and place it into a labeled container for disposal.[1][3]

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[3]

  • The storage area should be secure and accessible only to authorized personnel.[1]

5. Arrangement for Disposal:

  • Contact a licensed and certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1][2]

  • Provide the contractor with all necessary information about the waste, including its identity and any potential hazards, as detailed in the Safety Data Sheet (SDS).

  • Ensure that all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations.[11]

6. Documentation:

  • Maintain accurate records of the waste generated, including the quantity, date of generation, and date of disposal.

  • Keep copies of all waste manifests and certificates of disposal provided by the waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the this compound disposal process.

L_Folinic_Acid_Disposal_Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in Labeled Container ppe->collect_waste spill Spill Occurs? collect_waste->spill manage_spill Manage Spill per Protocol spill->manage_spill Yes seal_container Securely Seal Container spill->seal_container No manage_spill->seal_container store_waste Store in Designated Area seal_container->store_waste contact_vendor Contact Licensed Waste Vendor store_waste->contact_vendor document Complete Waste Manifest contact_vendor->document transport Vendor Transports for Incineration document->transport end_process End: Disposal Complete & Documented transport->end_process

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for L-Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling L-Folinic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Nitrile or low-protein, powder-free latex gloves. Double gloving is recommended.[1]To prevent skin contact. Gloves should be regularly inspected for degradation.[1]
Eye Protection Safety glasses or goggles.[1]To protect eyes from dust particles and splashes.
Respiratory Protection Use in a well-ventilated area.[1] If significant dust is airborne, an approved positive flow mask or a respirator should be used as part of a complete respiratory protection program.[1]To prevent inhalation of airborne particles.
Protective Clothing For quantities up to 500 grams, a laboratory coat is suitable. For larger quantities, a disposable laboratory coat or a low-permeability coverall that buttons at the collar and cuffs is recommended.[1]To protect skin and personal clothing from contamination.
Foot Protection Protective shoe covers.[1]To prevent contamination of personal footwear and the spreading of the substance.
Head Protection Head covering.[1]To prevent contamination of hair.

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is critical for maintaining a safe laboratory environment.

Handling Procedures:

  • Always handle this compound in a well-ventilated area.[1]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Keep containers securely sealed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Work clothes should be laundered separately.[1]

Spill Management:

  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.[1]

    • Use dry clean-up procedures such as vacuuming (with a HEPA-filtered, explosion-proof vacuum) or sweeping.[1]

    • Dampen with water to prevent dusting before sweeping.[1]

    • Place the collected material into suitable, sealed containers for disposal.[1]

  • Major Spills:

    • Alert personnel in the area and emergency responders.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • Recover the product wherever possible and place it in labeled containers for disposal.[1]

Disposal:

  • Dispose of waste material in sealed plastic bags or other suitable containers.[1]

  • Follow all local, regional, and national regulations for the disposal of chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

L_Folinic_Acid_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep Don PPE weigh Weigh this compound in Ventilated Area prep->weigh Proceed to experiment Perform Experiment weigh->experiment Transfer to spill Manage Spills experiment->spill If spill occurs decontaminate Decontaminate Surfaces experiment->decontaminate Upon completion spill->decontaminate After cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste Collect waste for doff Doff PPE dispose_waste->doff After disposal wash Wash Hands doff->wash Final step

Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.